Manumycin F
描述
属性
分子式 |
C31H34N2O7 |
|---|---|
分子量 |
546.6 g/mol |
IUPAC 名称 |
(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide |
InChI |
InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+/t29?,30?,31-/m0/s1 |
InChI 键 |
SSHVAUUEPNULMP-FAYOCOEBSA-N |
手性 SMILES |
C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=C[C@](C3C(C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O |
规范 SMILES |
C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |
同义词 |
manumycin F |
产品来源 |
United States |
Foundational & Exploratory
Manumycin F: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manumycin F is a member of the manumycin class of antibiotics, a family of natural products isolated from Streptomyces species.[1] These compounds are characterized by a complex chemical structure featuring a central epoxycyclohexenone moiety.[1][2] this compound, along with its analogues, has garnered significant interest in the scientific community for its biological activities, including antibacterial properties and potential as an anticancer agent.[1][3] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, its mechanism of action primarily as a farnesyltransferase inhibitor, and its impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is a complex polyketide with a defined stereochemistry that is crucial for its biological activity.[1][2] Its structure is characterized by a central epoxycyclohexenone ring system, a polyene chain, and an amide linkage.[2] The S configuration at the C-4 position of the epoxycyclohexenone moiety is a key feature of this compound.[1][2]
Table 1: Physicochemical Properties of this compound and Related Analogue Manumycin A
| Property | Value (this compound) | Value (Manumycin A) | Reference(s) |
| Chemical Formula | C31H34N2O7 | C31H38N2O7 | [2],[4] |
| Molecular Weight | 546.6 g/mol | 550.6 g/mol | [2],[4] |
| IUPAC Name | (2E,4E,6E)-7-Cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide | (2E,4E,6R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide | [2],[4] |
| CAS Number | 156317-47-4 | 52665-74-4 | [2],[5] |
| Appearance | Pale yellow powder | Pale yellow secondary metabolite | [6],[7] |
| Solubility | Not explicitly stated for this compound | Soluble in DMSO to 10 mM, DMF (20 mg/ml), and Ethanol (5 mg/ml) | [8],[9] |
Biological Activity and Mechanism of Action
This compound exhibits activity against Gram-positive bacteria.[1][3] More significantly, it demonstrates moderate inhibitory effects on the farnesylation of the p21 Ras protein, a key player in cell signaling and oncogenesis.[1] This inhibitory action on farnesyltransferase is a hallmark of the manumycin class of compounds and is the primary mechanism behind their anticancer potential.[7][10]
Inhibition of Farnesyltransferase and the Ras Signaling Pathway
Ras proteins are small GTPases that act as molecular switches in intracellular signaling networks, controlling processes such as cell proliferation, differentiation, and survival.[11][12] For Ras to become active and localize to the cell membrane, it must undergo a post-translational modification called farnesylation, which is catalyzed by the enzyme farnesyltransferase (FTase).[7]
Manumycin A, a closely related analogue of this compound, is a potent and selective inhibitor of FTase.[8] It acts as a competitive inhibitor with respect to farnesyl pyrophosphate (FPP), one of the substrates of the enzyme.[7] By blocking farnesylation, manumycins prevent the proper functioning of Ras, thereby disrupting downstream signaling cascades.[7] This leads to an inhibition of cell growth and can induce apoptosis (programmed cell death).[13]
The Ras signaling pathway is a critical cascade that is often dysregulated in cancer.[14] Upon activation by upstream signals, Ras-GTP activates a series of protein kinases, including the well-studied MAPK/ERK pathway (RAF-MEK-ERK) and the PI3K/AKT pathway.[11][12][14] These pathways ultimately regulate the expression of genes involved in cell proliferation and survival.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (156317-47-4) for sale [vulcanchem.com]
- 3. Manumycin F_TargetMol [targetmol.com]
- 4. Manumycin | C31H38N2O7 | CID 6438330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Nisamycin, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Manumycin A, Ras farnesyltransferase inhibitor (CAS 52665-74-4) | Abcam [abcam.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biologydiscussion.com [biologydiscussion.com]
- 12. Ras GTPase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Manumycin F Analogues and Derivatives as Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The manumycin family of antibiotics, natural products isolated from Streptomyces species, has garnered significant attention for its potent biological activities, primarily as inhibitors of farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of various proteins, most notably the Ras family of small GTPases, which are pivotal in signal transduction pathways regulating cell growth, proliferation, and differentiation. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development. This guide provides a comprehensive overview of Manumycin F and its analogues, focusing on their mechanism of action, structure-activity relationships, and biological effects. While detailed data on this compound derivatives are limited, this document extrapolates from the broader manumycin class, with Manumycin A as a key exemplar, to provide a thorough understanding of this promising class of compounds.
Introduction: The Manumycin Class of Antibiotics
Manumycins are polyketide-derived natural products characterized by a unique chemical scaffold. Manumycin A was the first to be identified as a potent and specific inhibitor of FTase, acting as a competitive inhibitor with respect to farnesyl pyrophosphate (FPP), the enzyme's isoprenoid substrate.[1] Subsequently, other members of this class, including Manumycins E, F, and G, have been isolated and characterized.[2] These compounds exhibit a range of biological activities, including antibacterial, antifungal, and, most notably, anticancer properties.[2][3][4]
This compound, along with E and G, was isolated from the culture broth of Streptomyces sp. strain WB-8376.[2] These compounds are active against Gram-positive bacteria and demonstrate moderate inhibitory effects on the farnesylation of the p21 Ras protein.[2] Their cytotoxic activity against the human colon tumor cell line HCT-116 has been described as weak, suggesting that structural modifications may be necessary to enhance their anticancer potency.[2]
Mechanism of Action: Inhibition of Farnesyltransferase and Downstream Signaling
The primary molecular target of the manumycin class of compounds is farnesyltransferase (FTase). FTase catalyzes the attachment of a 15-carbon farnesyl isoprenoid lipid to a cysteine residue within a C-terminal "CAAX box" motif of substrate proteins. The farnesylation of Ras proteins is essential for their localization to the plasma membrane, a prerequisite for their activation and subsequent engagement of downstream effector pathways.
By inhibiting FTase, manumycin analogues prevent Ras farnesylation, leading to the accumulation of inactive, cytosolic Ras. This blockade disrupts the oncogenic signaling cascade, primarily affecting the Ras-Raf-MEK-ERK (MAPK) and the PI3K-AKT pathways.
Inhibition of the Ras-Raf-MAPK Signaling Pathway
The Ras-Raf-MAPK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Manumycin-induced inhibition of Ras farnesylation prevents the recruitment of the Raf kinase to the cell membrane, thereby blocking the activation of the entire MAPK cascade.
Caption: Inhibition of the Ras-Raf-MAPK Signaling Pathway by Manumycin Analogues.
Impact on the PI3K-AKT Signaling Pathway
The PI3K-AKT pathway is another crucial signaling route downstream of Ras that promotes cell survival and inhibits apoptosis. Manumycin analogues can also attenuate this pathway by preventing the activation of PI3K by Ras, leading to decreased phosphorylation and activation of AKT. This contributes to the pro-apoptotic effects of these compounds.
Caption: Attenuation of the PI3K-AKT Survival Pathway by Manumycin Analogues.
Quantitative Bioactivity Data
While specific quantitative data for this compound analogues are not widely available in the public domain, data for Manumycin A and other members of the class provide valuable insights into their potential potency. The following table summarizes representative IC50 values for Manumycin A against various cancer cell lines and farnesyltransferase.
| Compound | Target | Assay Type | IC50 Value | Reference |
| Manumycin A | Human Farnesyltransferase | Cell-free enzyme assay | 58.03 µM | [5] |
| C. elegans Farnesyltransferase | Cell-free enzyme assay | 45.96 µM | [5] | |
| LNCaP (Prostate Cancer) | Cell viability (MTT) | ~8.8 µM | [5] | |
| HEK293 (Human Embryonic Kidney) | Cell viability (MTT) | ~10 µM | [5] | |
| PC3 (Prostate Cancer) | Cell viability (MTT) | ~12 µM | [5] | |
| Manumycins E, F, G | Human Colon Tumor (HCT-116) | Cytotoxicity Assay | Weak Activity | [2] |
| p21 Ras Farnesylation | Enzyme Inhibition | Moderate Inhibition | [2] |
Note: The terms "weak" and "moderate" are as described in the cited literature and quantitative values were not provided.
Structure-Activity Relationships (SAR)
The biological activity of the manumycin class is intrinsically linked to its chemical structure. Key structural features include a central epoxy-cyclohexenone core, a lower polyene chain, and an upper triene chain terminating in a cyclopentenone moiety. Structure-activity relationship (SAR) studies, primarily on Manumycin A and its derivatives, have highlighted the importance of these features for FTase inhibition and cytotoxic activity.[6][7]
-
The Epoxy-cyclohexenone Core: This central ring system is crucial for the overall conformation of the molecule.
-
The Polyene Chains: The length and conformation of the upper and lower polyene chains are critical for binding to the farnesyl pyrophosphate binding site of FTase. Modifications to these chains can significantly impact inhibitory potency.
-
Terminal Functional Groups: The terminal cyclopentenone and the amide linkages are also important for biological activity.
The development of novel this compound analogues would likely focus on systematic modifications of these structural components to enhance potency against FTase, improve selectivity, and increase cytotoxicity against cancer cells.
Experimental Protocols
The evaluation of this compound analogues and other farnesyltransferase inhibitors involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.
Farnesyltransferase (FTase) Inhibition Assay (Fluorimetric)
This assay quantitatively measures the inhibition of FTase activity. It is based on the FTase-catalyzed transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate, resulting in a change in fluorescence.
Materials:
-
Purified farnesyltransferase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM KCl, 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)
-
Test compounds (this compound analogues) dissolved in DMSO
-
Black, flat-bottom 384-well plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Enzyme Preparation: Dilute the purified FTase enzyme to the desired concentration in cold assay buffer.
-
Compound Plating: Add 5 µL of test compound dilutions (in DMSO) to the wells of the 384-well plate. For control wells (no inhibition) and blank wells (no enzyme), add 5 µL of DMSO.
-
Enzyme Addition: Add 5 µL of the diluted FTase enzyme to the test compound and control wells. Add 5 µL of assay buffer to the blank wells.
-
Pre-incubation: Mix the plate gently and incubate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a working reagent by mixing the Dansyl-peptide substrate and FPP in the assay buffer. Add 15 µL of the working reagent to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Read the fluorescence intensity kinetically for 60 minutes at λex/em = 340/550 nm.
-
Data Analysis: Determine the initial reaction velocity (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each compound concentration relative to the control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment by normalizing to the untreated control cells (100% viability). Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.
Western Blot Analysis of MAPK Pathway Activation
Western blotting is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to confirm the mechanism of action of the this compound analogues.
Materials:
-
Cancer cells treated with this compound analogues
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with the compounds for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:2000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., β-actin).
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.
Experimental and Logical Workflow
The preclinical evaluation of a novel this compound analogue typically follows a structured workflow to assess its potential as an anticancer agent.
Caption: Preclinical Evaluation Workflow for this compound Analogues.
Conclusion and Future Directions
The manumycin class of natural products represents a promising scaffold for the development of novel anticancer therapeutics. Their well-defined mechanism of action as farnesyltransferase inhibitors provides a strong rationale for their further investigation. While research has predominantly focused on Manumycin A, the existence of analogues like this compound with moderate FTase inhibitory activity suggests that this chemical space is ripe for exploration.[2]
Future efforts should be directed towards the semi-synthesis or total synthesis of novel this compound derivatives with improved potency and pharmacological properties. A systematic SAR campaign, guided by the detailed experimental protocols outlined in this guide, will be essential to identify lead candidates. The ultimate goal is to develop analogues with enhanced cytotoxicity against a broad range of human cancers, paving the way for their advancement into preclinical and, eventually, clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure of manumycin. I. Characterization, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisamycin, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 6. Nisamycin, a new manumycin group antibiotic from Streptomyces sp. K106. II. Structure determination and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structure of manumycin. II. Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Manumycin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manumycin F belongs to the manumycin family of polyketide antibiotics produced by Streptomyces species, which are noted for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound. Drawing upon research on closely related manumycin-type compounds, this document outlines the key enzymatic steps, precursor molecules, and the genetic architecture of the biosynthetic gene cluster likely responsible for its production. This guide also includes generalized experimental protocols for the elucidation of such pathways and presents available quantitative data for related molecules to serve as a reference for future research and drug development endeavors.
Introduction
The manumycin family of natural products, isolated from various Streptomyces species, has attracted significant scientific interest due to their potent biological activities. These compounds are characterized by a central m-C₇N aminocyclitol core, a five-carbon cyclized unit (C₅N), and two polyketide side chains of varying lengths and functionalities. This compound, along with its congeners Manumycin E and G, was first isolated from the culture broth of Streptomyces sp. strain WB-8376.[1] While the precise biosynthetic pathway of this compound has not been fully elucidated, extensive research on other manumycin-type antibiotics, such as asukamycin and manumycin A, provides a robust framework for proposing a putative biosynthetic route.[2][3]
This guide synthesizes the current understanding of manumycin biosynthesis to present a detailed model for the formation of this compound. It is intended to be a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug discovery.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of manumycin-type compounds is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system, along with a variety of tailoring enzymes. The proposed pathway for this compound can be conceptually divided into the formation of its core structural components and their subsequent assembly and modification.
A proposed biosynthetic pathway for this compound is depicted below.
Formation of the Core Units
-
The m-C₇N Core: The central aminocyclitol core is derived from intermediates of primary metabolism, specifically a C₃ unit from the triose phosphate pool (e.g., glyceraldehyde-3-phosphate) and a C₄ unit from the TCA cycle (e.g., succinyl-CoA).
-
The C₅N Unit: The five-carbon cyclized moiety, 2-amino-3-hydroxycyclopent-2-enone, is biosynthesized from 5-aminolevulinic acid (ALA). ALA itself is formed from the condensation of succinyl-CoA and glycine.
Polyketide Chain Elongation
This compound possesses two distinct polyketide side chains, an "upper" and a "lower" chain, which are synthesized by a Type I Polyketide Synthase (PKS).
-
Lower Polyketide Chain: This chain is typically initiated with the m-C₇N core and extended by the sequential addition of acyl-CoA extender units, likely acetyl-CoA.
-
Upper Polyketide Chain: The upper chain exhibits greater variability across the manumycin family. For this compound, the starter unit is likely propionyl-CoA, followed by elongation with both acetyl-CoA and propionyl-CoA, leading to its characteristic branched structure.
Assembly and Tailoring
The final steps in the biosynthesis involve the assembly of the core units and polyketide chains, followed by tailoring reactions. A Non-Ribosomal Peptide Synthetase (NRPS) is proposed to be involved in the ligation of the C₅N unit. The final tailoring steps likely involve oxidation and epoxidation to yield the mature this compound molecule.
Putative Biosynthetic Gene Cluster
While the specific gene cluster for this compound from Streptomyces sp. WB-8376 has not been published, analysis of related manumycin BGCs allows for the prediction of the key genes involved. A typical manumycin-type BGC contains genes encoding for:
-
Polyketide Synthases (PKS): Large, modular enzymes responsible for the synthesis of the polyketide chains.
-
Non-Ribosomal Peptide Synthetases (NRPS): Enzymes that incorporate and ligate the C₅N unit.
-
Enzymes for Precursor Supply: Genes involved in the synthesis of the m-C₇N and C₅N cores.
-
Tailoring Enzymes: Oxidoreductases, epoxidases, and transferases that modify the assembled backbone.
-
Regulatory and Resistance Genes: Genes that control the expression of the BGC and provide self-resistance to the producing organism.
The table below outlines the putative genes and their functions in the this compound biosynthetic gene cluster based on homology to other known manumycin BGCs.
| Putative Gene | Proposed Function | Homolog in Asukamycin BGC |
| manP1-P3 | Type I Polyketide Synthase (Lower Chain) | asuP1-P3 |
| manP4-P5 | Type I Polyketide Synthase (Upper Chain) | asuP4-P5 |
| manN | Non-Ribosomal Peptide Synthetase | asuN |
| manC1-C3 | m-C₇N Core Biosynthesis | asuC1-C3 |
| manD1-D3 | C₅N Unit Biosynthesis and Ligation | asuD1-D3 |
| manO1-O4 | Oxidoreductases (Tailoring) | asuO1-O4 |
| manR | Regulatory Protein | asuR |
| manT | Transporter (Resistance) | asuT |
Quantitative Data
Specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics or fermentation titers, are not currently available in the public domain. However, studies on the bioactivity of the related compound, Manumycin A, provide valuable quantitative insights into the potency of this class of molecules.
| Parameter | Value | Target | Organism/Cell Line |
| IC₅₀ (Manumycin A) | 5 µM | Farnesyltransferase | In vitro |
| Kᵢ (Manumycin A) | 1.2 µM | Farnesyltransferase (vs. FPP) | In vitro |
| IC₅₀ (Manumycin A) | 4.15 µM | Farnesyltransferase | Human |
| IC₅₀ (Manumycin A) | 3.16 µM | Farnesyltransferase | C. elegans |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant; FPP: Farnesyl pyrophosphate.
This data highlights the potent enzymatic inhibition that is characteristic of the manumycin class of compounds.
Experimental Protocols
The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.
Heterologous Expression of the Biosynthetic Gene Cluster
This technique is used to produce the natural product in a genetically tractable host organism, facilitating genetic manipulation and pathway characterization.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Manumycin F: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms underpinning the biological activity of Manumycin F. As a member of the manumycin class of antibiotics, its mechanism is often understood in the context of its more extensively studied analogue, Manumycin A. This guide synthesizes current research to detail its primary molecular targets, the signaling pathways it modulates, and its effects on cellular processes, with a focus on its anticancer properties.
Core Mechanisms of Action
This compound is a natural product derived from Streptomyces species.[1] While initially identified for its antibacterial properties, its potential as an anticancer agent has garnered significant interest. The antitumor effects of the manumycin family are multifactorial, stemming from the inhibition of several key cellular enzymes and pathways. This compound specifically has been shown to be active against Gram-positive bacteria, to have moderate inhibitory effects on the farnesylation of the p21 ras protein, and to demonstrate weak cytotoxic activity against the HCT-116 human colon tumor cell line.[1]
The broader and more detailed mechanisms, primarily elucidated through studies of Manumycin A, include:
-
Inhibition of Farnesyltransferase (FTase): The canonical target, leading to disruption of Ras signaling.
-
Inhibition of Thioredoxin Reductase-1 (TrxR-1): A more recently identified key target, leading to oxidative stress.
-
Induction of Reactive Oxygen Species (ROS): A direct consequence of TrxR-1 inhibition, promoting apoptosis.
-
Modulation of Pro-Survival Signaling: Downregulation of the PI3K/AKT pathway.
-
Induction of Apoptosis: Activation of intrinsic apoptotic pathways.
-
Molecular Glue Activity: A novel mechanism involving the stabilization of protein-protein interactions, such as between UBR7 and p53.
Quantitative Data: Inhibitory Concentrations and Efficacy
The following tables summarize the key quantitative data reported for Manumycin A, which serves as a reference for the broader manumycin class, including this compound.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | Substrate/Assay Type | Organism/Source | IC50 | Ki | Reference |
|---|---|---|---|---|---|
| Farnesyltransferase (FTase) | Cell-free | Human | 58.03 µM | 4.40 µM | [2][3] |
| Farnesyltransferase (FTase) | Cell-free | C. elegans | 45.96 µM | 3.16 µM | [2][3] |
| Thioredoxin Reductase-1 (TrxR-1) | Pre-incubation | Mammalian | 272 nM | - | [2][4] |
| Thioredoxin Reductase-1 (TrxR-1) | No pre-incubation | Mammalian | 1586 nM | - | [4] |
| Ras Farnesylation | Whole-cell | COLO320-DM cells | 2.51 ± 0.11 µM | - |[5] |
Table 2: Cellular Proliferation and Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Treatment Duration | IC50 | Reference |
|---|---|---|---|---|
| SW480 | Colorectal Carcinoma | 24 hours | 45.05 µM | [6] |
| Caco-2 | Colorectal Carcinoma | 24 hours | 43.88 µM | [6] |
| COLO320-DM | Colon Tumor | - | 3.58 ± 0.27 µM | [5] |
| LNCaP | Prostate Cancer | 48 hours | 8.79 µM | [2] |
| HEK293 | Human Embryonic Kidney | 48 hours | 6.60 µM | [2] |
| PC3 | Prostate Cancer | 48 hours | 11.00 µM |[2] |
Detailed Molecular Mechanisms and Signaling Pathways
The foundational mechanism attributed to manumycins is the inhibition of farnesyltransferase (FTase).[4][7] This enzyme catalyzes the post-translational addition of a farnesyl group to the C-terminus of proteins, most notably the Ras family of small GTPases.[2][4] Farnesylation is critical for anchoring Ras to the plasma membrane, a prerequisite for its activation and subsequent engagement of downstream effector pathways like the Raf/MEK/ERK cascade, which drives cell proliferation and survival.[5][8]
Manumycin acts as a competitive inhibitor of the farnesyl pyrophosphate (FPP) substrate.[7] By blocking Ras farnesylation, Manumycin prevents its membrane localization and activation, effectively shutting down this key oncogenic signaling pathway.[5][8] However, studies have shown that the concentration of Manumycin A required to inhibit FTase in cell-free assays is relatively high (in the micromolar range), suggesting that this may not be its sole or primary mechanism of action at pharmacologically relevant concentrations.[2][3]
Caption: Inhibition of the Ras/Raf/ERK signaling pathway by this compound.
More recent evidence points to mammalian thioredoxin reductase-1 (TrxR-1) as a high-affinity target of Manumycin A.[2][4] TrxR-1 is a critical enzyme in the thioredoxin system, which maintains cellular redox homeostasis. Manumycin A inhibits TrxR-1 irreversibly through a covalent interaction, with an IC50 value in the nanomolar range (272 nM).[2][4]
Inhibition of TrxR-1 disrupts the cell's ability to scavenge reactive oxygen species (ROS), leading to a significant increase in intracellular oxidative stress.[4][6] This accumulation of ROS serves as a key upstream event that triggers apoptosis through various downstream pathways, including the modulation of the PI3K/AKT pathway and the activation of the xenobiotic apoptotic pathway.[2][6]
Caption: Induction of ROS and apoptosis via TrxR-1 inhibition by this compound.
The PI3K/AKT pathway is a central signaling node that promotes cell growth, survival, and proliferation while inhibiting apoptosis. Studies in colorectal cancer cells have demonstrated that manumycin treatment leads to a time-dependent decrease in the phosphorylation of both PI3K and its primary downstream effector, AKT.[6] This dephosphorylation inactivates the pathway, thereby contributing to the observed antiproliferative and pro-apoptotic effects.
Importantly, this inhibition of PI3K/AKT signaling appears to be a downstream consequence of ROS production. Pre-treatment of cells with the ROS scavenger N-acetylcysteine (NAC) was shown to weaken the inhibitory effect of manumycin on PI3K and AKT phosphorylation, placing ROS generation as an upstream event.[6]
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 3. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manumycin A Is a Potent Inhibitor of Mammalian Thioredoxin Reductase-1 (TrxR-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Manumycin F as a Farnesyltransferase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manumycin F belongs to the manumycin family of antibiotics, a group of natural products isolated from Streptomyces species.[1] These compounds, particularly the well-studied analog Manumycin A, have garnered significant interest in the field of oncology for their potent inhibitory activity against farnesyltransferase (FTase).[2][3] Farnesylation is a critical post-translational lipid modification required for the proper membrane localization and function of numerous cellular proteins, most notably the Ras family of small GTPases.[3][4] Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase an attractive target for therapeutic intervention.[3][5]
This technical guide provides an in-depth overview of this compound and its class as farnesyltransferase inhibitors, with a focus on their mechanism of action, effects on key signaling pathways, and relevant experimental methodologies. While specific quantitative data for this compound is limited, this guide leverages the extensive research on the closely related Manumycin A to provide a comprehensive understanding of this class of inhibitors. Manumycins E, F, and G have been shown to exert moderate inhibitory effects on the farnesylation of the p21 Ras protein and exhibit weak cytotoxic activity against the human colon tumor cell line HCT-116.[1]
Mechanism of Action
Manumycin-class compounds function as potent and selective inhibitors of farnesyltransferase.[3][6] The primary mechanism of inhibition is competitive with respect to the enzyme's isoprenoid substrate, farnesyl pyrophosphate (FPP).[3][7] This competitive inhibition prevents the transfer of the farnesyl group to the cysteine residue within the C-terminal CAAX motif of substrate proteins like Ras.[8] Without this lipid anchor, Ras proteins cannot associate with the inner leaflet of the plasma membrane, a prerequisite for their participation in downstream signal transduction.[7]
Interestingly, recent studies have suggested that the anticancer effects of Manumycin A at physiologically relevant concentrations may also be attributed to mechanisms independent of FTase inhibition.[1][9] These alternative mechanisms may include the induction of apoptosis through the intrinsic pathway, involving the regulation of the Bcl-2 family of proteins and the activation of caspase-9.[9]
Quantitative Data: Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of Manumycin A against farnesyltransferase and various cancer cell lines. This data for Manumycin A provides a strong indication of the expected potency of other members of the manumycin family, including this compound.
| Assay Type | Enzyme/Cell Line | Inhibitor | IC50 / Ki Value | Reference |
| Cell-Free FTase Inhibition | Human Farnesyltransferase | Manumycin A | IC50: 58.03 µM | [9] |
| Cell-Free FTase Inhibition | C. elegans Farnesyltransferase | Manumycin A | IC50: 45.96 µM | [9] |
| Cell-Free FTase Inhibition | Human Farnesyltransferase | Manumycin A | Ki: 4.40 µM | [9] |
| Cell-Free FTase Inhibition | C. elegans Farnesyltransferase | Manumycin A | Ki: 3.16 µM | [9] |
| Cell-Free FTase Inhibition | Yeast Farnesyltransferase | Manumycin A | Ki: 1.2 µM | [6] |
| p21 Ras Farnesylation | COLO320-DM Cells (Membranes) | Manumycin | IC50: 2.51 ± 0.11 µM | [10] |
| p21 Ras Farnesylation | COLO320-DM Cells (Lysates) | Manumycin | IC50: 2.68 ± 0.20 µM | [10] |
| Cell Line | Cancer Type | Inhibitor | IC50 Value | Reference |
| LNCaP | Prostate Cancer | Manumycin A | 8.79 µM | [9] |
| HEK293 | Human Embryonic Kidney | Manumycin A | 6.60 µM | [9] |
| PC3 | Prostate Cancer | Manumycin A | 11.00 µM | [9] |
| COLO320-DM | Colon Adenocarcinoma | Manumycin | 3.58 ± 0.27 µM | [10] |
Signaling Pathways Affected by this compound
Inhibition of Ras farnesylation by manumycins has profound effects on major downstream signaling cascades that are critical for cell proliferation, survival, and differentiation. The two most well-documented pathways impacted are the MAPK/ERK pathway and the PI3K/Akt pathway.
Ras/Raf/MEK/ERK (MAPK) Pathway
The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell growth and division. Manumycin treatment leads to a dose-dependent inhibition of the phosphorylation of ERK2 (p42MAPK), a key downstream effector of Ras.[10]
Caption: Inhibition of the Ras/MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical downstream effector of Ras, playing a key role in cell survival and apoptosis resistance. Manumycin treatment has been shown to inhibit the phosphorylation of both PI3K and Akt in a time-dependent manner.[11] This deactivation of the PI3K/Akt pathway can lead to the induction of apoptosis.
Caption: Disruption of the PI3K/Akt survival pathway by this compound.
Experimental Protocols
Farnesyltransferase Inhibition Assay (Continuous Fluorescence Assay)
This protocol is adapted from a method used to determine the IC50 values of Manumycin A for farnesyltransferase.[9]
Objective: To quantify the inhibitory effect of this compound on farnesyltransferase activity in a cell-free system.
Materials:
-
Purified human farnesyltransferase
-
Dansyl-GCVLS (fluorescent peptide substrate)
-
Farnesyl pyrophosphate (FPP)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, Dansyl-GCVLS (e.g., 8 µM final concentration), and FPP (e.g., 2 µM final concentration).
-
Add increasing concentrations of this compound (e.g., 0.1 µM to 200 µM) to the wells of the 96-well plate. Include a DMSO vehicle control.
-
Initiate the reaction by adding purified farnesyltransferase to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature (e.g., 30°C for human FTase).
-
Monitor the increase in fluorescence over time. The farnesylation of the Dansyl-GCVLS peptide results in a change in its fluorescence properties.
-
Calculate the initial reaction velocities for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a continuous fluorescence farnesyltransferase inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[9]
Objective: To determine the IC50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells per well) and allow them to adhere overnight.
-
The next day, treat the cells with a range of concentrations of this compound (e.g., 1 µM to 60 µM) for a specified duration (e.g., 48 hours). Include a DMSO vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.
Western Blot Analysis of Ras Pathway Activation
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the Ras signaling pathway following treatment with this compound.
Objective: To determine the effect of this compound on the phosphorylation of ERK and Akt.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to approximately 80% confluency and treat with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK).
Conclusion
This compound, as a member of the manumycin class of natural products, holds promise as a farnesyltransferase inhibitor for anticancer research and development. Its mechanism of action, centered on the inhibition of Ras farnesylation, leads to the disruption of critical oncogenic signaling pathways, including the MAPK/ERK and PI3K/Akt cascades. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and related compounds. While more specific quantitative data on this compound is needed, the extensive research on Manumycin A provides a strong foundation for its evaluation as a potential therapeutic agent. The emerging understanding of FTase-independent mechanisms of action for this class of compounds also opens new avenues for research into their full therapeutic potential.
References
- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 7. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Manumycin F: A Technical Guide to its Role in Inhibiting p21 Ras Protein Farnesylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Manumycin F's role as an inhibitor of p21 ras protein farnesylation. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the mechanism of action, quantitative inhibitory data, experimental protocols, and relevant signaling pathways.
Introduction: The Significance of Ras Farnesylation and its Inhibition
The Ras family of small GTPases, particularly the p21 Ras protein, are critical regulators of cellular signal transduction pathways that govern cell growth, differentiation, and survival.[1] The biological activity of Ras proteins is contingent upon their localization to the inner surface of the plasma membrane. This localization is achieved through a series of post-translational modifications, the first and most crucial of which is the farnesylation of a cysteine residue within the C-terminal CAAX box.[1] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).
Mutations in Ras genes are prevalent in a significant percentage of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation. Consequently, the inhibition of FTase has emerged as a promising therapeutic strategy for cancer treatment. By preventing the farnesylation of Ras, its membrane association is blocked, thereby abrogating its downstream signaling functions.
This compound, a natural product isolated from Streptomyces sp., belongs to a class of antibiotics that have demonstrated inhibitory effects on the farnesylation of the p21 ras protein.[2] While specific quantitative data for this compound is limited, extensive research on its close structural and functional analog, Manumycin A, provides valuable insights into its mechanism and potency.
Quantitative Inhibitory Data
The following table summarizes the inhibitory activity of Manumycin A, which serves as a strong proxy for this compound, against farnesyltransferase and its effects on various cancer cell lines. It is important to note that Manumycin A has been shown to be a competitive inhibitor with respect to farnesyl pyrophosphate (FPP).
| Inhibitor | Target | Assay Type | IC50 / Ki | Cell Lines | Effect | Reference |
| Manumycin A | Human Farnesyltransferase | Cell-free (fluorescence) | IC50: 58.03 μM | N/A | Enzyme Inhibition | |
| Manumycin A | Human Farnesyltransferase | Cell-free (fluorescence) | Ki: 4.40 μM | N/A | Enzyme Inhibition | |
| Manumycin A | C. elegans Farnesyltransferase | Cell-free (fluorescence) | IC50: 45.96 μM | N/A | Enzyme Inhibition | |
| Manumycin A | C. elegans Farnesyltransferase | Cell-free (fluorescence) | Ki: 3.16 μM | N/A | Enzyme Inhibition | |
| Manumycin A | LNCaP (Prostate Cancer) | Cell-based (viability) | IC50: 8.79 μM | LNCaP | Inhibition of Cell Viability | |
| Manumycin A | HEK293 (Human Embryonic Kidney) | Cell-based (viability) | IC50: 6.60 μM | HEK293 | Inhibition of Cell Viability | |
| Manumycin A | PC3 (Prostate Cancer) | Cell-based (viability) | IC50: 11.00 μM | PC3 | Inhibition of Cell Viability |
Signaling Pathways and Mechanism of Action
The primary mechanism by which this compound exerts its effects is through the competitive inhibition of farnesyltransferase. This action directly impacts the Ras signaling pathway, a critical cascade in cellular regulation.
The Ras Signaling Pathway
The following diagram illustrates the canonical Ras signaling pathway, which is initiated by the activation of receptor tyrosine kinases (RTKs) and culminates in the regulation of gene expression related to cell proliferation and survival.
Caption: The Ras/MAPK signaling cascade.
Inhibition of p21 Ras Farnesylation by this compound
This compound's structural similarity to farnesyl pyrophosphate allows it to bind to the active site of farnesyltransferase, thereby preventing the transfer of a farnesyl group to the p21 Ras protein. This inhibition is a critical step in disrupting the oncogenic activity of mutant Ras.
Caption: Mechanism of this compound inhibition.
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the efficacy of this compound in inhibiting p21 Ras farnesylation and its downstream cellular effects.
Farnesyltransferase Activity Assay (In Vitro)
This protocol describes a fluorescence-based assay to quantify the inhibitory effect of this compound on farnesyltransferase activity in a cell-free system.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant farnesyltransferase, and the dansylated peptide substrate in each well of a 96-well plate.
-
Add varying concentrations of this compound to the experimental wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding FPP to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 520 nm. The farnesylation of the dansylated peptide leads to an increase in fluorescence.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of p21 Ras Farnesylation
This protocol outlines the steps to assess the level of farnesylated p21 Ras in cultured cells treated with this compound.
Materials:
-
Cell culture medium and supplements
-
Cancer cell line of interest (e.g., with a known Ras mutation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Ras (recognizing both farnesylated and unfarnesylated forms), anti-farnesylated Ras (specific), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of farnesylated and total Ras in each sample, normalized to the loading control. A decrease in the farnesylated Ras band in this compound-treated samples indicates inhibition.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound, from initial in vitro screening to cellular analysis.
Caption: A typical experimental workflow.
Conclusion
This compound, and its well-studied analog Manumycin A, are potent inhibitors of farnesyltransferase, a key enzyme in the activation of p21 Ras. By competitively inhibiting the binding of farnesyl pyrophosphate, these compounds effectively block the farnesylation of Ras, leading to the disruption of downstream signaling pathways that are critical for cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound as an anti-cancer agent. Further studies are warranted to fully elucidate the specific inhibitory profile of this compound and to explore its efficacy in various preclinical cancer models.
References
Cytotoxic effects of Manumycin F on cancer cell lines
An In-depth Technical Guide on the Cytotoxic Effects of Manumycin F on Cancer Cell Lines
Introduction
This compound, a natural metabolite derived from Streptomyces parvulus, has emerged as a compound of significant interest in oncology research.[1][2] Initially identified as a farnesyltransferase inhibitor (FTI), its primary mechanism was thought to be the disruption of Ras protein function, a key regulator in cell proliferation and survival signaling pathways.[3][4][5] Mutated Ras proteins, which are constitutively active, are implicated in the development of numerous human cancers, making FTIs a logical therapeutic target.[5] Extensive research has since revealed that this compound's antitumor effects are multifaceted, extending beyond simple Ras inhibition to include the induction of reactive oxygen species (ROS), modulation of critical survival pathways like PI3K/AKT, and the triggering of apoptosis in a wide array of cancer cell lines.[1][2][6] This guide provides a comprehensive overview of the cytotoxic effects of this compound, detailing its impact on various cancer cell lines, the experimental protocols used for its evaluation, and the signaling pathways it modulates.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of this compound has been quantified across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. These values, which can vary based on the cell line and the duration of exposure, underscore the compound's broad-spectrum anti-proliferative activity.[7]
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
|---|---|---|---|
| SW480 (Colorectal) | 45.05 | 24 | [1] |
| Caco-2 (Colorectal) | 43.88 | 24 | [1] |
| COLO320-DM (Colon) | 3.58 | Not Specified | [4] |
| LNCaP (Prostate) | 8.79 | 48 | [8] |
| PC3 (Prostate) | 11.00 | 48 | [8] |
| Tca8113 (Tongue Carcinoma) | 11.33 | Not Specified | [9] |
| SUIT-2 (Pancreatic) | Lower than wild-type Ras | Not Specified | [10] |
| MIA PaCa-2 (Pancreatic) | Lower than wild-type Ras | Not Specified | [10] |
| AsPC-1 (Pancreatic) | Lower than wild-type Ras | Not Specified |[10] |
Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects by intervening in critical signaling cascades that govern cell survival and proliferation. Its best-characterized role is the inhibition of farnesyltransferase, which prevents the post-translational modification necessary for Ras protein localization to the cell membrane and subsequent activation.[3][5][11] This blockade disrupts downstream signaling through both the PI3K/AKT and Raf/MEK/ERK pathways. Furthermore, recent studies have highlighted that this compound induces significant oxidative stress by increasing intracellular ROS levels, which in turn contributes to the inhibition of these survival pathways and promotes apoptosis.[1][2][12]
References
- 1. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of growth and invasive activity of human pancreatic cancer cells by a farnesyltransferase inhibitor, manumycin [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Manumycin F: A Potent Modulator of the PI3K-AKT Signaling Pathway
A Technical Whitepaper for Researchers and Drug Development Professionals
This document provides an in-depth technical overview of Manumycin F, a naturally derived microbial metabolite, and its significant impact on the critical PI3K-AKT signaling pathway. This compound, initially recognized as a farnesyltransferase inhibitor, has demonstrated compelling antitumor properties by modulating this key cellular cascade. This guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further investigation and drug development efforts.
Introduction to this compound
This compound is a member of the manumycin class of antibiotics isolated from Streptomyces sp.[1] It is a polyketide with a complex chemical structure (C31H34N2O7) characterized by an epoxycyclohexenone moiety.[2] While initially investigated for its antibacterial properties and its ability to inhibit the farnesylation of the Ras protein, recent studies have unveiled its broader mechanism of action, including the potent inhibition of the PI3K-AKT signaling pathway.[1][3] This has positioned this compound as a compound of interest in oncology research.
The PI3K-AKT Signaling Pathway: A Central Regulator of Cell Fate
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[4][5][6] Its deregulation is a hallmark of many human cancers, leading to uncontrolled cell growth and resistance to apoptosis.[4][5] The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[4] Activated (phosphorylated) AKT then modulates a multitude of downstream targets to orchestrate various cellular responses.[4][7]
This compound's Mechanism of Action on the PI3K-AKT Pathway
Research has demonstrated that this compound exerts its antitumor effects, at least in part, by directly interfering with the PI3K-AKT signaling cascade. The primary mechanism involves the inhibition of the phosphorylation of both PI3K and AKT, thereby attenuating the entire downstream signaling pathway.[3][7][8]
Induction of Reactive Oxygen Species (ROS)
A key aspect of this compound's activity is its ability to induce the generation of reactive oxygen species (ROS) within cancer cells.[7][8] This increase in oxidative stress appears to be an upstream event that leads to the subsequent inhibition of the PI3K-AKT pathway.[7] The accumulation of ROS can disrupt cellular homeostasis and trigger apoptotic cell death. Studies have shown that the use of an ROS inhibitor, N-acetyl-l-cysteine (NAC), can attenuate the inhibitory effects of this compound on the PI3K-AKT pathway.[7][8]
Downregulation of Key Signaling Molecules
Treatment of cancer cells with this compound leads to a time-dependent decrease in the phosphorylated forms of both PI3K (p-PI3K) and AKT (p-AKT).[7][8] This reduction in activation of these key kinases blocks the transduction of survival signals.
Induction of Apoptosis
By inhibiting the pro-survival PI3K-AKT pathway, this compound effectively promotes apoptosis, or programmed cell death, in cancer cells. This is evidenced by the downstream effects on apoptotic markers. The inhibition of AKT activation leads to a decrease in the expression of anti-apoptotic proteins and an increase in the activity of pro-apoptotic proteins. Specifically, this compound treatment has been shown to lead to the activation of caspase-9, a key initiator of the intrinsic apoptotic pathway, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[7][8]
Quantitative Data on this compound's Effects
The inhibitory effects of this compound on cancer cell proliferation and the PI3K-AKT pathway are both dose- and time-dependent.[7][8] The following table summarizes the observed effects of this compound on colorectal cancer (CRC) cell lines.
| Cell Line | Treatment | Observed Effect | Reference |
| SW480 | 10 µM this compound (0, 12, 24, 48 hours) | Time-dependent decrease in p-PI3K and p-AKT expression. | [7] |
| Caco-2 | 10 µM this compound (0, 12, 24, 48 hours) | Time-dependent decrease in p-PI3K and p-AKT expression. | [7] |
| SW480 | This compound (dose- and time-dependent) | Inhibition of cell proliferation and induction of apoptosis. | [7] |
| Caco-2 | This compound (dose- and time-dependent) | Inhibition of cell proliferation and induction of apoptosis. | [7] |
| HepG2 | This compound | Inhibition of p85/PI3K and Akt phosphorylation. | [3][9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the PI3K-AKT pathway.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding : Plate cancer cells (e.g., SW480, Caco-2) in 96-well plates at a density of 5x10³ cells per well and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition : After the treatment period, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Western Blot Analysis for Protein Phosphorylation
This technique is employed to determine the levels of total and phosphorylated PI3K and AKT.
-
Cell Lysis : Treat cells with this compound for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment : Treat cells with this compound for the indicated times.
-
Cell Harvesting : Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining : Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Visualizing the Molecular Interactions and Workflows
This compound's Impact on the PI3K-AKT Signaling Pathway
Caption: this compound induces ROS, inhibiting PI3K and AKT phosphorylation, leading to apoptosis.
Experimental Workflow for Investigating this compound
Caption: A typical workflow for studying this compound's effects on cancer cells in vitro.
Conclusion and Future Directions
This compound represents a promising natural compound with significant anticancer potential, largely attributed to its ability to inhibit the PI3K-AKT signaling pathway. Its dual action of inducing ROS and subsequently blocking key survival signals makes it an attractive candidate for further preclinical and clinical development. Future research should focus on elucidating the precise molecular target of this compound that leads to ROS production and a more comprehensive understanding of its pharmacokinetic and pharmacodynamic properties. Furthermore, investigating its efficacy in combination with other chemotherapeutic agents could pave the way for novel and more effective cancer treatment strategies.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (156317-47-4) for sale [vulcanchem.com]
- 3. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Machine learning developed a PI3K/Akt pathway-related signature for predicting prognosis and drug sensitivity in ovarian cancer | Aging [aging-us.com]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Manumycin F: A Technical Guide to its Natural Sources and Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Manumycin F, a member of the manumycin class of antibiotics. The focus is on its natural origins, production through fermentation, and the biochemical pathways it influences. This document is intended to be a valuable resource for researchers and professionals involved in natural product discovery, antibiotic development, and cancer research.
Natural Sources of this compound
This compound is a secondary metabolite produced by actinomycete bacteria, which are well-known for their ability to synthesize a wide array of bioactive compounds. The primary identified natural source of this compound is a specific strain of Streptomyces.
Producing Organism
This compound, along with its co-metabolites Manumycins E and G, has been isolated from the culture broth of Streptomyces sp. strain WB-8376[1]. While this is the definitive source, other species of Streptomyces and related actinomycetes are prolific producers of other manumycin-type compounds, suggesting that screening of similar strains could yield new analogs or improved producers of this compound. Other notable manumycin-producing species include:
-
Streptomyces nodosus ssp. asukaensis : Producer of Asukamycin[3].
-
Streptomyces aureus SOK1/5-04 : Producer of Colabomycin E[3].
-
Saccharothrix espanaensis DSM44229 : Contains a cryptic manumycin-type biosynthetic gene cluster[5].
-
Streptomyces griseoaurantiacus : A marine-derived species that produces manumycin-type derivatives[6].
-
Streptomyces sp. K106 : Producer of Nisamycin[7].
-
Streptomyces actuosus : Appears to be the producer of Alisamycin[8].
-
Streptomyces griseoflavus : Producer of Colabomycins[9].
The isolation of novel manumycin derivatives from various Streptomyces species, including those from marine environments, highlights the broad distribution of this biosynthetic capability within the genus[6].
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of the producing organism, Streptomyces sp. WB-8376. Optimization of fermentation parameters is crucial for maximizing the yield of the desired metabolite. While specific details for strain WB-8376 are not extensively published, general principles for Streptomyces fermentation can be applied.
General Fermentation Parameters for Streptomyces
The following table summarizes typical fermentation conditions that can be optimized for the production of secondary metabolites, like manumycins, from Streptomyces species.
| Parameter | Typical Range/Condition | Significance |
| Carbon Source | Starch, Glucose, Mannitol | Provides energy and building blocks for biosynthesis. |
| Nitrogen Source | Casein, Peptone, Yeast Extract, Soybean Meal | Essential for amino acid and enzyme synthesis. |
| Initial pH | 6.0 - 8.0 | Influences enzyme activity and nutrient uptake. |
| Temperature | 25 - 35°C | Affects microbial growth rate and enzyme stability. |
| Incubation Time | 6 - 12 days | Secondary metabolite production often occurs in the stationary phase. |
| Aeration | Shaking (e.g., 150-220 rpm) or Sparging | Most Streptomyces are aerobic; oxygen is critical for growth and biosynthesis. |
| Inoculum Volume | 4 - 5% (v/v) | Affects the lag phase and overall fermentation kinetics. |
This data is compiled from general knowledge of Streptomyces fermentation and may require optimization for this compound production.
A potential starting point for the fermentation medium could be the YMS medium, which has been used for the cultivation of other manumycin-producing Streptomyces species.
| Component | Concentration (g/L) |
| Yeast Extract | 1.5 |
| Amylogen (Starch) | 10 |
| Potassium Nitrate (KNO₃) | 1 |
This medium composition was used for the fermentation of Streptomyces sp. OC1401, a producer of other manumycin-type derivatives.
Experimental Protocols
Generalized Fermentation and Isolation Workflow
The following diagram illustrates a typical workflow for the production and isolation of manumycin-class antibiotics from a Streptomyces culture.
Caption: A generalized workflow for the production and isolation of this compound.
Methodological Details
-
Fermentation: The producing strain, Streptomyces sp. WB-8376, would be cultured in a suitable liquid medium, such as the YMS medium mentioned above, under aerobic conditions at a controlled temperature and pH. The fermentation would be carried out for several days to allow for the accumulation of secondary metabolites.
-
Extraction: this compound is isolated from the culture broth[1]. The whole broth would be extracted with a water-immiscible organic solvent like ethyl acetate. The organic phase, containing the desired compound, is then separated and concentrated under reduced pressure. For intracellular manumycins, the mycelium is first separated and then extracted, often with a solvent like acetone[2].
-
Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves column chromatography on silica gel, followed by finer purification techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structural Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].
Signaling Pathways and Mechanism of Action
Manumycin-class antibiotics are known for their inhibitory effects on the farnesylation of proteins, particularly the Ras family of small GTPases. While the specific signaling effects of this compound have not been as extensively studied as those of Manumycin A, it is reported to have moderate inhibitory effects on the farnesylation of the p21 Ras protein[1]. Therefore, the signaling pathway of Manumycin A can be used as a representative model.
Inhibition of the Ras Signaling Pathway
The Ras proteins are crucial mediators in signal transduction pathways that regulate cell proliferation, differentiation, and survival. For Ras to become active and localize to the plasma membrane, it must undergo post-translational modification, a key step of which is farnesylation, catalyzed by the enzyme farnesyltransferase.
Manumycins act as inhibitors of farnesyltransferase. This inhibition prevents the attachment of the farnesyl group to Ras, thereby blocking its localization to the cell membrane and subsequent activation of downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. This ultimately leads to an anti-proliferative effect.
Induction of Apoptosis
Inhibition of the Ras pathway by manumycins can lead to the induction of apoptosis (programmed cell death) in cancer cells. This is a key aspect of their anti-tumor activity. The apoptotic cascade initiated by manumycins can involve multiple mechanisms:
-
Mitochondrial (Intrinsic) Pathway: Manumycin A has been shown to induce apoptosis through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-9 and subsequently caspase-3.
-
Sp1 Regulation: Manumycin A can also downregulate the transcription factor Sp1, which controls the expression of several proteins involved in cell survival, such as cyclin D1, Mcl-1, and survivin.
The following diagram illustrates the proposed signaling pathway through which manumycin-type compounds exert their anti-cancer effects.
Caption: Proposed mechanism of action for this compound based on related compounds.
Quantitative Data
Quantitative data specifically for this compound is limited in the available literature. The primary reported activity is its moderate inhibition of p21 Ras farnesylation and weak cytotoxicity against the HCT-116 human colon tumor cell line[1]. For comparison, quantitative data for the closely related Manumycin A is presented below.
| Compound | Target/Assay | Value | Cell Line/System |
| Manumycin A | Farnesyltransferase Inhibition (Kᵢ) | 4.15 µM | Human (cell-free) |
| Manumycin A | Cell Viability (IC₅₀) | 8.3 µM | MSTO-211H (Mesothelioma) |
| Manumycin A | Cell Viability (IC₅₀) | 4.3 µM | H28 (Mesothelioma) |
This data for Manumycin A provides a potential reference for the expected potency of this compound.
Conclusion
This compound, a natural product from Streptomyces sp. WB-8376, represents a member of a promising class of bioactive compounds. Its production through fermentation and its mechanism of action via inhibition of the Ras signaling pathway make it a subject of interest for drug development, particularly in oncology. While specific data on this compound is not as abundant as for other manumycins, the information available for the broader class provides a solid foundation for future research and development efforts. Further studies focusing on optimizing the fermentation process for this compound and fully elucidating its biological activity are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of manumycin. I. Characterization, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manumycin A induces apoptosis in malignant pleural mesothelioma through regulation of Sp1 and activation of the mitochondria-related apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
Manumycin F: A Technical Overview of its Bioactivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manumycin F is a member of the manumycin family of antibiotics, recognized for its potent biological activities, including antibacterial and antitumor effects. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, mechanism of action, and detailed experimental protocols for its study. The document summarizes key quantitative data, outlines its impact on cellular signaling pathways, particularly the PI3K-AKT axis and the induction of reactive oxygen species (ROS), and provides methodologies for researchers to investigate its effects in a laboratory setting.
Physicochemical Properties
This compound is a complex natural product with a defined molecular structure. Its fundamental properties are essential for its application in experimental settings.
| Property | Value | Reference |
| CAS Number | 156317-47-4 | [1][2] |
| Molecular Formula | C31H34N2O7 | [2] |
| Molecular Weight | 546.6 g/mol | [2] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological effects, making it a molecule of interest for drug development, particularly in oncology.
Antibacterial Activity: this compound is active against Gram-positive bacteria.[1][3]
Antitumor Activity: A significant body of research has focused on the anticancer properties of the manumycin family. This compound has demonstrated cytotoxic activity against human colon tumor cells (HCT-116).[1][3] Studies on related manumycins have shown that these compounds can inhibit the proliferation of various cancer cells. The antitumor effect of manumycin in colorectal cancer (CRC) has been shown to be mediated through the inhibition of proliferation and the induction of apoptosis.[3]
Mechanism of Action: The primary mechanism attributed to the manumycin class of compounds is the inhibition of farnesyltransferase.[3] Farnesyltransferase is a critical enzyme in the post-translational modification of the Ras protein, which is a key component of signaling pathways that regulate cell growth and proliferation. By inhibiting farnesyltransferase, manumycins can disrupt aberrant Ras signaling, which is common in many cancers.
Furthermore, recent studies have elucidated a more detailed mechanism of action in colorectal cancer cells, involving:
-
Induction of Reactive Oxygen Species (ROS): Treatment of CRC cells with manumycin leads to an increased generation of intracellular ROS.[3] This increase in oxidative stress is a key trigger for the subsequent apoptotic cascade.
-
Inhibition of the PI3K-AKT Signaling Pathway: this compound has been shown to decrease the phosphorylation of key proteins in the PI3K-AKT pathway, such as PI3K and AKT.[3] This pathway is crucial for cell survival and proliferation, and its inhibition contributes to the pro-apoptotic effects of the compound.
The interplay between ROS production and PI3K-AKT pathway inhibition appears to be a central component of this compound's antitumor activity.
Signaling Pathways
The biological effects of this compound are intrinsically linked to its modulation of key cellular signaling pathways.
Caption: this compound inhibits farnesyltransferase and the PI3K/AKT pathway while inducing ROS, leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the bioactivity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines, such as SW480 and Caco-2 colorectal cancer cells.[3]
Materials:
-
SW480 or Caco-2 cells
-
DMEM or appropriate cell culture medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for the desired time points (e.g., 24, 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Reactive Oxygen Species (ROS) Detection
This protocol measures the intracellular generation of ROS in response to this compound treatment using the fluorescent probe DCFH-DA.
Materials:
-
Cancer cells (e.g., SW480, Caco-2)
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
PBS (Phosphate-Buffered Saline)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells in appropriate plates or dishes.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (typically 10 µM in serum-free medium) for 20-30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Analyze the fluorescence of the cells. For fluorescence microscopy, capture images using a suitable filter set. For flow cytometry, quantify the mean fluorescence intensity. An increase in fluorescence intensity indicates a higher level of intracellular ROS.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as desired.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis of PI3K-AKT Pathway
This protocol is used to detect the expression and phosphorylation status of proteins in the PI3K-AKT pathway.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., β-actin).
Experimental Workflow
The investigation of this compound's bioactivity typically follows a logical progression from cellular effects to molecular mechanisms.
Caption: Workflow for investigating this compound: from phenotypic effects to mechanistic insights.
Conclusion
This compound is a promising natural product with significant potential for further investigation, particularly in the context of cancer therapy. Its ability to inhibit farnesyltransferase, induce ROS, and suppress the PI3K-AKT signaling pathway provides a multi-faceted mechanism of action that is attractive for overcoming drug resistance. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the therapeutic potential of this compound and to further unravel its complex biological activities.
References
- 1. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]
- 3. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Manumycin F: Application Notes and Protocols for Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Manumycin F is a member of the manumycin class of antibiotics, which are natural metabolites produced by Streptomyces species. While research on this compound is limited, it is known to exhibit moderate inhibitory effects on the farnesylation of the p21 ras protein and has demonstrated weak cytotoxic activity against the human colon tumor cell line HCT-116[1]. The broader class of manumycins, particularly the well-studied analogue Manumycin A, are recognized as potent inhibitors of farnesyltransferase. This activity disrupts the post-translational modification of key signaling proteins, most notably Ras, leading to the inhibition of downstream pathways crucial for cell proliferation, survival, and differentiation.
This document provides a detailed overview of the experimental protocols and cellular effects of manumycins, primarily drawing upon the extensive research conducted on Manumycin A as a representative of this class. These protocols and data serve as a foundational guide for initiating research on this compound, with the understanding that optimization will be necessary.
Mechanism of Action
Manumycins exert their biological effects primarily through the inhibition of farnesyltransferase (FTase)[2][3]. FTase is a crucial enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue at the C-terminus of target proteins, a process known as farnesylation. This lipid modification is essential for the proper membrane localization and function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases.
By inhibiting FTase, manumycins prevent the farnesylation of Ras. Unfarnesylated Ras remains inactive in the cytosol, unable to associate with the inner leaflet of the plasma membrane and engage with its downstream effectors. This leads to the blockade of critical signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are frequently hyperactivated in cancer. The inhibition of these pathways ultimately results in reduced cell proliferation and the induction of apoptosis[2][4]. Some studies also suggest that manumycins can induce the production of reactive oxygen species (ROS), contributing to their apoptotic effects[4].
Data Presentation: Cytotoxicity of Manumycins
The following table summarizes the 50% inhibitory concentration (IC50) values of Manumycin A in various human cancer cell lines. This data, derived from multiple studies, illustrates the dose-dependent cytotoxic effects of this class of compounds. It is important to note that the cytotoxic activity of this compound has been described as "weak" against HCT-116 cells, suggesting its IC50 value in this cell line may be higher than that of Manumycin A[1].
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| COLO320-DM | Colon Adenocarcinoma | 3.58 ± 0.27 | Not Specified | [2] |
| SW480 | Colorectal Carcinoma | 45.05 | 24 | [4] |
| Caco-2 | Colorectal Carcinoma | 43.88 | 24 | [4] |
| LNCaP | Prostate Cancer | 8.79 | 48 | [5][6] |
| PC3 | Prostate Cancer | 11.00 | 48 | [5][6] |
| HEK293 | Human Embryonic Kidney | 6.60 | 48 | [5][6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound. These protocols are based on established methods used for Manumycin A and should be optimized for the specific cell lines and experimental conditions used in your research.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cell proliferation.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation status of proteins in signaling pathways affected by this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ras, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with this compound as desired.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
Mandatory Visualizations
Caption: this compound inhibits farnesyltransferase, preventing Ras activation and downstream signaling.
Caption: General experimental workflow for characterizing the cellular effects of this compound.
Conclusion
While specific data on this compound is currently scarce, the extensive research on Manumycin A provides a robust framework for investigating its biological activities. The protocols and signaling information presented here offer a solid starting point for researchers interested in exploring the therapeutic potential of this compound. It is anticipated that, like other manumycins, this compound will primarily function as a farnesyltransferase inhibitor, impacting Ras-mediated signaling pathways. Further research is essential to elucidate the specific cytotoxic profile, potency, and detailed molecular mechanisms of this compound in various cell types. The provided methodologies should be carefully optimized to ensure reliable and reproducible results in the investigation of this promising natural product.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 6. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Manumycin F: Application Notes and Protocols for In Vitro Assays
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on Available Data
Manumycin F is a member of the manumycin class of antibiotics. While its existence and general activities have been documented, publicly available data on its specific dosage, concentration for in vitro assays, and detailed experimental protocols are limited. The majority of published research has focused on the related compound, Manumycin A. Therefore, this document provides the available information on this compound and presents detailed protocols and quantitative data for Manumycin A as a comprehensive reference. Researchers interested in this compound can use the information on Manumycin A as a starting point for experimental design, with the understanding that optimization will be required.
This compound: Overview and In Vitro Activity
This compound, along with Manumycins E and G, was first isolated from the culture broth of Streptomyces sp.[1]. Like other manumycin-class antibiotics, it has been shown to possess biological activity, although it is less characterized than Manumycin A.
Mechanism of Action: this compound is known to be an inhibitor of Ras farnesyltransferase[1]. This enzyme is crucial for the post-translational modification of Ras proteins, which are key signaling molecules involved in cell proliferation, differentiation, and survival. By inhibiting farnesylation, this compound can interfere with the proper localization and function of Ras, thereby disrupting downstream signaling pathways.
In Vitro Activity:
-
Cytotoxic Activity: this compound has demonstrated weak or limited cytotoxic activity against the human colon tumor cell line HCT-116[1]. Specific IC50 values for cytotoxicity are not well-documented.
Manumycin A: A Well-Characterized Analog for In Vitro Studies
Due to the limited data on this compound, the following sections provide detailed information on Manumycin A. This information can serve as a valuable guide for designing and interpreting experiments with this compound.
Quantitative Data: Effective Concentrations and IC50 Values of Manumycin A
The following tables summarize the effective concentrations and IC50 values of Manumycin A in various in vitro assays across different cancer cell lines.
Table 1: IC50 Values of Manumycin A for Cell Viability/Cytotoxicity
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Treatment Time (hours) | Reference |
| SW480 | Colorectal Cancer | MTT | 45.05 | 24 | [2] |
| Caco-2 | Colorectal Cancer | MTT | 43.88 | 24 | [2] |
| COLO320-DM | Colon Adenocarcinoma | Cell Growth | 3.58 ± 0.27 | - | [3] |
| LNCaP | Prostate Cancer | MTT | 8.79 | 48 | [4][5] |
| HEK293 | Human Embryonic Kidney | MTT | 6.60 | 48 | [4][5] |
| PC3 | Prostate Cancer | MTT | 11.00 | 48 | [4][5] |
Table 2: Effective Concentrations of Manumycin A for Other In Vitro Assays
| Assay | Cell Line | Concentration (µM) | Observed Effect | Reference |
| Inhibition of p21ras farnesylation | COLO320-DM | 2.51 ± 0.11 (cell membranes) | IC50 | [3] |
| Inhibition of p42MAPK/ERK2 phosphorylation | COLO320-DM | 2.40 ± 0.67 | IC50 | [6] |
| Induction of Apoptosis | COLO320-DM | 1 - 25 | Dose- and time-dependent | [3] |
| Inhibition of PI3K/Akt phosphorylation | SW480, Caco-2 | 10 | Time-dependent decrease | [2] |
| Inhibition of IL-1β, IL-6, and IL-8 production | THP-1 | 0.25 - 1 | Dose-dependent | [7] |
Signaling Pathways Affected by Manumycins
Manumycins, primarily studied through Manumycin A, are known to interfere with key signaling pathways that regulate cell growth and survival.
Signaling pathways affected by Manumycin compounds.
Detailed Experimental Protocols (Based on Manumycin A Studies)
The following are detailed protocols for common in vitro assays used to characterize the effects of manumycin compounds. These can be adapted for use with this compound.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of a manumycin compound on the viability and proliferation of adherent cancer cells.
Materials:
-
Manumycin compound (dissolved in DMSO to create a stock solution)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the manumycin compound in complete medium from the stock solution. The final concentrations should typically range from 0 to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the manumycin compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest manumycin concentration).
-
Incubation: Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the manumycin concentration to determine the IC50 value.
Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Manumycin compound
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the manumycin compound for the specified time. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in the expression and phosphorylation of proteins in signaling pathways affected by manumycin compounds.
Materials:
-
Manumycin compound
-
Cell culture dishes
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PARP, anti-Caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the manumycin compound as desired. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Conclusion
While specific quantitative data and detailed protocols for this compound are scarce in the scientific literature, its known activity as a farnesyltransferase inhibitor with weak cytotoxic effects provides a basis for further investigation. The comprehensive data and protocols provided for the closely related compound, Manumycin A, offer a robust starting point for researchers. It is anticipated that the methodologies for cell viability, apoptosis, and signaling pathway analysis can be adapted for this compound, with the understanding that concentrations and treatment times will need to be empirically determined. Further research is warranted to fully elucidate the in vitro efficacy and mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manumycin A downregulates release of proinflammatory cytokines from TNF alpha stimulated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Manumycin F solubility and preparation of stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manumycin F is a member of the manumycin family of antibiotics, known for its activity against Gram-positive bacteria and its potential as an anti-cancer agent.[1][2] Like other manumycins, its mechanism of action involves the inhibition of farnesyltransferase, a key enzyme in the post-translational modification of the Ras protein.[1] This inhibition disrupts the Ras signaling pathway, which is crucial for cell proliferation and survival, making this compound a subject of interest in cancer research.
This document provides detailed application notes on the solubility of this compound, protocols for the preparation of stock solutions, and an overview of its mechanism of action.
Note: Specific quantitative solubility and stability data for this compound is limited. The data presented here is primarily based on its close structural analog, Manumycin A, and should be considered as a guideline.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C31H36N2O7 | [1] |
| Molecular Weight | 548.6 g/mol | N/A |
| Mechanism of Action | Farnesyltransferase Inhibitor | [1][2] |
Solubility of Manumycin A (as an analogue for this compound)
| Solvent | Solubility (mg/mL) | Molarity (mM) for a 10 mg/mL solution | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 | ~18.16 | Clear yellow to very deep yellow solution. | [3] |
| Ethanol | ~5-10 | ~9.08 - 18.16 | Clear, colorless to faintly yellow solution. | [3] |
| Methanol | ~10 | ~18.16 | Clear, yellow to very deep yellow solution. | |
| Dimethylformamide (DMF) | ~20 | ~36.32 | [3] | |
| Water / Aqueous Buffers | Sparingly soluble | N/A | For aqueous solutions, it is recommended to first dissolve in an organic solvent like DMSO and then dilute with the aqueous buffer. Aqueous solutions are not recommended for long-term storage. | [3] |
Stability of Manumycin A Stock Solutions (as an analogue for this compound)
| Storage Condition | Solvent | Stability | Notes | Reference |
| -20°C | DMSO, Ethanol | Recommended for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | N/A |
| -80°C | DMSO, Ethanol | Recommended for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | N/A |
| Aqueous Solutions | N/A | Not recommended for more than one day | Prone to degradation. Prepare fresh for each experiment. | [3] |
| Solid Form | N/A | ≥ 4 years at -20°C | Store under desiccating conditions and protected from light. | [3][4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.49 mg of this compound (Molecular Weight: 548.6 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
Note on Sterilization: For cell culture applications, stock solutions should be filter-sterilized through a 0.22 µm syringe filter that is compatible with the solvent used (e.g., a PTFE filter for DMSO).
Visualizations
This compound's Effect on the Ras Signaling Pathway
Caption: this compound inhibits Farnesyltransferase, preventing Ras protein activation.
Experimental Workflow for this compound Stock Solution Preparation
Caption: A stepwise guide for preparing this compound stock solutions.
References
Application Notes and Protocols for Manumycin F in Colorectal Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Manumycin F, a potent farnesyltransferase inhibitor, in the context of colorectal cancer (CRC) cell line research. This document details its mechanism of action, summarizes its effects on various CRC cell lines, and provides detailed protocols for key experimental assays.
Introduction
This compound is a natural microbial metabolite originally identified as an inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins.[1][2] Dysregulation of the Ras signaling pathway is a hallmark of many cancers, including colorectal cancer, making farnesyltransferase an attractive therapeutic target.[2][3] Emerging research has demonstrated that this compound exerts significant anti-proliferative and pro-apoptotic effects on colorectal cancer cells through multiple mechanisms, including the inhibition of key survival pathways and the induction of oxidative stress.[1][4]
Mechanism of Action
This compound's primary mode of action is the inhibition of farnesyltransferase, which prevents the farnesylation of Ras proteins. This modification is essential for Ras localization to the plasma membrane and its subsequent activation of downstream pro-proliferative signaling cascades.[2][5] By inhibiting this process, this compound effectively blocks the Ras-Raf-MEK-ERK signaling pathway, leading to a reduction in cell proliferation.[2]
Furthermore, studies have revealed that this compound's anti-cancer effects extend beyond Ras inhibition. It has been shown to induce the production of Reactive Oxygen Species (ROS) in colorectal cancer cells.[1][4] This increase in oxidative stress can trigger apoptotic cell death and inhibit the PI3K-AKT pathway, another critical signaling cascade for cell survival and proliferation.[1][4] The inhibition of the PI3K-AKT pathway by this compound leads to the activation of caspase-9 and subsequent cleavage of PARP, key events in the intrinsic apoptotic pathway.[1]
Summary of this compound Effects on Colorectal Cancer Cell Lines
The following tables summarize the quantitative data on the effects of this compound on various colorectal cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Duration of Treatment | Assay | Reference |
| SW480 | 45.05 | 24 hours | MTT Assay | [1] |
| Caco-2 | 43.88 | 24 hours | MTT Assay | [1] |
| COLO320-DM | 3.58 ± 0.27 | Not Specified | Cell Growth | [2] |
Table 2: Inhibitory Effects of this compound on Signaling Proteins
| Cell Line | Target Protein | IC50 Value (µM) | Assay | Reference |
| COLO320-DM | p21ras Farnesylation | 2.51 ± 0.11 | Immunoblot | [2] |
| COLO320-DM | p42MAPK/ERK2 Phosphorylation | 2.40 ± 0.67 | Immunoblot | [2] |
Key Experimental Protocols
Here are detailed methodologies for the key experiments cited in the study of this compound's effects on colorectal cancer cell lines.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., SW480, Caco-2, HCT116, HT-29)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Colorectal cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed colorectal cancer cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up compensation and gates.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in the expression and phosphorylation of proteins in the PI3K-AKT and Ras-Raf-MEK-ERK pathways.
Materials:
-
Colorectal cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-caspase-9, anti-PARP, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with this compound as required.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Reactive Oxygen Species (ROS) Detection Assay
This protocol is for measuring the intracellular levels of ROS after this compound treatment.
Materials:
-
Colorectal cancer cells
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well black plate for plate reader analysis or chamber slides for microscopy).
-
Treat the cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.
-
Wash the cells once with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells under a fluorescence microscope.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Signaling pathways affected by this compound in colorectal cancer cells.
Caption: Experimental workflow for studying this compound in CRC cell lines.
References
- 1. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. 4.10. Detection of Apoptosis through Flow Cytometry [bio-protocol.org]
- 5. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: Manumycin F in Glioma Cell Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manumycin F, a natural product isolated from Streptomyces parvulus, is a well-characterized farnesyltransferase inhibitor. Emerging research has highlighted its potential as an anti-cancer agent, particularly in the context of glioblastoma multiforme (GBM), the most aggressive form of glioma. These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in glioma cell lines, detailing its mechanism of action and providing established protocols for its study.
This compound induces apoptosis in glioma cells primarily through the generation of reactive oxygen species (ROS).[1][2] This increase in intracellular ROS leads to the inhibition of key survival signaling pathways, including the Ras-Raf-MEK-ERK and STAT3 pathways, ultimately culminating in programmed cell death.[1][2] These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound against glioma.
Data Presentation
The following tables summarize the quantitative effects of this compound on various glioma cell lines as reported in the literature.
Table 1: Effect of this compound on Glioma Cell Viability
| Cell Line | Treatment Condition | Viability (% of Control) | Assay | Reference |
| A172 | 10 µM this compound for 24h | ~55% | MTS | [2] |
| U87MG | 10 µM this compound for 24h | ~60% | MTS | [2] |
| T98G | 10 µM this compound for 24h | ~65% | MTS | [2] |
Note: IC50 values for this compound in these specific glioma cell lines are not explicitly stated in the primary literature and should be determined empirically for each experimental system.
Table 2: this compound-Induced ROS Generation in Glioma Cells
| Cell Line | Treatment Condition | Fold Change in ROS Levels (vs. Control) | Assay | Reference |
| A172 | 10 µM this compound for 24h | ~2.5-fold | DCFDA | [2] |
| U87MG | 10 µM this compound for 24h | ~2.2-fold | DCFDA | [2] |
| T98G | 10 µM this compound for 24h | ~2.0-fold | DCFDA | [2] |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in Glioma Cells
| Protein | Effect of this compound Treatment | Method | Reference |
| Cleaved PARP | Increased | Western Blot | [2] |
| Caspase-3 Activity | Increased | Colorimetric Assay | [2] |
| p-STAT3 (Tyr705) | Decreased | Western Blot | [2] |
| Ras (active) | Decreased | Pull-down Assay | [2] |
| SOD-1 | Decreased | Western Blot | [2] |
| TRX-1 | Decreased | Western Blot | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound in glioma cells and a typical experimental workflow for studying its effects.
Experimental Protocols
Cell Culture of Glioma Cell Lines (A172, U87MG, T98G)
Materials:
-
A172, U87MG, or T98G cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at the desired density (e.g., 1:3 to 1:6 split ratio).
Cell Viability Assay (MTT Assay)
Materials:
-
Glioma cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed glioma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Glioma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed glioma cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. After 24 hours, treat the cells with the desired concentrations of this compound and a vehicle control. Incubate for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Materials:
-
Glioma cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-p-STAT3, anti-STAT3, anti-SOD-1, anti-TRX-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells in 6-well plates with cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes. Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Note on Antibodies: The optimal antibody and its dilution should be empirically determined. However, as a starting point, commercially available antibodies for the target proteins can be used at dilutions suggested by the manufacturer (typically 1:1000 for primary antibodies and 1:2000-1:5000 for secondary antibodies).
References
Application Notes: Measuring Ras Activity Inhibition by Manumycin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ras proteins are a family of small GTPases that function as critical molecular switches in signal transduction pathways, regulating fundamental cellular processes such as proliferation, differentiation, and survival. Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive tumorigenesis. The biological activity of Ras is dependent on its localization to the plasma membrane, a process facilitated by post-translational modifications, most notably farnesylation. This modification is catalyzed by the enzyme farnesyltransferase (FTase).
Manumycin F, also commonly referred to as Manumycin A, is a natural product isolated from Streptomyces parvulus that acts as a potent and selective inhibitor of FTase.[1] By competing with the farnesyl pyrophosphate substrate, this compound prevents the farnesylation of Ras, thereby inhibiting its membrane association and downstream signaling.[2][3] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on Ras activity using a GTP-Ras pulldown assay.
Mechanism of Action of this compound
Ras proteins undergo a series of post-translational modifications at their C-terminal CAAX motif, with farnesylation being the initial and essential step for membrane localization.[4] this compound specifically inhibits farnesyltransferase, the enzyme responsible for attaching a 15-carbon farnesyl isoprenoid group to the cysteine residue of the CAAX box.[5][6] This inhibition prevents Ras from anchoring to the inner surface of the plasma membrane, thereby blocking its activation and subsequent engagement of downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades.[2][3][7]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) for various cellular effects. These values can vary depending on the cell line and the specific endpoint being measured.
| Cell Line | Assay | IC50 (µM) | Reference |
| COLO320-DM | p21ras Farnesylation (in isolated cell membranes) | 2.51 ± 0.11 | [1][8] |
| COLO320-DM | p21ras Farnesylation (in total cellular lysates) | 2.68 ± 0.20 | [1][8] |
| COLO320-DM | p42MAPK/ERK2 Phosphorylation | 2.40 ± 0.67 | [1][8] |
| COLO320-DM | Cell Growth | 3.58 ± 0.27 | [1][8] |
| LNCaP | Cell Viability | 8.79 | [9] |
| HEK293 | Cell Viability | 6.60 | [9] |
| PC3 | Cell Viability | 11.00 | [9] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and the experimental procedure, the following diagrams are provided.
References
- 1. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumourcells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Manumycin F: In Vivo Efficacy in Mouse Xenograft Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manumycin F, a natural microbial metabolite, has demonstrated significant antitumor activity in various preclinical cancer models. As a potent and selective farnesyltransferase inhibitor, it disrupts key cellular signaling pathways involved in tumor growth and proliferation.[1] This document provides a comprehensive overview of in vivo studies of this compound in mouse xenograft models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
Quantitative Data Summary
The antitumor efficacy of this compound has been evaluated in several mouse xenograft models. The following tables summarize the key quantitative findings from these studies.
Table 1: Antitumor Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Cell Line | Mouse Strain | Treatment | Dosage | Duration | Tumor Volume Inhibition | Average Tumor Weight Reduction | Reference |
| SW480 | Male athymic BALB/c | Intraperitoneal injection | 2.5 mg/kg | 22 days | Dose-dependent | 0.804±0.059 g (vs. control) | [1] |
| SW480 | Male athymic BALB/c | Intraperitoneal injection | 5.0 mg/kg | 22 days | Dose-dependent | 0.42±0.03 g (vs. control) | [1] |
Table 2: Antitumor and Anti-angiogenic Effects of this compound in a Hepatocellular Carcinoma Xenograft Model
| Cell Line | Mouse Strain | Treatment Group | Dosage | Mean Tumor Volume Ratio (V/V₀) | Microvessel Density (MVD) | Reference |
| HepG2 | BALB/c nude mice | Low dose Manumycin | 2.5 mg/kg | 0.68±0.09 (vs. 1.38±0.21 in control) | Significantly lower than control | [2] |
| HepG2 | BALB/c nude mice | High dose Manumycin | 5 mg/kg | 0.59±0.04 (vs. 1.38±0.21 in control) | Significantly lower than control | [2] |
| HepG2 | BALB/c nude mice | Negative Control (0.1% DMSO) | 20 ml/kg | 1.38±0.21 | - | [2] |
| HepG2 | BALB/c nude mice | Positive Control (Cyclophosphamide) | 25 mg/kg | - | - | [2] |
Experimental Protocols
The following are detailed protocols for conducting in vivo xenograft studies with this compound, based on published research.
Colorectal Cancer Xenograft Model Protocol[1]
Objective: To evaluate the in vivo antitumor activity of this compound on colorectal cancer cell-derived xenografts in nude mice.
Materials:
-
SW480 human colorectal cancer cells
-
Male athymic BALB/c mice (8 weeks old, 18-20 g)
-
This compound
-
Control solution (0.1% DMSO in tissue culture medium)
-
Culture medium
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture SW480 cells and harvest them during the logarithmic growth phase. Resuspend the cells in culture medium at a concentration of 1x10⁷ cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1x10⁶ cells) into the right scapular region of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow. Start treatment when the tumor volume reaches approximately 100 mm³. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Animal Grouping: Randomly assign the mice into three groups:
-
Control group
-
Low-dose this compound group (2.5 mg/kg)
-
High-dose this compound group (5.0 mg/kg)
-
-
Drug Administration: Administer this compound or the control solution via intraperitoneal injection daily for the duration of the study (e.g., 22 days).
-
Data Collection:
-
Measure tumor volumes every other day.
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
-
Endpoint Analysis: Compare the tumor volumes and weights between the control and treated groups to determine the antitumor efficacy of this compound.
Hepatocellular Carcinoma Xenograft Model Protocol[2]
Objective: To examine the antitumor and anti-angiogenic effects of this compound on hepatocellular carcinoma cell-derived xenografts.
Materials:
-
HepG2 human hepatocellular carcinoma cells
-
BALB/c nude mice
-
This compound
-
Negative Control (0.1% DMSO)
-
Positive Control (Cyclophosphamide)
-
Normal Saline (NS)
Procedure:
-
Xenograft Establishment: Establish xenografts using HepG2 cells in BALB/c nude mice.
-
Animal Grouping: Once tumors are established, randomly divide the mice into the following groups:
-
Normal Saline (NS) group
-
Positive Control (Cyclophosphamide, 25 mg/kg) group
-
Negative Control (0.1% DMSO, 20 ml/kg) group
-
Low-dose Manumycin (2.5 mg/kg) group
-
High-dose Manumycin (5 mg/kg) group
-
-
Treatment Administration: Administer the respective treatments to each group.
-
Tumor Measurement: Measure the tumor volume regularly throughout the study.
-
Endpoint Analysis:
-
Perform immunohistochemistry to determine the microvessel density (MVD) in the tumor tissues.
-
Use Western blot and RT-PCR to analyze the protein and mRNA levels of vascular endothelial growth factor (VEGF) in the tumor xenografts.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound primarily functions as a farnesyltransferase inhibitor, which in turn affects multiple downstream signaling pathways critical for cancer cell proliferation and survival.
Caption: this compound inhibits FTase, leading to downregulation of Ras and PI3K/AKT signaling, and induction of apoptosis.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a mouse xenograft model.
References
- 1. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Antitumor and anti-angiogenic effects of manumycin on human hepatocellular carcinoma HepG2 xenografts in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Manumycin F: A Tool for Investigating STAT3 Phosphorylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of the STAT3 signaling pathway is frequently implicated in various cancers, making it an attractive target for therapeutic intervention. Manumycin F, also widely known in scientific literature as Manumycin A, is a natural microbial metabolite initially identified as a farnesyltransferase inhibitor.[1][2] However, subsequent research has revealed its potent ability to inhibit the phosphorylation of STAT3, offering a valuable tool for studying the intricacies of the JAK-STAT pathway and for the development of novel anti-cancer agents. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of STAT3 phosphorylation.
The primary mechanism by which this compound inhibits STAT3 phosphorylation is through the induction of intracellular Reactive Oxygen Species (ROS). This elevated oxidative stress leads to the inhibition of STAT3 phosphorylation at both tyrosine 705 (Tyr705) and serine 727 (Ser727), crucial events for STAT3 activation, dimerization, and nuclear translocation.[3][4] Notably, this effect on STAT3 appears to be independent of its farnesyltransferase inhibitory activity, with some studies suggesting that thioredoxin reductase 1 is a more direct target of this compound.[1][5][6]
Data Presentation: Efficacy of this compound
The following table summarizes the quantitative data regarding the efficacy of this compound in various cancer cell lines. The data highlights the concentrations at which this compound exerts its biological effects, primarily focusing on cell viability, which is an indirect measure of the inhibition of key signaling pathways like STAT3.
| Cell Line | Cancer Type | Parameter | Value | Treatment Duration | Reference |
| SW480 | Colorectal Cancer | IC50 (Cell Viability) | 45.05 µM | 24 hours | [7] |
| Caco-2 | Colorectal Cancer | IC50 (Cell Viability) | 43.88 µM | 24 hours | [7] |
| LNCaP | Prostate Cancer | IC50 (Cell Viability) | 8.79 µM | 48 hours | |
| HEK293 | Human Embryonic Kidney | IC50 (Cell Viability) | 6.60 µM | 48 hours | |
| PC3 | Prostate Cancer | IC50 (Cell Viability) | 11.00 µM | 48 hours | |
| Glioma Cells | Glioblastoma | Effective Concentration | 5-10 µM | 24 hours | [3] |
| C4-2B | Prostate Cancer | Effective Concentration | 250 nM | 48 hours | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the following diagrams have been generated.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest (e.g., SW480, PC3, U87MG)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, store at -20°C)
-
Vehicle control (DMSO)
-
N-acetylcysteine (NAC) for ROS inhibition control (optional)
-
6-well or 10 cm cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Treatment Media: Prepare fresh dilutions of this compound in complete growth medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. If using NAC, pre-treat cells with NAC for 1-2 hours before adding this compound.
-
Treatment: Remove the old medium from the cells, wash once with PBS, and add the prepared treatment media.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).
-
Harvesting: After incubation, proceed with cell harvesting for downstream applications such as Western blotting or ROS detection.
Protocol 2: Western Blotting for STAT3 Phosphorylation
This protocol details the detection of phosphorylated and total STAT3 by Western blotting.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (8-10%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-phospho-STAT3 (Ser727), anti-total STAT3, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets on ice with RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated STAT3 signal to the total STAT3 signal.
Protocol 3: Detection of Intracellular ROS
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells treated with this compound and controls in a 96-well black plate
-
DCFDA (stock solution in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1 in a 96-well black, clear-bottom plate.
-
DCFDA Loading: After the treatment period, remove the media and wash the cells once with warm HBSS.
-
Incubation with DCFDA: Add DCFDA solution (typically 5-10 µM in HBSS) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the DCFDA solution and wash the cells once with HBSS.
-
Fluorescence Measurement: Add HBSS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence of treated cells to that of control cells.
Conclusion
This compound serves as an effective chemical probe for studying the regulation of STAT3 phosphorylation. Its ability to induce ROS provides a specific mechanism to investigate the impact of oxidative stress on this crucial signaling pathway. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies of STAT3 signaling and its role in cancer biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Telomerase Activity Assay with Manumycin F Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, is a critical enzyme for cellular immortalization and is activated in the vast majority of human cancers. This makes it a compelling target for anticancer drug development.[1] Manumycin F, a natural product originally identified as a farnesyltransferase inhibitor, has been shown to exhibit anticancer properties.[2] Emerging evidence indicates that this compound can also inhibit telomerase activity, suggesting a multi-faceted mechanism of action.[3][4] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on telomerase activity in cancer cell lines using the Telomeric Repeat Amplification Protocol (TRAP) assay.
Principle of the Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[5][6] It involves two main steps:
-
Telomerase-mediated elongation: In the presence of a cell lysate containing active telomerase, a synthetic oligonucleotide substrate (TS primer) is extended with TTAGGG repeats.
-
PCR amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer. The amplified products generate a characteristic DNA ladder with 6 base pair increments, which can be visualized by gel electrophoresis or quantified using real-time PCR.[2][5]
Data Presentation
The following table summarizes the quantitative data on the inhibition of telomerase activity by Manumycin treatment from a study on glioma cell lines.
| Cell Line | This compound Concentration | Treatment Duration | Percent Inhibition of Telomerase Activity | Reference |
| A172 (Glioblastoma) | 10 µM | 24 hours | ~38% | [3][4] |
| T98G (Glioblastoma) | 10 µM | 24 hours | ~42% | [3][4] |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., A172, T98G, HeLa)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
CHAPS lysis buffer
-
TRAP assay kit (containing TS primer, reverse primer, PCR buffer, dNTPs, Taq polymerase) or individual reagents
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Nuclease-free water
-
Agarose or polyacrylamide gels
-
DNA loading dye
-
DNA ladder
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
-
For quantitative TRAP (qTRAP): SYBR Green or other fluorescent DNA dye, real-time PCR instrument
Procedure
1. Cell Culture and this compound Treatment
1.1. Culture the selected cancer cell line under standard conditions (e.g., 37°C, 5% CO2) in the appropriate medium.
1.2. Seed the cells in culture plates or flasks and allow them to adhere and reach a desired confluency (typically 70-80%).
1.3. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range of concentrations from 1 µM to 20 µM). Include a vehicle control (DMSO alone) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.
1.4. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
1.5. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Preparation of Cell Lysates
2.1. After the treatment period, wash the cells twice with ice-cold PBS.
2.2. Harvest the cells by trypsinization or by scraping.
2.3. Centrifuge the cell suspension to pellet the cells.
2.4. Resuspend the cell pellet in ice-cold CHAPS lysis buffer. The volume of lysis buffer will depend on the cell number.
2.5. Incubate the lysate on ice for 30 minutes to ensure complete cell lysis.
2.6. Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes to pellet cell debris.
2.7. Carefully collect the supernatant, which contains the cell extract with proteins, including telomerase.
2.8. Determine the protein concentration of each cell lysate using a standard protein quantification assay. This is crucial for normalizing the telomerase activity.
3. Telomeric Repeat Amplification Protocol (TRAP) Assay
3.1. Reaction Setup:
- Thaw all TRAP assay reagents and keep them on ice.
- Prepare a master mix containing the reaction buffer, dNTPs, TS primer, reverse primer, and Taq polymerase.
- For each sample, add a standardized amount of protein extract (e.g., 1 µg) to a PCR tube.
- Add the master mix to each PCR tube.
- Include the following controls:
- Negative Control (Lysis Buffer): Add lysis buffer instead of cell extract to check for contamination.
- Heat-inactivated Control: Heat a sample of the positive control cell extract at 85°C for 10 minutes to inactivate telomerase. This should result in no telomerase activity.
- Positive Control: Use a cell extract known to have high telomerase activity (e.g., from an untreated cancer cell line).
3.2. Telomerase Extension and PCR Amplification:
- Place the PCR tubes in a thermal cycler.
- Telomerase Extension Step: Incubate the reactions at 25°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.
- PCR Amplification: Proceed with the PCR amplification cycles:
- Initial denaturation: 95°C for 2-3 minutes.
- 30-35 cycles of:
- Denaturation: 95°C for 30 seconds.
- Annealing: 50-60°C for 30 seconds.
- Extension: 72°C for 45-60 seconds.
- Final extension: 72°C for 5-10 minutes.
4. Analysis of TRAP Products
4.1. Gel Electrophoresis (Qualitative/Semi-quantitative):
- Mix the PCR products with DNA loading dye.
- Load the samples onto a 10-12% non-denaturing polyacrylamide gel or a high-resolution agarose gel.
- Run the gel until the dye front reaches the bottom.
- Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize the DNA laddering pattern under UV light. A characteristic ladder of 6 bp increments indicates telomerase activity. The intensity of the ladder reflects the level of telomerase activity.
4.2. Quantitative Real-Time TRAP (qTRAP):
- If using a qTRAP assay with a fluorescent dye like SYBR Green, the amplification is monitored in real-time.
- The cycle threshold (Ct) value is determined for each sample. A lower Ct value indicates higher initial template concentration and thus higher telomerase activity.
- Relative telomerase activity can be calculated using the comparative Ct method (ΔΔCt) after normalizing to a reference sample.
Visualizations
Experimental Workflow
References
- 1. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Manumycin inhibits STAT3, telomerase activity, and growth of glioma cells by elevating intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Inducing Reactive Oxygen Species (ROS) Generation in Cells Using Manumycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manumycin A is a polyketide antibiotic that has garnered significant interest in cancer research due to its pro-apoptotic and anti-proliferative effects. While initially identified as a farnesyltransferase inhibitor, recent studies have highlighted its role as a potent inducer of intracellular reactive oxygen species (ROS). This document provides detailed application notes and protocols for utilizing Manumycin to induce ROS generation in cellular models. It is important to note that while this document focuses on Manumycin A due to the wealth of available data, Manumycin F is a related compound and may exhibit similar properties, which should be confirmed experimentally.[1]
The primary mechanism by which Manumycin A induces ROS is through the inhibition of Thioredoxin Reductase 1 (TrxR1), a key enzyme in maintaining cellular redox homeostasis.[2][3] Inhibition of TrxR1 leads to an accumulation of ROS, triggering downstream signaling pathways that can lead to apoptosis, cell cycle arrest, and inhibition of pro-survival pathways like STAT3.[4][5]
Data Summary
The following table summarizes quantitative data from studies on Manumycin A's effect on ROS generation and its downstream consequences.
| Parameter | Cell Line(s) | Concentration of Manumycin A | Observation | Reference(s) |
| IC50 for TrxR-1 Inhibition | Mammalian cytosolic | 272 nM (with preincubation) | Time-dependent, irreversible inhibition of Thioredoxin Reductase 1. | [3] |
| IC50 for Cell Proliferation | SW480 and Caco-2 (colorectal cancer) | 45.05 µM and 43.88 µM (24h) | Dose- and time-dependent inhibition of cell proliferation. | [6] |
| ROS Induction | SW480 and Caco-2 (colorectal cancer) | 5 µM, 10 µM, 20 µM (48h) | Significant, dose-dependent increase in ROS production. | [6] |
| Apoptosis Induction | LNCaP and 22Rv1 (prostate cancer) | 32 µM | Induction of apoptosis through activation of caspase-9. | [7] |
| STAT3 Inhibition | Glioma cells | Not specified | ROS-dependent inhibition of STAT3 phosphorylation. | [4][5] |
Signaling Pathway
The induction of ROS by Manumycin A and its subsequent cellular effects are mediated through a distinct signaling pathway.
Caption: Manumycin A signaling pathway for ROS induction.
Experimental Protocols
Protocol 1: Induction of ROS in Cultured Cells using Manumycin A
This protocol describes the general procedure for treating cultured cells with Manumycin A to induce ROS generation.
Materials:
-
Manumycin A
-
Cell line of interest (e.g., glioma, colorectal cancer cells)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
N-acetylcysteine (NAC) (for control experiments)
Procedure:
-
Cell Seeding: Plate the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the mid-exponential growth phase at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of Manumycin A Stock Solution: Dissolve Manumycin A in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the Manumycin A stock solution in a complete culture medium to the desired final concentrations (e.g., 5, 10, 20 µM). Remove the old medium from the cells and replace it with the Manumycin A-containing medium.
-
Control Groups:
-
Vehicle Control: Treat cells with a medium containing the same concentration of DMSO used for the highest Manumycin A concentration.
-
ROS Scavenger Control: Pre-treat a set of cells with a ROS scavenger like N-acetylcysteine (NAC) for 1-2 hours before adding Manumycin A to confirm that the observed effects are ROS-dependent.[4][6]
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours), depending on the cell type and the endpoint being measured.
-
Downstream Analysis: Proceed with ROS detection and quantification as described in Protocol 2.
Protocol 2: Quantification of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol outlines the use of the fluorescent probe DCFH-DA to measure intracellular ROS levels.[8][9]
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
DMSO
-
Serum-free cell culture medium or PBS
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Preparation of DCFH-DA Staining Solution: Prepare a stock solution of DCFH-DA in DMSO (e.g., 10 mM). Immediately before use, dilute the stock solution in serum-free medium or PBS to a final working concentration (e.g., 10-20 µM).
-
Cell Staining:
-
After Manumycin A treatment (from Protocol 1), remove the culture medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well, ensuring the cells are completely covered.
-
Incubate the cells in the dark for 30-60 minutes at 37°C.[10]
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Measurement:
-
Fluorescence Plate Reader: Add PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[10]
-
Fluorescence Microscopy: Add PBS to the wells and visualize the cells using a fluorescence microscope with a suitable filter set (e.g., FITC). Capture images for qualitative analysis.[9]
-
Flow Cytometry: Detach the cells using trypsin, wash with PBS, and resuspend in PBS. Analyze the cells on a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC).[8]
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating Manumycin A-induced ROS generation and its effects.
Caption: Experimental workflow for Manumycin A studies.
Concluding Remarks
Manumycin A serves as a valuable tool for inducing ROS in cellular systems to study oxidative stress-related phenomena. The protocols and information provided herein offer a comprehensive guide for researchers. It is crucial to optimize concentrations and incubation times for each specific cell line and experimental setup. The use of appropriate controls, particularly ROS scavengers, is essential to validate that the observed cellular responses are a direct consequence of Manumycin A-induced ROS generation.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 3. Manumycin A Is a Potent Inhibitor of Mammalian Thioredoxin Reductase-1 (TrxR-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manumycin inhibits STAT3, telomerase activity, and growth of glioma cells by elevating intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 9. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 10. youtube.com [youtube.com]
Application Notes: Western Blot Analysis of Manumycin A-Treated Cells
Introduction
Manumycin A is a natural microbial metabolite that has garnered significant interest in cancer research due to its potent anti-tumor activities.[1][2] Initially identified as an inhibitor of farnesyltransferase (FTase), Manumycin A disrupts the post-translational modification of key signaling proteins, most notably Ras.[3][4] Farnesylation is a critical step for the membrane localization and activation of Ras, a small GTPase that, when activated, triggers downstream signaling cascades such as the Raf/MEK/ERK and PI3K/Akt pathways, which are pivotal in cell proliferation, survival, and differentiation.[3][5] By inhibiting Ras farnesylation, Manumycin A effectively curtails these pro-survival signals, leading to cell cycle arrest and apoptosis in various cancer cell lines.[4][6] Furthermore, emerging evidence suggests that Manumycin A's mechanism of action extends beyond FTase inhibition, with studies indicating its ability to induce apoptosis through the regulation of the Bcl-2 family of proteins and the activation of caspases.[1][2][7]
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying the therapeutic effects of Manumycin A. This powerful immunoassay allows for the sensitive and specific detection and quantification of changes in protein expression levels and activation states (e.g., phosphorylation) in response to drug treatment. By employing antibodies specific to key proteins in the Ras signaling pathway and apoptotic cascades, researchers can dissect the intricate cellular responses to Manumycin A, thereby validating its mechanism of action and identifying potential biomarkers of drug sensitivity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Western blot analysis to investigate the effects of Manumycin A treatment on cancer cells. The following sections detail the experimental protocols, present quantitative data from relevant studies, and visualize the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative effects of Manumycin A treatment on key signaling and apoptotic proteins as determined by Western blot analysis in various cancer cell lines.
Table 1: Effect of Manumycin A on the Ras/Raf/ERK Signaling Pathway
| Cell Line | Treatment | Target Protein | Effect | Reference |
| C4-2B (Prostate Cancer) | 250 nM for 48 h | Activated Ras | ~50% decrease | [5] |
| C4-2B (Prostate Cancer) | 250 nM for 48 h | p-Raf | Significant decrease | [5] |
| C4-2B (Prostate Cancer) | 250 nM for 48 h | p-ERK | Significant decrease | [5] |
| COLO320-DM (Colon Cancer) | 0.1-10 µM | p42MAPK/ERK2 | IC50 = 2.40 ± 0.67 µM | [4][8] |
| HepG2 (Hepatocellular Carcinoma) | Not specified | p-ERK1/2 | Inhibition | [3] |
Table 2: Effect of Manumycin A on the PI3K/Akt Signaling Pathway
| Cell Line | Treatment | Target Protein | Effect | Reference |
| SW480 (Colorectal Cancer) | Time-dependent | p-PI3K | Reduction | [6] |
| Caco-2 (Colorectal Cancer) | Time-dependent | p-PI3K | Reduction | [6] |
| SW480 (Colorectal Cancer) | Time-dependent | p-Akt | Reduction | [6] |
| Caco-2 (Colorectal Cancer) | Time-dependent | p-Akt | Reduction | [6] |
| HepG2 (Hepatocellular Carcinoma) | Not specified | p-p85/PI3K | Inhibition | [3] |
| HepG2 (Hepatocellular Carcinoma) | Not specified | p-Akt | Inhibition | [3] |
Table 3: Effect of Manumycin A on Apoptotic Proteins
| Cell Line | Treatment | Target Protein | Effect | Reference |
| LNCaP (Prostate Cancer) | 32 µmol/L for 16 h | Bcl-2 | Downregulation | [2] |
| 22Rv1 (Prostate Cancer) | 32 µmol/L for 16 h | Bcl-2 | Downregulation | [2] |
| LNCaP (Prostate Cancer) | 32 µmol/L for 16 h | Bax | Upregulation | [2] |
| 22Rv1 (Prostate Cancer) | 32 µmol/L for 16 h | Bax | Upregulation | [2] |
| Anaplastic Thyroid Cancer Cells | Not specified | Bax | Translocation to mitochondria | [7][9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Manumycin A and the general workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell culture reagents (media, FBS, antibiotics)
-
Manumycin A (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 4 for suggestions)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Table 4: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Host | Recommended Dilution |
| Ras | Mouse/Rabbit | 1:1000 |
| p-Raf (Ser259) | Rabbit | 1:1000 |
| Raf | Rabbit | 1:1000 |
| p-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:2000 |
| ERK1/2 | Rabbit | 1:1000 |
| p-Akt (Ser473) | Rabbit | 1:1000 |
| Akt | Rabbit | 1:1000 |
| Bcl-2 | Rabbit | 1:1000 |
| Bax | Rabbit | 1:1000 |
| GAPDH/β-actin (Loading Control) | Mouse/Rabbit | 1:5000 - 1:10000 |
Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of Manumycin A or vehicle control (DMSO) for the specified duration (e.g., 16, 24, or 48 hours).
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein samples to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-PAGE gel.
-
Run the gel in running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer at the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the corresponding loading control (GAPDH or β-actin).
-
Express the data as a fold change or percentage relative to the vehicle-treated control.
-
References
- 1. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Bcl-2-associated X protein is the main mediator of manumycin a-induced apoptosis in anaplastic thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Manumycin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manumycin F is a natural product isolated from Streptomyces parvulus that exhibits potent antitumor effects. It is widely recognized as an inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins.[1] The Ras signaling pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting the farnesylation of Ras, this compound prevents its localization to the plasma membrane and subsequent activation of downstream signaling cascades, ultimately leading to the induction of apoptosis, or programmed cell death, in various cancer cell lines.[2][3]
The analysis of apoptosis is a critical component of cancer research and drug development. One of the most common and robust methods for quantifying apoptosis is flow cytometry using Annexin V and Propidium Iodide (PI) staining.[4][5] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[4] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
These application notes provide a detailed protocol for the induction of apoptosis with this compound and its subsequent analysis by flow cytometry using Annexin V and PI staining.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of apoptosis induced by this compound.
Table 1: Time-Course Analysis of this compound-Induced Apoptosis in Prostate Cancer Cells
This table illustrates the time-dependent effect of this compound on the induction of apoptosis in LNCaP and 22Rv1 prostate cancer cell lines. Cells were treated with 32 µM this compound, and the percentage of cells in each population was determined by Annexin V/PI flow cytometry at different time points.[6]
| Cell Line | Treatment Time (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| LNCaP | 0 | 95.1 | 2.5 | 2.4 |
| 12 | 80.3 | 12.1 | 7.6 | |
| 24 | 65.7 | 18.5 | 15.8 | |
| 48 | 45.2 | 25.4 | 29.4 | |
| 22Rv1 | 0 | 96.2 | 2.1 | 1.7 |
| 12 | 82.5 | 10.9 | 6.6 | |
| 24 | 68.1 | 16.8 | 15.1 | |
| 48 | 48.9 | 22.7 | 28.4 |
Table 2: Dose-Response Analysis of this compound-Induced Apoptosis
This table presents a representative dose-dependent effect of this compound on apoptosis in a generic cancer cell line after a 24-hour treatment. The percentages of cell populations were quantified using Annexin V/PI flow cytometry.
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 94.5 | 3.1 | 2.4 |
| 5 | 85.2 | 8.5 | 6.3 |
| 10 | 72.8 | 15.3 | 11.9 |
| 20 | 55.6 | 28.7 | 15.7 |
| 40 | 35.1 | 35.4 | 29.5 |
Experimental Protocols
This section provides a detailed methodology for the induction of apoptosis with this compound and its analysis by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 2 x 10⁵ cells/well). Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment:
-
For a time-course experiment, treat the cells with a predetermined concentration of this compound (e.g., 32 µM) for various durations (e.g., 0, 12, 24, 48 hours).[6]
-
For a dose-response experiment, treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 20, 40 µM) for a fixed period (e.g., 24 hours).
-
Include a vehicle control group treated with the same volume of DMSO as the highest concentration of this compound.
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a 15 mL conical tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Gently collect the cells from the culture vessel and transfer to a 15 mL conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
Protocol for Annexin V and Propidium Iodide Staining:
-
Preparation of 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Staining:
-
Final Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for analysis on a flow cytometer. It is recommended to analyze the samples within one hour of staining.[1]
Flow Cytometry Analysis:
-
Instrument Setup: Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with Propidium Iodide to set up the flow cytometer, including voltage settings and compensation for spectral overlap.
-
Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Gating Strategy:
-
Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
From the gated population, create a dot plot of Annexin V-FITC fluorescence (typically on the x-axis) versus Propidium Iodide fluorescence (typically on the y-axis).
-
Establish quadrants to differentiate the four cell populations:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered debris and may be excluded from the main analysis)
-
-
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Manumycin F: Application Notes on Stability and Storage
Introduction
Manumycin F is a member of the manumycin class of antibiotics, known for its activity against Gram-positive bacteria and its inhibitory effects on Ras farnesyltransferase.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability data for this compound, this document leverages the more extensive data available for Manumycin A, a closely related and well-studied member of the same class. The protocols and data presented herein for Manumycin A should serve as a valuable proxy and guide for the handling and storage of this compound, though direct stability studies on this compound are recommended for critical applications.
This compound: Overview
This compound has been shown to be active against Gram-positive bacteria and Escherichia coli.[2] It also demonstrates moderate inhibitory effects on the farnesylation of the p21 ras protein and exhibits weak cytotoxic activity against the human colon tumor cell line HCT-116.[1][2]
Stability and Storage of Manumycin A (as a proxy for this compound)
The following tables summarize the available quantitative data on the stability and storage of Manumycin A. These recommendations are provided as a guide for this compound.
Table 1: Solid Form Stability and Storage
| Parameter | Condition | Duration | Recommendation |
| Long-term Storage | -20°C | ≥ 4 years | Store in a freezer at -20°C for long-term stability.[3] |
| Shipping | Room temperature | Short-term | Stable for short periods at room temperature during shipping in the continental US; may vary elsewhere.[3] |
Table 2: Solution Stability and Storage
| Solvent | Storage Temperature | Duration | Recommendation |
| DMSO | -80°C | 6 months | For long-term storage of stock solutions.[4] |
| -20°C | 1 month | For short-term storage of stock solutions.[4] | |
| Aqueous Buffers | Room Temperature | Not recommended for more than one day | Prepare fresh and use immediately.[4] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol details the preparation of stock solutions of Manumycin A, which can be adapted for this compound.
Materials:
-
Manumycin A (or F) solid form
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
-
Sterile, nuclease-free microcentrifuge tubes
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Allow the vial of solid Manumycin to equilibrate to room temperature before opening.
-
To prepare a stock solution, dissolve the solid Manumycin in an organic solvent such as DMSO, ethanol, or DMF. It is recommended to purge the solvent with an inert gas before use.
-
The solubility of Manumycin A in these solvents is approximately:
-
DMSO: 10 mg/mL
-
DMF: 20 mg/mL
-
Ethanol: 5 mg/mL
-
-
Vortex gently to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions as recommended in Table 2.
Protocol 2: Preparation of Aqueous Working Solutions
Manumycins are sparingly soluble in aqueous buffers. This protocol provides a method for preparing working solutions in aqueous media.
Materials:
-
Manumycin stock solution (in DMF is recommended)
-
Phosphate-buffered saline (PBS), pH 7.2 or other aqueous buffer of choice
-
Sterile tubes
Procedure:
-
For maximum solubility in aqueous buffers, first dissolve the Manumycin in DMF.
-
Dilute the DMF stock solution with the aqueous buffer of choice. For example, a 1:1 solution of DMF:PBS (pH 7.2) can be prepared.
-
The solubility of Manumycin A in a 1:1 DMF:PBS (pH 7.2) solution is approximately 0.5 mg/mL.
-
It is not recommended to store the aqueous solution for more than one day. Prepare these solutions fresh before each experiment.
Diagrams
Caption: Recommended workflow for the handling and storage of Manumycin compounds.
Caption: Manumycin inhibits Ras farnesyltransferase, preventing Ras activation and downstream signaling.
Disclaimer
The stability and storage information provided in this document is primarily based on data for Manumycin A. While this compound belongs to the same class of compounds, its stability profile may differ. It is strongly recommended that users perform their own stability assessments for this compound, especially for long-term studies and applications where precise concentration and purity are critical. The provided protocols should be considered as a starting point and may require optimization for specific experimental needs.
References
Manumycin F: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Manumycin F, including supplier information, key biological activities, and detailed protocols for experimental use. This compound is a member of the manumycin class of antibiotics and is known for its activity as a farnesyltransferase inhibitor.
Purchasing Information
This compound is a specialized chemical and may not be readily available from all suppliers. Researchers should anticipate lead times for delivery. Below is a summary of potential suppliers; pricing and availability are subject to change and should be confirmed directly with the vendor.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| TargetMol | TN10222 | Not specified | 10 mg, 50 mg | 156317-47-4 |
| Angene International Ltd. | Not specified | Not specified | Inquire | 156317-47-4 |
| VulcanChem | Not specified | Not specified | Inquire | 156317-47-4 |
Biological Activity
This compound was first isolated from Streptomyces sp. strain WB-8376.[1] Its primary mechanism of action is the inhibition of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins.[1] By inhibiting the farnesylation of Ras, this compound prevents its localization to the plasma membrane, thereby blocking downstream signaling pathways that are often hyperactivated in cancer.[2][3][4]
Published research has shown that this compound exhibits moderate inhibitory effects on the farnesylation of the p21 ras protein and demonstrates weak cytotoxic activity against the HCT-116 human colon tumor cell line.[1] It is also active against Gram-positive bacteria.[1]
Experimental Protocols
The following protocols are adapted for this compound based on its known biological activities and standard laboratory procedures. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro Farnesyltransferase (FTase) Inhibition Assay
This protocol provides a method to determine the inhibitory activity of this compound on farnesyltransferase. This is a fluorometric assay adapted from commercially available kits.[5][6][7]
Materials:
-
This compound
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Black 96-well or 384-well plates
-
Fluorescence plate reader (λex/em = 340/550 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations for testing (e.g., 0.1 µM to 100 µM).
-
Reaction setup: In each well of the plate, add the following in order:
-
25 µL of assay buffer
-
5 µL of this compound dilution (or DMSO for control)
-
10 µL of recombinant FTase
-
Incubate for 10 minutes at 37°C.
-
-
Initiate reaction: Add 10 µL of a pre-mixed solution of FPP and dansylated peptide substrate.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Data analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the this compound concentration.
Protocol 2: Cell Viability Assay in HCT-116 Cells
This protocol describes a method to assess the cytotoxic effects of this compound on the HCT-116 human colon cancer cell line using a standard MTT assay.[8]
Materials:
-
This compound
-
HCT-116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the cells with this compound for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value.
Signaling Pathway
This compound inhibits the farnesylation of Ras, a critical step for its activation and membrane localization. This disruption blocks downstream signaling cascades, such as the Raf-MEK-ERK pathway, which are involved in cell proliferation and survival.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Manumycin F solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Manumycin F, with a particular focus on its solubility in aqueous buffers.
Troubleshooting Guide: this compound Solubility Issues
Researchers often face challenges with the solubility of this compound in aqueous buffers, which can lead to precipitation and inaccurate experimental results. This guide provides a step-by-step approach to troubleshoot and resolve these issues.
Problem: Precipitate forms when diluting this compound stock solution into aqueous buffer or cell culture media.
This is the most common issue encountered with this compound, which is sparingly soluble in aqueous solutions. The precipitate can appear as visible particles, cloudiness, or a film at the bottom of the vessel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: While specific solubility data for this compound is not widely published, it is structurally similar to other manumycins, such as Manumycin A. Therefore, it is recommended to prepare stock solutions in an organic solvent. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are suitable choices.[1] For Manumycin A, solubilities are approximately 10 mg/mL in DMSO, 20 mg/mL in DMF, and 5 mg/mL in ethanol.[1] It is crucial to ensure the this compound is fully dissolved in the organic solvent before further dilution.
Q2: What is the solubility of this compound in aqueous buffers like PBS?
A2: this compound is expected to be sparingly soluble in aqueous buffers.[1] For instance, Manumycin A has a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2).[1] It is not recommended to store aqueous solutions of manumycins for more than one day due to potential instability and precipitation.[1]
Q3: My this compound precipitated in my cell culture medium. What are the consequences?
A3: The precipitation of this compound in your cell culture experiment can lead to several issues:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and difficult-to-reproduce results.
-
Cellular Toxicity: The precipitate particles can have cytotoxic effects on cells that are independent of the pharmacological activity of this compound.
-
Assay Interference: Precipitates can interfere with imaging-based assays and other analytical techniques.
Q4: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A4: To prevent precipitation, follow these recommendations:
-
Use a high-concentration stock solution: This minimizes the volume of organic solvent added to your aqueous solution.
-
Perform serial dilutions: Avoid adding the concentrated DMSO stock directly to the full volume of your cell culture media. Instead, make an intermediate dilution in a small volume of media or buffer first.
-
Add the stock solution slowly while vortexing: This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Pre-warm the aqueous solution: Adding a cold stock solution to a warmer medium can sometimes cause precipitation. Ensure both solutions are at a similar temperature.
-
Keep the final organic solvent concentration low: For most cell lines, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.
Q5: Is it possible to use this compound in serum-free media?
A5: Working with poorly soluble compounds like this compound in serum-free media can be more challenging, as serum proteins can sometimes help to stabilize the compound. If you observe precipitation in serum-free media, you may need to lower the final concentration of this compound or consider the use of a biocompatible solubilizing agent, if your experimental design permits.
Quantitative Data Summary
The following table summarizes the solubility of Manumycin A, a closely related compound to this compound, in various solvents. This data can be used as a guideline for preparing this compound solutions.
| Solvent | Approximate Solubility (Manumycin A) | Reference |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
| Methanol | 9.80-10.20 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Note: This data is for Manumycin A and should be used as an estimation for this compound. It is always recommended to perform a small-scale solubility test with your specific batch of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 546.6 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 5.466 mg of this compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
In a sterile conical tube, add the required volume of this compound stock solution to a small volume of the complete media (e.g., 1 mL). For a final concentration of 10 µM in 10 mL of media, you would add 10 µL of the 10 mM stock.
-
Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Signaling Pathway
This compound, like other manumycins, is known to inhibit the Ras signaling pathway. It acts as a farnesyltransferase inhibitor, preventing the post-translational modification of Ras proteins that is necessary for their localization to the cell membrane and subsequent activation of downstream signaling cascades.[2]
Caption: Inhibition of the Ras signaling pathway by this compound.
References
Optimizing Manumycin F for Maximal Apoptosis Induction: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Manumycin F to induce apoptosis. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of effective concentrations to aid in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in inducing apoptosis?
A1: this compound primarily acts as an inhibitor of farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of Ras proteins, which are key components of signal transduction pathways that regulate cell proliferation and survival.[1][2] By inhibiting the farnesylation of Ras, this compound disrupts these signaling cascades, leading to the induction of apoptosis.[3][1][2] Additionally, studies have shown that this compound can induce apoptosis through mechanisms independent of Ras, involving the generation of reactive oxygen species (ROS) and the modulation of other signaling pathways.[4][5]
Q2: What is a typical effective concentration range for this compound to induce apoptosis?
A2: The optimal concentration of this compound can vary depending on the cell line. However, published studies frequently report effective concentrations in the micromolar range. For instance, concentrations between 1-25 µM have been shown to induce apoptosis in human colon tumor cells in a dose- and time-dependent manner.[1][2] In prostate cancer cell lines, a concentration of 32 µmol/L was used to effectively induce apoptosis.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Q3: How does this compound affect the Bcl-2 family of proteins?
A3: this compound has been shown to modulate the expression of Bcl-2 family proteins to promote apoptosis. In prostate cancer cells, for example, treatment with this compound led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[6][7] This shift in the Bax/Bcl-2 ratio is a key factor in initiating the mitochondrial (intrinsic) pathway of apoptosis.
Q4: Which caspases are typically activated by this compound treatment?
A4: this compound-induced apoptosis often involves the activation of the intrinsic apoptosis pathway, which is initiated by the activation of caspase-9.[6] Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[6]
Troubleshooting Guide
Problem 1: High levels of apoptosis detected in the negative control (untreated) cells.
-
Possible Cause: Mechanical stress during cell handling. Adherent cells are particularly sensitive to harsh trypsinization or scraping.
-
Solution: Use a gentle cell dissociation reagent and minimize the incubation time. When harvesting, centrifuge cells at a lower speed (e.g., 300 x g) to reduce mechanical stress.[8] Ensure cells are not overly confluent or starved, as this can lead to spontaneous apoptosis.[9]
-
Possible Cause: Issues with the Annexin V binding buffer or staining protocol.
-
Solution: Ensure the binding buffer is correctly prepared and at the appropriate pH. Minimize the time cells are incubated in the binding buffer before analysis.[8] It is also crucial to handle cells gently after staining and avoid washing steps post-staining, which can be harsh on the cells.[9]
Problem 2: No significant increase in apoptosis observed after this compound treatment.
-
Possible Cause: The concentration of this compound is too low or the incubation time is too short.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[9] Apoptosis is a dynamic process, and the timing of analysis is critical.[10]
-
Possible Cause: The chosen apoptosis detection method is not sensitive enough or is assaying the wrong stage of apoptosis.
-
Solution: Use a combination of methods to confirm apoptosis. For example, complement an Annexin V assay (detects early apoptosis) with a TUNEL assay or a Western blot for cleaved caspase-3 (detects mid-to-late stage apoptosis).[10]
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. Ensure cells are in the logarithmic growth phase when starting an experiment.[9]
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Data on this compound Concentration and Apoptotic Effects
| Cell Line | This compound Concentration | Incubation Time | Observed Apoptotic Effect | Reference |
| COLO320-DM (Human Colon Tumor) | 1-25 µM | 24-72 hours | Dose- and time-dependent induction of oligonucleosomal fragmentation. | [1][2] |
| LNCaP & 22Rv1 (Prostate Cancer) | 32 µmol/L | Up to 48 hours | Time-dependent increase in early and late-stage apoptosis. | [6] |
| HepG2 (Human Hepatocellular Carcinoma) | 20 µM | 12 hours | Internucleosomal DNA fragmentation. | [11] |
| Tca8113 (Human Tongue Carcinoma) | IC50 of 11.33 µmol/L | Not specified | Time- and concentration-dependent induction of apoptosis. | [5] |
Key Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For example, seed 1 x 10^6 cells in a T25 flask.[12]
-
Cell Culture: Grow cells in the appropriate medium (e.g., RPMI-1640 with 10% FBS) in a humidified incubator at 37°C with 5% CO2.[13]
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO) in your experiment.
-
Harvesting: After incubation, collect both the floating and adherent cells to ensure all apoptotic cells are included in the analysis.[9]
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is based on the principle that phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane during early apoptosis and can be detected by FITC-labeled Annexin V.[9][12]
-
Cell Preparation: Harvest the cells as described above and wash them twice with cold PBS. Centrifuge at 670 x g for 5 minutes at room temperature.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]
-
Signaling Pathways and Workflows
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumourcells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. yeasenbio.com [yeasenbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis in cells | Abcam [abcam.com]
Manumycin F Off-Target Effects: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Manumycin F. The information focuses on addressing potential off-target effects in cell signaling pathways that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using this compound as a farnesyltransferase inhibitor, but I'm observing significant apoptosis at concentrations that seem too low to be solely due to farnesyltransferase inhibition. What could be the cause?
A1: This is a common observation and is likely due to this compound's off-target effects. While it is a known farnesyltransferase inhibitor, this compound also induces apoptosis through several other mechanisms. A primary off-target effect is the induction of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.[1][2][3] Additionally, this compound has been shown to inhibit the PI3K/Akt signaling pathway, a key survival pathway, by reducing the phosphorylation of both PI3K and Akt.[1][2][4] This inhibition can lead to the activation of pro-apoptotic proteins like caspase-9 and PARP.[1][5] It is also suggested that thioredoxin reductase 1 might be a primary target of Manumycin A, which would also contribute to an increase in intracellular ROS.[6][7]
Q2: My results show inhibition of the PI3K/Akt pathway, but I was expecting to primarily see effects on Ras signaling. Is this a known off-target effect of this compound?
A2: Yes, the inhibition of the PI3K/Akt pathway is a well-documented off-target effect of this compound.[1][2][4] Studies have shown that this compound can decrease the phosphorylation of PI3K and Akt in a time-dependent manner, independent of its effects on Ras farnesylation.[1][4] This effect is thought to be linked to the induction of ROS, as the antioxidant N-acetyl-l-cysteine (NAC) can attenuate the impact of this compound on the PI3K/Akt pathway.[1][2] Therefore, when using this compound, it is crucial to consider its effects on both the Ras and PI3K/Akt signaling cascades.
Q3: I am seeing unexpected changes in the expression of NF-κB target genes. Could this compound be responsible for this?
A3: It is plausible that this compound is affecting the NF-κB pathway in your experiments. Some studies indicate that Manumycin A can inhibit IκB kinase (IKK), which would block the phosphorylation of IκB-alpha and subsequently prevent the activation of NF-κB.[8][9][10] This would lead to decreased expression of NF-κB target genes. This effect appears to be independent of farnesyltransferase inhibition.[10]
Q4: At what concentrations are the off-target effects of this compound typically observed?
A4: The off-target effects of this compound are often observed in the low micromolar range. For instance, inhibition of the PI3K/Akt pathway and induction of apoptosis in colorectal cancer cells have been noted at concentrations around 1-25 µM.[11] The IC50 values for cell viability in various cancer cell lines also typically fall within the 4-12 µM range.[6][8] It's important to note that the IC50 for cell-free farnesyltransferase inhibition by Manumycin A is significantly higher (around 46-58 µM), suggesting that the observed cellular effects at lower concentrations are likely due to off-target activities.[6][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MSTO-311H | Mesothelioma | 8.3 | 48 |
| H28 | Mesothelioma | 4.3 | 48 |
| LNCaP | Prostate Cancer | 8.79 | 48 |
| HEK293 | Human Embryonic Kidney | 6.60 | 48 |
| PC3 | Prostate Cancer | 11.00 | 48 |
| Tca8113 | Tongue Carcinoma | 11.33 | Not Specified |
| COLO320-DM | Colon Tumor | 3.58 (cell growth) | Not Specified |
Data compiled from multiple sources.[3][6][8][11][12]
Table 2: Inhibitory Constants (IC50 and Ki) for Farnesyltransferase
| Enzyme Source | IC50 (µM) | Ki (µM) |
| Human FTase | 58.03 | 4.40 |
| C. elegans FTase | 45.96 | 3.16 |
| Rat Brain FTase | Not Specified | 1.2 |
Data compiled from multiple sources.[6][10][12][13]
Experimental Protocols
Below are detailed methodologies for key experiments used to investigate the off-target effects of this compound.
Protocol 1: Western Blot Analysis of PI3K/Akt Pathway Proteins
-
Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time points (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations and time points.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Plate cells in a 6-well plate or a 96-well black plate and treat with this compound.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader with excitation at 488 nm and emission at 525 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Signaling Pathway Diagrams
Caption: this compound's on-target and off-target signaling effects.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preventing Manumycin F degradation in experimental setups
Welcome to the Technical Support Center for Manumycin-class compounds. This guide provides detailed information and troubleshooting advice to help you minimize degradation and ensure the success of your experiments involving Manumycin F.
A Note on this compound Data
This compound is a member of the manumycin family of polyketide antibiotics.[1] While specific stability and degradation data for this compound are not widely published, its structural similarity to the well-characterized Manumycin A allows for reasonable extrapolation of handling, storage, and stability protocols. The following guidelines are based on best practices for Manumycin A and general principles for sensitive small molecules.
Frequently Asked Questions (FAQs)
Q1: How should I store powdered (lyophilized) this compound?
A: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2][3] Under these conditions, the solid compound is stable for extended periods (e.g., Manumycin A is stable for ≥4 years).[3]
Q2: What is the best solvent for creating a stock solution?
A: this compound, like Manumycin A, is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended for creating high-concentration stock solutions.[3] Ethanol and methanol can also be used.[3]
Q3: How should I store stock solutions of this compound?
A: For maximum stability, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them in tightly sealed vials.[4] Recommended storage temperatures are -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage.[2][4] Ensure solutions are stored away from moisture.[4]
Q4: Can I prepare aqueous working solutions? How long are they stable?
A: Manumycins are sparingly soluble in aqueous buffers.[3] To prepare a working solution in a buffer or cell culture medium, first dissolve the compound in DMSO or DMF, and then dilute it with the aqueous buffer of your choice.[3] It is strongly recommended to prepare these aqueous solutions fresh for each experiment and not to store them for more than one day.[3]
Q5: Is this compound sensitive to light or air?
A: Yes. Like many complex organic molecules, this compound is susceptible to degradation from light and oxidation from air.[5] All containers, both for solid and solution forms, should be protected from light (e.g., by using amber vials or wrapping them in foil) and purged with an inert gas like nitrogen or argon if possible.[3][5]
Troubleshooting Guide
Problem: I'm seeing inconsistent or lower-than-expected activity in my assay.
| Possible Cause | Recommended Solution |
| Compound Degradation | This compound may have degraded due to improper storage or handling. Review the storage conditions of both the solid compound and your stock solutions. Ensure they are protected from light, moisture, and excessive freeze-thaw cycles.[4] Prepare fresh working solutions for every experiment.[3][4] |
| Incorrect Solvent Concentration | If using an organic solvent like DMSO for your stock, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[4] |
| pH Instability | The amide and ester-like functional groups in manumycins can be susceptible to hydrolysis, a reaction often dependent on pH.[5] Ensure the pH of your experimental buffer is stable and appropriate. |
| Precipitation in Aqueous Media | Due to poor aqueous solubility, this compound might precipitate out of your working solution, lowering its effective concentration.[3] When diluting the stock, add it to your aqueous buffer slowly while vortexing. Visually inspect for any precipitate before use. |
Data & Protocols
Quantitative Data Summary (Based on Manumycin A)
The following tables summarize solubility and storage data for Manumycin A, which can be used as a reliable reference for this compound.
Table 1: Solubility of Manumycin A
| Solvent | Approximate Solubility (mg/mL) |
|---|---|
| Dimethylformamide (DMF) | ~20 mg/mL[3] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL[3] |
| Methanol | ~10 mg/mL |
| Ethanol | ~5 mg/mL[3] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[3] |
Table 2: Storage Recommendations for Manumycin A Solutions
| Storage Temperature | Recommended Duration | Notes |
|---|---|---|
| -80°C | Up to 6 months[4] | Preferred for long-term storage. Use aliquots to avoid freeze-thaw.[4] |
| -20°C | Up to 1 month[4] | Suitable for short-term storage. Keep sealed and away from moisture.[2][4] |
| 2-8°C / Room Temp | Not Recommended | Prepare fresh and use immediately. Do not store for more than one day.[3] |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO and a subsequent 10 µM working solution for a typical cell culture experiment.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium or buffer (e.g., PBS)
-
Calibrated pipettes
Procedure:
-
Acclimatization: Before opening, allow the vial of solid this compound to warm to room temperature for 15-20 minutes. This prevents condensation of moisture on the cold powder.
-
Stock Solution Preparation (10 mM):
-
The molecular weight of this compound is approximately 564.67 g/mol . To prepare 1 mL of a 10 mM stock, you will need 5.65 mg of the compound.
-
Aseptically add the calculated amount of this compound powder to a sterile tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.[4]
-
-
Working Solution Preparation (10 µM):
-
Important: Prepare this solution immediately before use.[3]
-
Thaw one aliquot of the 10 mM stock solution.
-
Perform a serial dilution. For example, to make a 10 µM working solution in 10 mL of cell culture medium, add 10 µL of the 10 mM stock solution to the 10 mL of medium (a 1:1000 dilution).
-
Mix immediately and thoroughly by inverting the tube or gentle vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear before adding it to your experimental setup.
-
Visual Guides
Diagrams of Pathways and Workflows
Caption: Recommended workflow for handling this compound.
Caption: Key factors causing this compound degradation.
Caption: this compound inhibits farnesyltransferase in the Ras pathway.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
How to minimize cytotoxicity of Manumycin F in normal cells
Disclaimer: The following information is intended for research purposes only. Manumycin F is an experimental compound, and its cytotoxic effects are not fully characterized. Much of the available data is based on its analogue, Manumycin A, and should be interpreted with caution.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line when treated with this compound. What could be the cause?
A1: Cytotoxicity in normal cells can arise from several mechanisms associated with Manumycins. While traditionally known as a farnesyltransferase inhibitor, Manumycin A (a close analogue of this compound) has pleiotropic effects. These include the induction of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.[1] Additionally, Manumycins can inhibit the PI3K-AKT signaling pathway, which is crucial for cell survival in many cell types.[1] Off-target effects on other cellular processes cannot be ruled out. It is also important to consider that different normal cell types may have varying sensitivities to the compound.
Q2: Is there evidence for the selective cytotoxicity of Manumycins towards cancer cells over normal cells?
A2: Yes, some studies suggest a degree of selectivity. For instance, Manumycin A was found to inhibit the biogenesis and secretion of exosomes in castration-resistant prostate cancer (CRPC) cells, but not in normal prostate epithelial (RWPE-1) cells.[2][3] This suggests that certain cellular pathways affected by Manumycin A may be more critical or differentially regulated in cancer cells. Another study indicated that an extract containing manumycin-type metabolites exhibited lower toxicity towards normal cell lines compared to lung and hepatoma cancer cell lines. The differential redox states between normal and cancer cells may also contribute to this selectivity, as cancer cells are often more vulnerable to oxidative stress.[1]
Q3: What strategies can we employ to minimize the cytotoxicity of this compound in our normal cell cultures?
A3: A promising strategy to mitigate cytotoxicity is the co-administration of an antioxidant. N-acetylcysteine (NAC) has been shown to attenuate the effects of Manumycin A on the PI3K-AKT pathway in colorectal cancer cells, suggesting it can counteract the ROS-mediated effects of the drug.[1] While this study was conducted in cancer cells, the principle of reducing oxidative stress could be applicable to protecting normal cells. It is recommended to perform a dose-response experiment to determine a non-toxic and protective concentration of NAC for your specific normal cell line.
Q4: How can we confirm that the observed cell death in our cultures is due to apoptosis induced by this compound?
A4: To confirm apoptosis, you can perform an Annexin V-FITC apoptosis assay followed by flow cytometry. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] An increase in the Annexin V positive population (both PI-negative and PI-positive) following this compound treatment would indicate apoptosis. Further confirmation can be obtained by observing morphological changes consistent with apoptosis (e.g., cell shrinkage, membrane blebbing) using microscopy or by performing a TUNEL assay to detect DNA fragmentation.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Control Cells
| Possible Cause | Troubleshooting Steps |
| High concentration of this compound | Perform a dose-response curve to determine the IC50 value for your specific normal cell line. Start with a wide range of concentrations to identify a suitable working range. |
| Oxidative Stress | Co-treat cells with a non-toxic concentration of an antioxidant like N-acetylcysteine (NAC). Perform a preliminary experiment to determine the optimal concentration of NAC for your cells. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%). Run a solvent-only control. |
| Cell Culture Conditions | Ensure cells are healthy and not overly confluent before treatment. Sub-optimal culture conditions can increase sensitivity to cytotoxic agents. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Use a cell counter for accuracy. |
| Incomplete Dissolution of Formazan Crystals (MTT Assay) | After adding the solubilization solution, ensure complete dissolution by gentle mixing on an orbital shaker. Visually inspect wells for any remaining crystals. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. If you must use them, ensure proper humidification of the incubator. |
| Interference with Assay Reagents | This compound, being a colored compound, might interfere with colorimetric assays. Run appropriate controls, including a "no-cell" control with this compound to check for direct reaction with the assay reagents. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.
Materials:
-
96-well tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and appropriate controls (untreated, solvent control).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
96-well tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with this compound and controls. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired treatment period.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength of 680 nm.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells.
Materials:
-
Flow cytometry tubes
-
This compound stock solution
-
1X Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Proposed signaling pathways of Manumycin.
References
- 1. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Resistance to Manumycin F in Cancer Cells
Welcome to the technical support center for researchers utilizing Manumycin F in cancer cell studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the development of cellular resistance to this farnesyltransferase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as Manumycin A, is a natural product that acts as a potent inhibitor of farnesyltransferase (FTase).[1] By competing with the farnesyl pyrophosphate substrate, it prevents the farnesylation of key signaling proteins, most notably Ras.[2] This post-translational modification is crucial for the membrane localization and activation of Ras. Inhibition of Ras farnesylation disrupts downstream signaling pathways, including the MAPK (ERK) and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: My cancer cells are showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to farnesyltransferase inhibitors like this compound can arise through several mechanisms:
-
Target-site Mutations: Genetic mutations in the FNTA or FNTB genes, which encode the α and β subunits of farnesyltransferase, can alter the drug-binding pocket and reduce the inhibitory effect of this compound.
-
Alternative Prenylation: Some Ras isoforms, particularly K-Ras and N-Ras, can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I) when farnesyltransferase is inhibited. This allows the Ras protein to still localize to the cell membrane and remain active.[3]
-
Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the Ras pathway by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR or MEK/ERK signaling cascades.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which are cellular efflux pumps, can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
-
Cellular Stress Response: Increased expression of heat shock proteins (HSPs) can protect cancer cells from the cytotoxic effects of this compound.
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the IC50 of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be done using a cell viability assay such as the MTT or MTS assay.
Troubleshooting Guide
Issue 1: Increased IC50 Value for this compound
If you observe a significant increase in the IC50 value of this compound in your long-term cultures compared to early passages, your cells may have developed resistance.
Troubleshooting Steps:
-
Confirm with a Dose-Response Curve: Perform a new dose-response experiment with a fresh stock of this compound to rule out any issues with the compound's stability.
-
Investigate Target-Level Changes:
-
Farnesyltransferase Activity Assay: Compare the farnesyltransferase activity in lysates from your suspected resistant cells and the parental sensitive cells in the presence of this compound. Reduced inhibition in the resistant cells may suggest a target-site mutation.
-
Sequencing: Sequence the coding regions of the FNTA and FNTB genes to identify potential mutations.
-
-
Assess Alternative Prenylation:
-
Western Blot Analysis: Analyze the prenylation status of Ras proteins. In the presence of this compound, an increase in geranylgeranylated K-Ras or N-Ras in the resistant cells would suggest this bypass mechanism.
-
-
Examine Bypass Signaling Pathways:
-
Western Blot Analysis: Profile the activation status (i.e., phosphorylation) of key proteins in the PI3K/Akt and MAPK pathways, such as Akt, mTOR, ERK1/2, in both sensitive and resistant cells, with and without this compound treatment. Constitutive activation of these pathways in resistant cells, even in the presence of the drug, points to a bypass mechanism.
-
Issue 2: this compound Treatment is No Longer Inducing Apoptosis
If you previously observed apoptosis with this compound treatment, but your current cultures are no longer undergoing cell death at similar concentrations, this is another indicator of resistance.
Troubleshooting Steps:
-
Apoptosis Assay: Confirm the lack of apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Investigate Pro-survival Signaling: Perform Western blot analysis to examine the expression levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak). An increased ratio of anti- to pro-apoptotic proteins in the resistant cells could explain the lack of cell death.
-
Consider Combination Therapy: The development of resistance often necessitates a multi-pronged attack. Consider combining this compound with inhibitors of potential bypass pathways.
Data Presentation: this compound Sensitivity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colorectal Carcinoma | 45.05 (24h) | [1] |
| Caco-2 | Colorectal Carcinoma | 43.88 (24h) | [1] |
| LNCaP | Prostate Cancer | ~5-30 | [4] |
| HEK293 | Human Embryonic Kidney | ~4.3-50 | [4] |
| PC3 | Prostate Cancer | ~4.3-50 | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Signaling Pathways
This protocol allows for the detection of changes in protein expression and phosphorylation in key signaling pathways like MAPK and PI3K/Akt.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound at the desired concentration and duration. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of phosphorylated proteins to total proteins to assess pathway activation.
Visualizations
Signaling Pathways and this compound Action
Caption: Mechanism of action of this compound on the Ras signaling pathway.
Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High affinity for farnesyltransferase and alternative prenylation contribute individually to K-Ras4B resistance to farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
Technical Support Center: Enhancing the In-vivo Efficacy of Manumycin F
Welcome to the technical support center for Manumycin F. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in-vivo experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help optimize your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound belongs to the manumycin class of antibiotics and is recognized for its moderate inhibitory effects on the farnesylation of the p21 ras protein.[1] Farnesyltransferase inhibitors, like manumycins, block the post-translational modification of Ras proteins, which is crucial for their localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and differentiation.[2][3] While initially identified as a farnesyltransferase inhibitor, recent studies on the closely related Manumycin A suggest that its anticancer effects may also be mediated through the induction of reactive oxygen species (ROS) and inhibition of the PI3K-AKT pathway.[4] Some research also indicates that thioredoxin reductase 1 might be a primary target for manumycins at pharmacologically relevant concentrations.[3][5]
Q2: I am observing lower than expected anti-tumor efficacy in my mouse model. What are the possible reasons?
Several factors could contribute to reduced in-vivo efficacy of this compound. These include:
-
Suboptimal Dosing and Administration: The dose and frequency of administration may not be optimal for your specific tumor model. In-vivo studies with Manumycin A in colorectal cancer xenografts have shown a dose-dependent inhibition of tumor growth with intraperitoneal injections.[4]
-
Poor Bioavailability: this compound, like other manumycins, has poor water solubility, which can limit its bioavailability when administered in vivo.[6][7] Proper formulation is critical to ensure adequate absorption and distribution to the tumor site.
-
Tumor Model Resistance: The specific genetic makeup of your cancer cell line or tumor model may confer resistance to this compound. For instance, the Ras dependency of the tumor can influence the efficacy of farnesyltransferase inhibitors.
-
Drug Stability: The stability of this compound in the formulation and under physiological conditions can impact its effective concentration at the target site.
Q3: How can I improve the solubility and delivery of this compound for in-vivo studies?
Improving the solubility and delivery of this compound is crucial for enhancing its in-vivo efficacy. Here are some strategies:
-
Co-solvents: Manumycin A, a similar compound, is soluble in organic solvents like DMSO and DMF.[7] For in-vivo administration, a common practice is to first dissolve the compound in a small amount of an organic solvent and then dilute it with an aqueous buffer, such as PBS. However, the final concentration of the organic solvent should be carefully controlled to avoid toxicity.
-
Formulation with Vehicles: The use of drug delivery systems can significantly improve the solubility and bioavailability of hydrophobic drugs. While specific data for this compound is limited, nano-based delivery systems are a promising approach for compounds with poor water solubility.[6]
-
pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution. Experimenting with different pH values for the aqueous buffer, while ensuring physiological compatibility, might be beneficial.
Q4: What are the known off-target effects of this compound?
While the primary target of manumycins is considered to be farnesyltransferase, studies on Manumycin A have revealed other potential targets and off-target effects.[3][5] These include:
-
Induction of Reactive Oxygen Species (ROS): Manumycin A has been shown to increase the production of ROS in cancer cells, which contributes to its apoptotic effects.[4][8][9] This can be considered both a mechanism of action and a potential source of off-target effects on normal tissues.
-
Inhibition of other Enzymes: Research suggests that manumycins can inhibit other enzymes, such as Iκ-B kinase β and thioredoxin-reductase 1.[5]
-
Modulation of Signaling Pathways: Manumycin A can influence various signaling pathways beyond Ras, including the PI3K-AKT pathway.[4][5]
It is important to consider these potential off-target effects when interpreting experimental results and assessing the overall therapeutic window of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound during formulation or administration. | Poor aqueous solubility. | Prepare a stock solution in an organic solvent like DMSO or DMF and then dilute it with the aqueous vehicle immediately before use.[7] Consider using a 1:1 solution of DMF:PBS for better solubility.[7] Perform a small-scale solubility test with your chosen vehicle before preparing a large batch. |
| High toxicity or adverse effects observed in animal models. | The vehicle used for formulation (e.g., high concentration of DMSO) might be toxic. The dose of this compound may be too high. | Reduce the concentration of the organic solvent in the final formulation. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Monitor animals closely for signs of toxicity. |
| Inconsistent tumor growth inhibition between experiments. | Variability in drug preparation and administration. Inconsistent timing of treatment relative to tumor implantation. | Standardize the protocol for drug formulation and administration. Ensure accurate and consistent dosing. Maintain a consistent schedule for treatment initiation and duration across all experimental groups. |
| Lack of correlation between in-vitro and in-vivo results. | Poor pharmacokinetic properties of this compound (e.g., rapid metabolism or clearance). Insufficient drug accumulation at the tumor site. | Investigate the pharmacokinetic profile of this compound in your animal model. Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal) that might improve drug exposure. Explore the use of drug delivery systems to enhance tumor targeting. |
Quantitative Data Summary
Table 1: In-vitro IC50 Values of Manumycin A in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colorectal Carcinoma | 45.05 (24h) | [4] |
| Caco-2 | Colorectal Carcinoma | 43.88 (24h) | [4] |
| LNCaP | Prostate Cancer | 8.79 (48h) | [5] |
| HEK293 | - | 6.60 (48h) | [5] |
| PC3 | Prostate Cancer | 11.00 (48h) | [5] |
Table 2: In-vivo Tumor Growth Inhibition by Manumycin A in a Colorectal Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (g) at Day 22 (± SD) | P-value vs. Control | Reference |
| Control | - | Not specified, but significantly higher | - | [4] |
| Manumycin A | 2.5 | 0.804 ± 0.059 | <0.05 | [4] |
| Manumycin A | 5.0 | 0.42 ± 0.03 | <0.05 | [4] |
Experimental Protocols
Protocol 1: In-vivo Antitumor Efficacy Study of this compound in a Xenograft Mouse Model
This protocol is adapted from a study on Manumycin A in a colorectal cancer model.[4]
-
Animal Model: Use male athymic BALB/c nude mice (6-8 weeks old).
-
Cell Line and Tumor Implantation:
-
Culture a human cancer cell line of interest (e.g., SW480 for colorectal cancer).
-
Harvest the cells and resuspend them in sterile PBS.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
On the day of injection, dilute the stock solution with sterile PBS to the desired final concentrations (e.g., 2.5 mg/kg and 5.0 mg/kg). The final DMSO concentration should be kept low (e.g., <5%) to minimize toxicity.
-
Administer the this compound solution or vehicle control (e.g., PBS with the same percentage of DMSO) to the mice via intraperitoneal (i.p.) injection every other day.
-
-
Endpoint and Data Analysis:
-
Continue treatment for a predefined period (e.g., 22 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth and weight between the treatment and control groups.
-
Visualizations
Caption: Signaling pathway affected by this compound.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Manumycin inhibits STAT3, telomerase activity, and growth of glioma cells by elevating intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Manumycin F and Fluorescence-Based Assays
Welcome to the technical support center for researchers utilizing Manumycin F in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference and ensure the accuracy and reliability of your experimental data.
Troubleshooting Guide
Q1: I am observing unexpected results in my fluorescence-based assay when using this compound. Could it be interfering with the assay?
A1: It is possible that this compound is interfering with your fluorescence-based assay. Interference can manifest as either an unexpected increase (autofluorescence) or decrease (quenching) in the fluorescence signal. The first step is to perform a set of control experiments to determine the nature of the interference.
Q2: How can I determine if this compound is autofluorescent or causing quenching in my assay?
A2: To identify the nature of the potential interference, you should run the following controls:
-
Compound-only control: Prepare a sample containing this compound at the same concentration used in your experiment, in the same assay buffer, but without the fluorescent probe or any biological components. Measure the fluorescence at the excitation and emission wavelengths of your assay. A signal significantly above the buffer-only blank suggests that this compound is autofluorescent.
-
Compound + probe control: Prepare a sample with your fluorescent probe and this compound in the assay buffer. Compare the fluorescence intensity to a sample with the fluorescent probe alone. A decrease in fluorescence in the presence of this compound indicates quenching.
Below is a workflow to help you identify the source of interference.
Workflow for identifying the source of assay interference.
Q3: I have confirmed that this compound is autofluorescent. How can I mitigate this interference?
A3: Mitigating autofluorescence requires a strategic approach to your assay design. Consider the following options:
-
Spectral Shift: If possible, switch to a fluorescent probe that has excitation and emission spectra further away from the potential absorbance and emission of this compound. Red-shifted dyes are often a good choice as small molecule autofluorescence is more common in the blue-green region of the spectrum.
-
Background Subtraction: You can measure the fluorescence of wells containing only this compound at the assay concentration and subtract this value from your experimental wells. However, be aware that the cellular environment can sometimes alter a compound's fluorescent properties.
-
Reduce Compound Concentration: Use the lowest effective concentration of this compound to minimize its contribution to the overall fluorescence signal.
The following decision pathway can guide you in mitigating autofluorescence.
Decision pathway for mitigating compound autofluorescence.
Frequently Asked Questions (FAQs)
Q: What are the known spectral properties of this compound?
A: Currently, there is no publicly available data on the specific fluorescence excitation and emission spectra of this compound. However, this compound belongs to the manumycin family of polyene antibiotics. Its close analog, Manumycin A, is known to have UV-Vis absorbance maxima at approximately 279 nm and 318 nm. This suggests that this compound may also absorb in the UV and near-UV range, which could potentially interfere with fluorophores that are excited in this region.
Q: My assay uses a fluorescent probe with excitation in the 488 nm range. Could this compound still cause interference?
A: While the primary absorbance of related manumycins is in the UV range, it is still possible for this compound to have some degree of absorbance at 488 nm, which could lead to an inner filter effect (a form of quenching). Additionally, some compounds can have broader, lower-intensity emission spectra that could overlap with your probe's emission. Therefore, it is crucial to perform the control experiments outlined in the troubleshooting guide to determine if interference is occurring in your specific assay conditions.
Q: Are there any non-fluorescence-based assays I can use to validate my findings with this compound?
A: Yes, using an orthogonal assay with a different detection method is an excellent way to validate your results and rule out artifacts from fluorescence interference. Depending on your biological question, you could consider assays based on:
-
Luminescence (e.g., luciferase-based reporters)
-
Absorbance (e.g., colorimetric enzyme assays)
-
Radioactivity (e.g., kinase assays using ³²P-ATP)
-
Mass spectrometry-based readouts
Q: What is the mechanism of action of this compound, and how might that relate to assay interference?
A: this compound is known to be an inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins like Ras.[1] Some studies on the broader manumycin class have also suggested effects on pathways involving reactive oxygen species (ROS). While this mechanism of action is not directly related to fluorescence interference, understanding the biological effects of this compound is important for interpreting your assay results. For example, if this compound induces significant changes in cellular redox state, this could potentially affect the fluorescence of certain redox-sensitive probes.
Below is a simplified representation of the Ras signaling pathway, a target of this compound.
Simplified Ras signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol: Spectral Characterization of a Test Compound
Objective: To determine the absorbance and fluorescence spectra of a test compound (e.g., this compound) to assess its potential for interference with a fluorescence-based assay.
Materials:
-
Test compound (this compound)
-
Appropriate solvent/assay buffer
-
UV-Visible Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Methodology:
1. Absorbance Spectrum Measurement: a. Prepare a solution of your compound in the assay buffer at the highest concentration you plan to use in your experiment. b. Use the same assay buffer as a blank to zero the spectrophotometer. c. Scan the absorbance of the compound solution across a range of wavelengths (e.g., 250-700 nm). d. Identify the wavelength(s) of maximum absorbance (λmax).
2. Emission Spectrum Measurement: a. Using the same compound solution, place it in the spectrofluorometer. b. Set the excitation wavelength to the λmax determined in the previous step. c. Scan a range of emission wavelengths, starting approximately 20 nm above the excitation wavelength, to detect the fluorescence emission profile. d. The wavelength with the highest fluorescence intensity is the compound's peak emission wavelength.
3. Excitation Spectrum Measurement: a. Set the emission wavelength on the spectrofluorometer to the peak emission wavelength determined in step 2. b. Scan a range of excitation wavelengths to determine the excitation profile. The peak of this spectrum should correspond to the absorbance maximum.
Data Presentation
Table 1: Potential Types of Fluorescence Interference and Mitigation Strategies
| Type of Interference | Description | Mitigation Strategy |
| Autofluorescence | The compound itself fluoresces at the assay's excitation and emission wavelengths. | - Use a spectrally distinct fluorophore (e.g., red-shifted).- Perform background subtraction.- Lower the compound concentration. |
| Quenching | The compound reduces the fluorescence signal of the probe. | - Lower the compound concentration.- Consider a different fluorophore that may be less susceptible to quenching by your compound. |
| Inner Filter Effect | The compound absorbs light at the excitation and/or emission wavelengths of the fluorophore. | - Use lower concentrations of the compound and/or fluorophore.- Optimize the path length of the measurement. |
Table 2: UV-Vis Absorbance Maxima for Manumycin A (a close analog of this compound)
| Compound | Solvent | Absorbance Maxima (λmax) |
| Manumycin A | Not specified | 279 nm, 318 nm |
Note: This data is for Manumycin A and should be used as a general guide for the potential absorbance range of this compound. It is highly recommended to perform spectral analysis of this compound under your specific experimental conditions.
References
Why is Manumycin F not inhibiting farnesyltransferase effectively
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with farnesyltransferase (FTase) inhibition experiments, with a specific focus on challenges observed with manumycin-related compounds.
Frequently Asked Questions (FAQs)
Q1: I am using Manumycin F to inhibit farnesyltransferase, but I am not seeing the expected level of inhibition. Why might this be happening?
A: It is highly likely that "this compound" is a typographical error and you are working with Manumycin A . Our database and the current scientific literature do not contain information on a compound named "this compound" with farnesyltransferase inhibitory activity. Manumycin A is a well-characterized natural product known to inhibit farnesyltransferase.[1] We recommend verifying the identity and purity of your compound.
Q2: Assuming I am using Manumycin A, why might I still observe ineffective inhibition of farnesyltransferase?
A: While Manumycin A was initially identified as a potent farnesyltransferase inhibitor, recent studies suggest its activity against this enzyme in a cellular context may be less significant than previously thought.[2][3] Here are several potential reasons for observing weak inhibition:
-
Relatively High Ki and IC50 Values: Manumycin A inhibits farnesyltransferase with a half-maximal inhibitory concentration (IC50) and an inhibition constant (Ki) in the micromolar range.[2][3] More potent and specific farnesyltransferase inhibitors exhibit activity in the nanomolar range.
-
Off-Target Effects: Research indicates that Manumycin A's primary cellular target may be thioredoxin reductase 1, which it inhibits at nanomolar concentrations.[2][3] The cellular effects you are observing may be attributable to inhibition of other pathways.
-
Competitive Inhibition Mechanism: Manumycin A acts as a competitive inhibitor with respect to farnesyl pyrophosphate (FPP), one of the substrates of the enzyme.[1] If the concentration of FPP in your assay is high, it can outcompete Manumycin A, leading to reduced apparent inhibition.
-
Alternative Prenylation: Cells can sometimes compensate for farnesyltransferase inhibition through alternative prenylation of some protein targets by another enzyme called geranylgeranyltransferase-1 (GGTase-1).[4] This is particularly relevant for K-Ras and N-Ras proteins.
Q3: What are some common experimental pitfalls that could lead to poor results in my farnesyltransferase inhibition assay?
A: Several factors in your experimental setup can contribute to unexpected results. Please review the troubleshooting guide below for common issues related to reagent storage, assay conditions, and data interpretation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low signal in the assay | Improper storage of reagents, especially the enzyme, which should be kept at -80°C and thawed on ice.[5] | Verify the storage conditions and expiration dates of all kit components. Perform a control experiment with a known potent inhibitor to validate assay performance. |
| Incorrect assay buffer or temperature. Enzyme activity is highly dependent on pH and temperature. | Ensure the assay buffer is at the correct pH and the assay is performed at the recommended temperature (e.g., 37°C).[5] | |
| Inactive enzyme. | Use a fresh aliquot of farnesyltransferase and handle it according to the supplier's instructions. | |
| High background signal | Contaminated reagents or microplates. | Use fresh, high-quality reagents and plates specifically designed for fluorescence or luminescence assays (e.g., black plates for fluorescence).[5] |
| Substrate instability. | Prepare substrates fresh and protect them from light if they are photosensitive. | |
| Inconsistent or non-reproducible results | Pipetting errors or inadequate mixing. | Calibrate your pipettes and ensure thorough mixing of reagents in each well.[5] |
| Presence of air bubbles in wells. | Be careful during pipetting to avoid introducing bubbles, which can interfere with optical readings.[5] | |
| Compound precipitation. | Check the solubility of your inhibitor in the final assay buffer. If precipitation occurs, consider using a different solvent or a lower concentration.[6] | |
| Inhibitor appears less potent than expected | High substrate concentration (for competitive inhibitors). | If using a competitive inhibitor like Manumycin A, consider titrating the concentration of the competing substrate (FPP) to a lower level.[7] |
| Incorrect inhibitor concentration. | Verify the stock concentration of your inhibitor and perform a fresh serial dilution. | |
| Time-dependent inhibition. | Some inhibitors require a pre-incubation period with the enzyme to exert their full effect. Check the literature for your specific inhibitor.[7] |
Quantitative Data Summary
The following table summarizes the inhibitory constants for Manumycin A against farnesyltransferase from different species.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Manumycin A | Human FTase | 58.03 | 4.40 | [3] |
| Manumycin A | C. elegans FTase | 45.96 | 3.16 | [3] |
Note: More potent farnesyltransferase inhibitors like lonafarnib and tipifarnib have IC50 values in the nanomolar range (1.9 nM and 0.86 nM, respectively).[3]
Experimental Protocols
In Vitro Farnesyltransferase Activity Assay (Fluorometric)
This protocol is a generalized method for measuring farnesyltransferase activity and its inhibition. Specific reagent concentrations and incubation times may need to be optimized.
Materials:
-
Recombinant farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., Manumycin A)
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)[8][9]
Procedure:
-
Reagent Preparation: Prepare stock solutions of FPP, dansylated peptide, and the inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor.
-
Assay Reaction: In each well of the microplate, add the following in order:
-
Assay buffer
-
Inhibitor at various concentrations (or solvent for control wells)
-
Farnesyltransferase
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the assay temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the dansylated peptide substrate and FPP to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes. The signal will increase as the dansylated peptide is farnesylated.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Ras farnesylation and signaling pathway with Manumycin A inhibition.
Caption: Workflow for an in vitro farnesyltransferase inhibition assay.
Caption: Logical steps for troubleshooting ineffective farnesyltransferase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bioassaysys.com [bioassaysys.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
Addressing batch-to-batch variability of Manumycin F
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Manumycin F and related manumycin-family compounds. Given that Manumycin A is the most extensively studied compound in this family, much of the guidance is based on available data for Manumycin A and is applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Manumycin A?
This compound is a member of the manumycin family of polyketide natural products. While Manumycin A is well-characterized for its anti-cancer and immunosuppressive activities, information on this compound is more limited. It has been noted for its activity against Gram-positive bacteria and Escherichia coli, with limited cytotoxicity against the human colon cancer cell line HCT-116.[1] The structural differences in the polyketide chains between various manumycin compounds account for their differing biological activities.[2]
Q2: What is the primary mechanism of action for manumycin-family compounds?
Manumycin A, the most studied analog, was initially identified as an inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins.[3] However, subsequent research has revealed that Manumycin A has multiple targets. It can inhibit IκB kinase (IKK), leading to effects on the NF-κB signaling pathway.[4][5] Furthermore, it is a potent inhibitor of thioredoxin reductase 1 (TrxR1), which leads to an increase in intracellular reactive oxygen species (ROS).[4][6] This elevation in ROS can, in turn, induce apoptosis and affect various signaling pathways, including PI3K-AKT.[7][8] More recently, Manumycin A has been identified as a "molecular glue" that induces an interaction between UBR7 and p53.[9][10]
Q3: How should this compound be stored?
Based on the guidelines for Manumycin A, this compound should be stored as a crystalline solid at -20°C for long-term stability (≥4 years).[3][11] Stock solutions in organic solvents should also be stored at -20°C, and aqueous solutions are not recommended for storage for more than one day.[11]
Q4: In what solvents is this compound soluble?
Drawing parallels from Manumycin A, this compound is expected to be soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[11] It is sparingly soluble in aqueous buffers. To prepare an aqueous working solution, it is recommended to first dissolve the compound in an organic solvent like DMF or DMSO and then dilute it with the aqueous buffer of choice.[11]
Troubleshooting Guide
Issue 1: High Batch-to-Batch Variability in Experimental Results
Potential Cause 1: Inconsistent Purity and Composition of this compound The purity and exact composition of a natural product can vary between production batches. This can significantly impact its biological activity.
Solution:
-
Certificate of Analysis (CoA): Always request and review the CoA for each new batch. Compare the purity data (e.g., by HPLC) and any other characterization data provided.
-
In-house Quality Control: If feasible, perform in-house analytical chemistry to confirm the identity and purity of each new lot. Techniques like HPLC or LC-MS can be invaluable.
-
Standardized Bioassay: Before starting a large set of experiments, test each new batch in a standardized, simple bioassay (e.g., a cell viability assay on a sensitive cell line) to determine its relative potency (e.g., IC50). This allows for normalization of concentrations between batches if necessary.
Potential Cause 2: Degradation of this compound Manumycin compounds can be sensitive to light, temperature, and repeated freeze-thaw cycles.
Solution:
-
Proper Storage: Strictly adhere to storage recommendations (-20°C for solids and stock solutions).[3][11] Protect from light by using amber vials or wrapping tubes in foil.
-
Aliquoting: Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
-
Fresh Working Solutions: Prepare aqueous working solutions fresh for each experiment and do not store them for more than a day.[11]
Issue 2: Inconsistent or No Biological Effect at Expected Concentrations
Potential Cause 1: Poor Solubility in Aqueous Media Manumycin compounds have low solubility in aqueous buffers, which can lead to precipitation and a lower effective concentration.[11]
Solution:
-
Proper Solubilization Technique: First, dissolve this compound in 100% DMSO or DMF to make a concentrated stock solution. Then, dilute the stock solution into your aqueous experimental media. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
Visual Inspection: Before adding to cells or assays, visually inspect the final working solution for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution scheme or lower the final concentration.
Potential Cause 2: Cell Line Specificity and Resistance The cytotoxic and signaling effects of manumycins can be highly cell-type dependent.
Solution:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line.
-
Positive Controls: Include a positive control compound known to elicit a similar biological response in your cell line to ensure the assay is working correctly.
-
Literature Review: Consult the literature for studies using manumycin compounds in similar cell lines or experimental systems to guide your concentration selection.
Potential Cause 3: Inactivation by Components in the Culture Medium Components in serum or other media additives could potentially bind to or degrade this compound, reducing its effective concentration.
Solution:
-
Serum Concentration: If possible, perform initial characterization experiments in low-serum or serum-free media to see if this enhances the compound's effect. Be mindful that this can also affect cell health.
-
Consistent Media Formulation: Use the same batch and formulation of cell culture media and supplements throughout a series of experiments to minimize this as a source of variability.
Data Presentation
Table 1: Solubility and Stability of Manumycin A (Applicable to this compound)
| Parameter | Value | Reference |
| Storage (Solid) | -20°C | [3][11] |
| Stability (Solid) | ≥ 4 years | [3][11] |
| Solubility in DMSO | ~10 mg/mL | [11] |
| Solubility in DMF | ~20 mg/mL | [11] |
| Solubility in Ethanol | ~5 mg/mL | [11] |
| Aqueous Solution Stability | Not recommended for >1 day | [11] |
Table 2: Reported IC50 Values for Manumycin A in Various Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| SW480 (Colorectal Cancer) | MTT | 45.05 µM (24h) | [7] |
| Caco-2 (Colorectal Cancer) | MTT | 43.88 µM (24h) | [7] |
| LNCaP (Prostate Cancer) | MTT | 8.79 µM | [4] |
| HEK293 (Human Embryonic Kidney) | MTT | 6.60 µM | [4] |
| PC3 (Prostate Cancer) | MTT | 11.00 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of Manumycin Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of 100% DMSO or DMF to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Perform a serial dilution of the stock solution into pre-warmed, sterile cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all treatments and is below a level that affects cell viability (typically <0.5%).
-
Include a vehicle control (medium with the same final concentration of the organic solvent) in all experiments.
-
Use the working solution immediately after preparation.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the appropriate working solution (or vehicle control) to each well.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathways affected by Manumycin.
Caption: Workflow for troubleshooting batch-to-batch variability.
References
- 1. Manumycin F_TargetMol [targetmol.com]
- 2. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Manumycin Polyketides Act as Molecular Glues Between UBR7 and P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Manumycin F and unexpected changes in cell morphology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Manumycin F. It addresses potential issues, particularly unexpected changes in cell morphology, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound?
This compound belongs to the manumycin class of antibiotics and is recognized as an inhibitor of farnesyltransferase.[1] This enzyme is crucial for the post-translational modification of Ras proteins, which are key regulators of cell growth, proliferation, and survival.[2] By inhibiting farnesylation, this compound can block the Ras signaling pathway.[3] Additionally, the broader class of manumycins, particularly Manumycin A, has been shown to target other cellular proteins, including thioredoxin reductase 1, and to induce reactive oxygen species (ROS) production.[4][5] These actions can lead to the inhibition of cell proliferation and the induction of apoptosis.[6][7]
Q2: What are the expected morphological changes in cells treated with this compound?
Based on the known mechanisms of the manumycin class of compounds, several morphological changes are anticipated following treatment:
-
Apoptotic Morphology: As this compound can induce apoptosis, or programmed cell death, researchers can expect to see classic apoptotic features. These include cell shrinkage, rounding, membrane blebbing (the formation of bubble-like protrusions), and detachment from the culture surface.[8][9]
-
Autophagic Features: Manumycin A has been reported to induce autophagy.[2] This process of cellular self-digestion in response to stress can lead to the appearance of large vacuoles within the cytoplasm.
-
Disrupted Cytoskeleton: Manumycin A has been observed to cause disorganized alpha-actin fibers.[10] This could result in changes to cell shape, spreading, and adhesion.
Q3: We are observing unusual cell enlargement and flattening, which was not expected. What could be the cause?
Observing cell enlargement and flattening, contrary to the expected shrinkage and rounding associated with apoptosis, can be perplexing. Here are several potential causes to investigate:
-
Cell Cycle Arrest: Some compounds can induce cell cycle arrest at specific phases (e.g., G2/M phase), which can lead to an increase in cell size before cell death occurs.
-
Senescence: Sub-lethal concentrations of a drug or prolonged treatment can sometimes induce a state of cellular senescence, characterized by an enlarged, flattened morphology and increased granularity.
-
Off-Target Effects: While farnesyltransferase is a primary target, this compound may have other, uncharacterized off-target effects that could lead to unexpected morphological changes.
-
Cell Line-Specific Responses: Different cell lines can respond uniquely to the same compound due to their distinct genetic and proteomic profiles. The observed morphology may be a specific response of your chosen cell line.
-
Drug-Resistant Clones: The selective pressure of the drug may lead to the emergence of resistant cells that have an altered morphology.[11]
Q4: Some cells in our culture are forming aggregates after this compound treatment, while others are dying. Is this normal?
The formation of cell aggregates is not a commonly reported effect of this compound. This could be due to:
-
Changes in Cell Adhesion Molecules: The treatment may be altering the expression of proteins involved in cell-to-cell adhesion, causing cells to clump together.
-
Stress Response: Aggregation can be a protective stress response for some cell types.
-
Contamination: It is crucial to rule out contamination, such as mycoplasma, which can alter cell morphology and growth characteristics.[12]
Troubleshooting Guide
| Issue Observed | Potential Cause | Suggested Action |
| Unexpected Cell Morphology (e.g., enlargement, dendritic processes) | 1. Mycoplasma contamination.[12]2. Cell line misidentification or cross-contamination.3. Senescence induced by sub-lethal drug concentration.4. Off-target drug effects. | 1. Test for mycoplasma using a reliable method (e.g., PCR).2. Perform cell line authentication (e.g., STR profiling).3. Conduct a dose-response and time-course experiment to assess morphology at different concentrations and time points. Use a senescence-associated β-galactosidase staining assay.4. Review literature for known off-target effects of farnesyltransferase inhibitors. |
| High Variability in Cell Response | 1. Inconsistent drug concentration.2. Cell culture heterogeneity.3. Passage number of cells. | 1. Ensure proper and consistent dilution of this compound for each experiment.2. Consider single-cell cloning to establish a more homogeneous population.3. Use cells within a consistent and low passage number range for all experiments. |
| No Observable Effect on Cells | 1. Inactive compound.2. Insufficient concentration.3. Cell line is resistant. | 1. Verify the activity of this compound with a positive control cell line if available.2. Perform a dose-response experiment with a wider range of concentrations.3. Check the Ras mutation status of your cell line; cells without activating Ras mutations may be less sensitive. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Manumycin A (a closely related compound) in various cell lines. Note that this compound has been reported to have weak cytotoxic activity against HCT-116 cells.[13]
| Compound | Cell Line | Assay | IC50 (µM) | Duration |
| Manumycin A | LNCaP (Prostate Cancer) | MTT | 8.79 | 48h[6] |
| Manumycin A | HEK293 (Human Embryonic Kidney) | MTT | 6.60 | 48h[6] |
| Manumycin A | PC3 (Prostate Cancer) | MTT | 11.00 | 48h[6] |
| Manumycin A | SW480 (Colorectal Cancer) | MTT | 45.05 | 24h[4] |
| Manumycin A | Caco-2 (Colorectal Cancer) | MTT | 43.88 | 24h[4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[6]
Protocol 2: Immunofluorescence Staining for Cytoskeletal Changes
This protocol is for visualizing the effects of this compound on the actin cytoskeleton.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach 50-70% confluency.
-
Drug Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the chosen time period.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Staining: Incubate with phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488) to stain F-actin, and DAPI to counterstain the nuclei, for 1 hour at room temperature.
-
Mounting: Wash the coverslips with PBS and mount them on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.[10]
Visualizations
Signaling Pathways Affected by Manumycins
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Manumycin and gliotoxin derivative KT7595 block Ras farnesylation and cell growth but do not disturb lamin farnesylation and localization in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Manumycin inhibits farnesyltransferase and induces apoptosis of drug-resistant interleukin 6-producing myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 8. dovepress.com [dovepress.com]
- 9. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manumycin A, inhibitor of ras farnesyltransferase, inhibits proliferation and migration of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for Manumycin F treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Manumycin F in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment to observe significant inhibition of cell proliferation?
The optimal incubation time for this compound can vary significantly depending on the cell line and the experimental endpoint. Generally, incubation times ranging from 24 to 72 hours are reported to show a dose- and time-dependent inhibition of cell proliferation and induction of apoptosis.[1][2] For initial experiments, a 48-hour incubation is a robust starting point for assessing effects on cell viability in many cancer cell lines.[3]
It is crucial to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal incubation period for your specific cell model and experimental goals. Shorter incubation times may be sufficient for observing effects on signaling pathways, while longer times are often necessary to measure downstream effects like apoptosis and changes in cell viability.
Q2: How does this compound affect key signaling pathways, and what is the recommended incubation time to observe these effects?
This compound is primarily known as a farnesyltransferase inhibitor, which blocks the post-translational modification of Ras proteins, thereby inhibiting their localization to the cell membrane and subsequent activation of downstream signaling cascades.[1][4][5] Key affected pathways include the Ras/Raf/ERK and PI3K/AKT pathways.[2][5][6]
To observe significant changes in the phosphorylation status of key proteins in these pathways (e.g., ERK, AKT), shorter incubation times are generally sufficient. A time-course experiment with treatment durations of 1, 3, 6, and 24 hours is recommended to capture the dynamics of pathway inhibition.[7] For instance, a reduction in the phosphorylation of p42MAPK/ERK2 has been observed in a dose-dependent manner.[1] Similarly, time-dependent decreases in the expression of p-PI3K and p-AKT have been reported.[2]
Troubleshooting Guide
Issue 1: I am not observing the expected level of cytotoxicity with this compound treatment.
-
Verify Drug Concentration and Potency: Ensure the correct concentration of this compound is being used. The half-maximal inhibitory concentration (IC50) can vary widely between cell lines. Refer to the table below for reported IC50 values in different cell lines. It is advisable to perform a dose-response curve to determine the IC50 in your specific cell line.
-
Check Incubation Time: As mentioned in the FAQs, cytotoxicity is time-dependent. If you are using a short incubation time (e.g., less than 24 hours), you may not observe significant cell death. Extend the incubation period to 48 or 72 hours.[1][2]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.[3][8] Some cell lines may be inherently resistant. Consider using a positive control cell line known to be sensitive to this compound to validate your experimental setup.
-
Reactive Oxygen Species (ROS) Production: The apoptotic effect of this compound has been linked to the production of reactive oxygen species (ROS).[2] If your cell culture medium contains high levels of antioxidants, it might interfere with the drug's efficacy.
Issue 2: I am seeing conflicting results in my signaling pathway analysis after this compound treatment.
-
Optimize Incubation Time for Pathway Analysis: The inhibition of signaling pathways like Ras/Raf/ERK and PI3K/AKT can be transient. It is critical to perform a time-course experiment with shorter incubation periods (e.g., 1, 3, 6, 24 hours) to identify the optimal window for observing maximal inhibition of protein phosphorylation.
-
Protein Extraction and Western Blotting Technique: Ensure proper protein extraction techniques to preserve phosphorylation states. Use phosphatase inhibitors in your lysis buffer. Optimize your western blotting protocol for the specific phospho-antibodies you are using.
-
Alternative Mechanisms: While this compound is a known farnesyltransferase inhibitor, it may have other off-target effects.[3][9] Consider that the observed signaling changes might be part of a more complex cellular response.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| COLO320-DM | Colon Cancer | Not Specified | 3.58 ± 0.27 | [1] |
| SW480 | Colorectal Carcinoma | 24 | 45.05 | [2] |
| Caco-2 | Colorectal Carcinoma | 24 | 43.88 | [2] |
| LNCaP | Prostate Cancer | 48 | 8.79 | [3] |
| HEK293 | Human Embryonic Kidney | 48 | 6.60 | [3] |
| PC3 | Prostate Cancer | 48 | 11.00 | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-15,000 cells per well and allow them to adhere for 24 hours.[3]
-
Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for the desired incubation period (e.g., 24, 48, or 72 hours).[3] Include a vehicle control (e.g., DMSO).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution to each well according to the manufacturer's protocol and incubate for an appropriate time (typically 2-4 hours) to allow for formazan crystal formation.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate time points (e.g., 1, 3, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits Farnesyltransferase, blocking Ras signaling.
Caption: Workflow for this compound treatment and analysis.
References
- 1. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumourcells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Antiproliferative and Apoptotic Response of HT-29 Adenocarcinoma Cells to Combination of Photoactivated Hypericin and Farnesyltransferase Inhibitor Manumycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lines ic50 values: Topics by Science.gov [science.gov]
- 9. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
Manumycin F stability in different cell culture media
Welcome to the technical support center for Manumycin F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound, with a specific focus on its stability in different cell culture media.
Frequently Asked Questions (FAQs)
Q1: I am observing variable or lower-than-expected potency of this compound in my cell-based assays. Could this be a stability issue?
A1: Yes, inconsistent results are often an indicator of compound instability in cell culture media. This compound, like many small molecules, can degrade over time under typical cell culture conditions (37°C, 5% CO₂). This degradation leads to a reduced effective concentration of the active compound, potentially causing variability in your experimental outcomes. Factors such as the pH of the medium, exposure to light, and enzymatic activity from components like fetal bovine serum (FBS) can all contribute to degradation.
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A2: Several factors can influence the stability of this compound in your cell culture setup:
-
pH: The pH of the culture medium can impact the rate of hydrolysis of labile chemical bonds within the this compound structure.
-
Temperature: Incubation at 37°C can accelerate the degradation of compounds that are thermally sensitive.
-
Enzymatic Degradation: Components in the media, particularly in serum, contain enzymes that may metabolize this compound.
-
Light Exposure: Some compounds are photosensitive and can degrade when exposed to light. It is good practice to minimize light exposure for this compound solutions.
-
Reactive Oxygen Species (ROS): Cell culture media can contain reactive oxygen species that may lead to oxidation of the compound.
Q3: How can I determine if this compound is degrading in my specific cell culture medium (e.g., DMEM, RPMI-1640)?
A3: To assess the stability of this compound, you should incubate it in your cell culture medium under your standard experimental conditions. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium. The concentration of the intact this compound can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time is indicative of instability.[1]
Q4: What are some immediate troubleshooting steps I can take to minimize the potential instability of this compound?
A4: To mitigate degradation, consider the following:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.
-
Minimize Time at 37°C: Reduce the time the compound is incubated in the medium at 37°C before being added to the cells.
-
Use Serum-Free Media (if applicable): If your experimental design and cell line permit, using serum-free media can reduce the potential for enzymatic degradation.
-
Protect from Light: Store stock solutions and handle working solutions in a manner that minimizes light exposure.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media via LC-MS
This protocol provides a general framework for determining the stability of this compound in your chosen cell culture medium.
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)
-
Sterile microcentrifuge tubes or a sterile 96-well plate
-
Incubator (37°C, 5% CO₂)
-
LC-MS system
Procedure:
-
Preparation of this compound Solution: Prepare a solution of this compound in your complete cell culture medium at the highest concentration used in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation: Dispense the this compound-containing medium into sterile tubes or wells, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Time Point 0: Immediately after preparation, take the first sample (T=0). This sample will serve as your baseline concentration.
-
Incubation: Place the remaining samples in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each subsequent time point, remove one sample from the incubator.
-
Sample Storage: Immediately store the collected samples at -80°C until you are ready for LC-MS analysis to prevent further degradation.
-
LC-MS Analysis:
-
Thaw the samples.
-
Prepare the samples for injection according to your established LC-MS protocol. This may involve a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Determine the half-life (t₁/₂) of this compound in the medium.
-
Data Presentation
Table 1: Stability of this compound in Different Cell Culture Media
Use the following table to summarize your quantitative stability data.
| Time (hours) | Medium Type | Initial Concentration (µM) | Remaining Concentration (µM) | % Remaining |
| 0 | DMEM + 10% FBS | 10 | 10.0 | 100% |
| 2 | DMEM + 10% FBS | 10 | Enter Data | Calculate |
| 4 | DMEM + 10% FBS | 10 | Enter Data | Calculate |
| 8 | DMEM + 10% FBS | 10 | Enter Data | Calculate |
| 24 | DMEM + 10% FBS | 10 | Enter Data | Calculate |
| 48 | DMEM + 10% FBS | 10 | Enter Data | Calculate |
| 0 | RPMI-1640 + 10% FBS | 10 | 10.0 | 100% |
| 2 | RPMI-1640 + 10% FBS | 10 | Enter Data | Calculate |
| 4 | RPMI-1640 + 10% FBS | 10 | Enter Data | Calculate |
| 8 | RPMI-1640 + 10% FBS | 10 | Enter Data | Calculate |
| 24 | RPMI-1640 + 10% FBS | 10 | Enter Data | Calculate |
| 48 | RPMI-1640 + 10% FBS | 10 | Enter Data | Calculate |
Visualizations
Signaling Pathway
This compound is known to inhibit the farnesyltransferase enzyme, which is crucial for the post-translational modification and activation of Ras proteins.[2] The inhibition of Ras activation subsequently blocks the downstream Ras-Raf-MEK-ERK signaling pathway, a key cascade involved in cell proliferation and survival.[3][][5]
Caption: this compound inhibits the Ras-Raf-MEK-ERK signaling pathway.
Experimental Workflow
The following diagram outlines the logical flow for assessing the stability of this compound in cell culture media.
Caption: Workflow for assessing this compound stability in cell culture media.
References
Validation & Comparative
Manumycin F vs. Manumycin A in Farnesyltransferase Inhibition: A Comparative Guide
A critical evaluation of the farnesyltransferase inhibitory activities of Manumycin A and Manumycin F reveals a significant disparity in the available quantitative data. While extensive research has characterized the inhibitory profile of Manumycin A, including its specific IC50 and Ki values, similar quantitative metrics for this compound remain elusive in publicly accessible scientific literature. This guide provides a comprehensive overview of the known inhibitory characteristics of Manumycin A against farnesyltransferase and offers a qualitative perspective on this compound based on the limited information available.
Executive Summary
Manumycin A has been identified as an inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins, which are key regulators of cell growth and proliferation.[1] However, recent studies suggest that its potency against FTase is in the micromolar range, and its primary cellular target may be thioredoxin reductase 1, questioning its specificity as a farnesyltransferase inhibitor.[2][3]
Information regarding this compound's farnesyltransferase inhibitory activity is sparse. While some research indicates it possesses "moderate inhibitory effects on the farnesylation of p21 ras protein," specific quantitative data such as IC50 values have not been reported, precluding a direct quantitative comparison with Manumycin A.[4]
Quantitative Analysis: Manumycin A
Detailed studies have elucidated the inhibitory constants of Manumycin A against farnesyltransferase from different species. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) provide a measure of the inhibitor's potency.
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |
| Manumycin A | Human FTase | 58.03 | 4.40 | |
| Manumycin A | C. elegans FTase | 45.96 | 3.16 |
These values indicate that Manumycin A inhibits farnesyltransferase at micromolar concentrations. For context, other well-characterized farnesyltransferase inhibitors like lonafarnib and tipifarnib exhibit IC50 values in the nanomolar range, making them significantly more potent.
Qualitative Comparison: this compound
Research on this compound has been considerably less extensive. A 1994 study by Shu et al. reported the isolation of Manumycins E, F, and G and noted their moderate inhibitory effects on the farnesylation of the p21 ras protein.[4] However, this study did not provide quantitative data to substantiate the degree of inhibition. Without IC50 or Ki values, a direct and meaningful comparison of the potency of this compound to Manumycin A is not possible.
Experimental Protocols
The determination of farnesyltransferase inhibitory activity is typically performed using in vitro enzyme assays. A commonly employed method is a continuous fluorescent assay.
Principle: This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS). The farnesylation of the peptide results in a change in its fluorescence properties, which can be monitored over time. The rate of this change is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of the reaction.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, purified farnesyltransferase enzyme, the fluorescently labeled peptide substrate, and farnesyl pyrophosphate.
-
Inhibitor Addition: Varying concentrations of the inhibitor (Manumycin A or F) are added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Initiation and Measurement: The reaction is initiated by the addition of one of the substrates (e.g., FPP). The fluorescence is then measured at regular intervals using a fluorometer.
-
Data Analysis: The initial reaction rates are calculated from the fluorescence data. The percentage of inhibition for each inhibitor concentration is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Manumycin F and Other Manumycin-Class Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The manumycin class of antibiotics, a family of microbial metabolites, has garnered significant interest for its diverse biological activities, including antibacterial, antifungal, and potent antitumor properties. This guide provides a comparative overview of Manumycin F and other notable members of this class, focusing on their mechanisms of action, performance in experimental settings, and the signaling pathways they modulate. While comprehensive data for this compound remains limited, this guide synthesizes available information to facilitate further research and drug development efforts.
Mechanism of Action: Beyond Farnesyltransferase Inhibition
Manumycin-class antibiotics are widely recognized as inhibitors of farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins.[1] By inhibiting the farnesylation of Ras, these compounds disrupt its localization to the cell membrane and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the Ras/Raf/ERK and PI3K/AKT pathways.[2][3][4]
However, emerging evidence suggests that the biological effects of manumycins are not solely dependent on FTase inhibition. Manumycin A, for instance, has also been shown to inhibit thioredoxin reductase 1 (TrxR1), leading to an increase in reactive oxygen species (ROS) and the induction of apoptosis.[5][6] This dual mechanism of action highlights the complexity of their cellular effects and presents multiple avenues for therapeutic intervention.
Comparative Performance Data
Quantitative data for a direct comparison of this compound with other manumycin-class antibiotics is not extensively available in the current literature. However, existing data for Manumycin A and other analogues provide a valuable benchmark for understanding the potential therapeutic window of this class of compounds.
Cytotoxicity against Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various manumycin-class antibiotics against a range of human cancer cell lines.
| Antibiotic | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT-116 | Colon Carcinoma | Weak cytotoxicity | [7] |
| Manumycin E | HCT-116 | Colon Carcinoma | Weak cytotoxicity | [7] |
| Manumycin G | HCT-116 | Colon Carcinoma | Weak cytotoxicity | [7] |
| Manumycin A | SW480 | Colorectal Adenocarcinoma | 45.05 | [8] |
| Caco-2 | Colorectal Adenocarcinoma | 43.88 | [8] | |
| COLO320-DM | Colon Tumor | 3.58 | [2] | |
| LNCaP | Prostate Cancer | 8.79 | [9] | |
| HEK293 | - | 6.60 | [9] | |
| PC3 | Prostate Cancer | 11.00 | [9] | |
| Asukamycin | Various | Various | 1-5 | [No Source Found] |
| Alisamycin | - | - | Weak antitumour activity | [1] |
Farnesyltransferase Inhibition
The inhibitory activity of manumycin-class antibiotics against farnesyltransferase is a key indicator of their potency.
| Antibiotic | Source of FTase | Inhibition Constant (Ki) / IC50 | Reference |
| This compound | p21 ras protein | Moderate inhibition | [7] |
| Manumycin E | p21 ras protein | Moderate inhibition | [7] |
| Manumycin G | p21 ras protein | Moderate inhibition | [7] |
| Manumycin A | Human | Ki: 4.40 µM, IC50: 58.03 µM | [9] |
| C. elegans | Ki: 3.16 µM, IC50: 45.96 µM | [9] | |
| p21 ras protein | IC50: 2.51 µM (membranes), 2.68 µM (lysates) | [2] |
Antibacterial Activity
Manumycin-class antibiotics also exhibit activity against various bacterial strains, primarily Gram-positive bacteria.
| Antibiotic | Bacterial Strain(s) | MIC | Reference |
| This compound | Gram-positive bacteria | Not available | [7] |
| Manumycin E | Gram-positive bacteria | Not available | [7] |
| Manumycin G | Gram-positive bacteria | Not available | [7] |
| Alisamycin | Gram-positive bacteria | Not available | [1] |
| Nisamycin | Gram-positive bacteria | Not available | [No Source Found] |
Signaling Pathways Modulated by Manumycin A
The antitumor effects of Manumycin A have been linked to its ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival.
Figure 1: Manumycin A inhibits cell proliferation and promotes apoptosis by targeting the Ras/Raf/ERK and PI3K/AKT signaling pathways.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the manumycin antibiotic for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Figure 2: Workflow for determining cytotoxicity using the MTT assay.
Farnesyltransferase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the farnesylation of a substrate peptide.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant farnesyltransferase, farnesyl pyrophosphate (FPP), and a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS) in assay buffer.
-
Inhibitor Addition: Add varying concentrations of the manumycin antibiotic to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Measure the increase in fluorescence polarization or another suitable detection method to quantify the amount of farnesylated peptide.
-
Data Analysis: Determine the percentage of inhibition relative to a no-inhibitor control and calculate the IC50 value.
Figure 3: Experimental workflow for the in vitro farnesyltransferase inhibition assay.
Conclusion and Future Directions
The manumycin class of antibiotics, including this compound, holds considerable promise as a source of novel therapeutic agents, particularly in oncology. While Manumycin A has been the most extensively studied member, the limited data on other analogues, such as this compound, E, and G, suggests a potential for varied biological activities and therapeutic profiles within the class. The "moderate" farnesyltransferase inhibition and "weak" cytotoxicity reported for this compound, E, and G warrant further quantitative investigation to fully understand their structure-activity relationships and therapeutic potential.[7] Future research should focus on obtaining comprehensive quantitative data for these less-characterized manumycins to enable robust comparative analyses. Elucidating the full spectrum of their molecular targets beyond farnesyltransferase will also be crucial in unlocking the full therapeutic potential of this fascinating class of natural products.
References
- 1. Alisamycin, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Manumycin F: A Comparative Analysis Against Other PI3K-AKT Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, making it a prime target in cancer therapy. While a plethora of inhibitors targeting this pathway have been developed, this guide provides a comparative analysis of Manumycin F against other well-characterized PI3K-AKT pathway inhibitors. This compound, a natural microbial metabolite, has been traditionally recognized as a farnesyltransferase inhibitor. However, recent studies have illuminated its role in modulating the PI3K-AKT pathway, presenting it as a compound of interest for further investigation.
Mechanism of Action: this compound in the PI3K-AKT Pathway
This compound's anti-tumor effects have been linked to its ability to inhibit the PI3K-AKT signaling cascade.[1][2][3] Experimental evidence suggests that this compound treatment leads to a reduction in the phosphorylation of both PI3K and AKT in a time-dependent manner.[1][3] A key aspect of its mechanism appears to be the induction of reactive oxygen species (ROS), which subsequently suppresses the activation of the PI3K-AKT pathway, leading to cancer cell apoptosis.[1][2] Unlike many targeted inhibitors that directly compete with ATP or substrate at the kinase domain, this compound's inhibitory effect on the PI3K/AKT pathway may be indirect, a crucial distinction for researchers exploring its therapeutic potential. Some evidence suggests its primary target could be thioredoxin reductase-1, with PI3K/AKT pathway inhibition being a downstream consequence.[4][5]
Quantitative Comparison of Inhibitor Potency
Direct head-to-head comparative studies quantifying the IC50 values of this compound against other PI3K inhibitors on specific PI3K isoforms are limited in the current literature. The following tables summarize the available quantitative data for this compound and a selection of other representative PI3K-AKT pathway inhibitors. It is important to note that IC50 values can vary significantly based on the assay conditions, cell type, and ATP concentration.
Table 1: Cell-Based IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 4.86 |
| HEK293 | Embryonic Kidney | 10.37 |
| PC3 | Prostate Cancer | 7.51 |
Data sourced from a study focusing on farnesyltransferase inhibition, where PI3K/AKT pathway effects are also noted.[6]
Table 2: Comparative IC50 Values of Various PI3K-AKT Pathway Inhibitors
| Inhibitor | Class | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| Wortmannin | Pan-PI3K (Irreversible) | ~5 | ~5 | ~5 | ~5 |
| LY294002 | Pan-PI3K (Reversible) | 1,400 | - | - | - |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 262 | 116 |
| Idelalisib (CAL-101) | Isoform-Selective | 8,600 | 4,000 | 2,100 | 2.5-17 |
| Duvelisib (IPI-145) | Dual PI3Kδ/γ | - | - | 27 | 2.5 |
IC50 values are compiled from multiple sources and should be considered as representative.[7][8][9][10][11][12] The broad-spectrum activity of pan-PI3K inhibitors contrasts with the targeted effect of isoform-selective inhibitors like Idelalisib.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context and the biological pathways involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize and compare PI3K-AKT pathway inhibitors.
In Vitro PI3K Kinase Assay (HTRF)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific PI3K isoform.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, γ, δ)
-
PIP2 (substrate)
-
ATP
-
HTRF Kinase Assay Buffer
-
GST-tagged PH domain, Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (APC) for detection
-
Test inhibitors (this compound and others) dissolved in DMSO
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of PI3K enzyme, PIP2, and ATP in kinase assay buffer at desired concentrations. Prepare serial dilutions of the test inhibitors.
-
Reaction Setup: To the wells of a 384-well plate, add 2 µL of the test inhibitor dilution (or DMSO for control).
-
Add 4 µL of the PI3K enzyme/PIP2 substrate mix.
-
Initiate Reaction: Add 4 µL of the ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation of PIP2 to PIP3.
-
Stop and Detect: Add 5 µL of HTRF stop/detection buffer containing the detection reagents (GST-tagged PH domain, anti-GST-Eu, SA-APC).
-
Final Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm. The ratio of the two fluorescence signals is calculated and is inversely proportional to the amount of PIP3 produced.
-
Data Analysis: Plot the HTRF signal ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[4][13][14]
Western Blot Analysis for Pathway Inhibition
This method is used to assess the phosphorylation status of key proteins in the PI3K-AKT pathway within cells after inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Cell culture reagents
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-PI3K, anti-total PI3K, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of the inhibitors for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and heat. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and loading controls (e.g., total AKT, β-actin) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[1][2][15][16]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with inhibitors.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitors and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the inhibitor concentration to determine the IC50 value.[17][18]
Conclusion
This compound presents an interesting case as a potential modulator of the PI3K-AKT pathway. While it demonstrates anti-proliferative and pro-apoptotic effects in cancer cells, its mechanism of PI3K-AKT pathway inhibition appears to be distinct from the direct, ATP-competitive action of many well-established inhibitors. The lack of direct comparative data on its inhibitory potency against specific PI3K isoforms highlights a critical area for future research. For scientists and drug developers, this compound and its analogs may offer a novel therapeutic strategy, potentially through a multi-targeted or indirect mechanism of action. Further investigation is warranted to fully elucidate its direct molecular targets and to quantitatively benchmark its efficacy against other PI3K-AKT pathway inhibitors in standardized assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 6. researchgate.net [researchgate.net]
- 7. Wortmannin - Wikipedia [en.wikipedia.org]
- 8. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Manumycin F and ROS Production: A Comparative Validation Guide with N-acetylcysteine
In the landscape of cancer research, the targeted induction of reactive oxygen species (ROS) within tumor cells presents a promising therapeutic strategy. Manumycin F, a farnesyltransferase inhibitor, has been identified as a potent inducer of ROS, leading to apoptotic cell death in various cancer models, particularly glioma. The validation of this ROS-dependent mechanism is critically established using N-acetylcysteine (NAC), a well-known ROS scavenger. This guide provides a comparative analysis of this compound's effect on ROS production and its validation with NAC, alongside an alternative ROS-inducing agent, Piperlongumine, to offer researchers a comprehensive overview of experimental approaches and supporting data.
Executive Summary
This guide details the experimental validation of this compound-induced ROS production and its subsequent impact on cancer cell apoptosis and signaling pathways. Through a comparative lens with Piperlongumine, another notable ROS-inducing compound, we present quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals. The central role of NAC in reversing the effects of these compounds underscores the critical involvement of ROS in their anticancer activity.
Comparative Analysis of ROS-Inducing Agents
To illustrate the validation of ROS-dependent effects, we compare this compound with Piperlongumine. Both compounds have been shown to induce ROS, leading to cancer cell death, an effect that is consistently reversed by NAC.
| Parameter | This compound | Piperlongumine |
| Primary Target | Farnesyltransferase | Primarily targets Glutathione S-transferase Pi 1 (GSTP1) and other cellular nucleophiles |
| Cancer Models Studied | Glioma, Prostate Cancer, Colorectal Cancer[1][2][3] | Breast Cancer, Head and Neck Cancer, Thyroid Cancer, Intestinal Cancer[4][5][6][7] |
| Mechanism of ROS Induction | Inhibition of farnesyltransferase leads to downstream metabolic alterations and increased ROS.[1][8] | Direct adduction to and inhibition of antioxidant enzymes like thioredoxin reductase, leading to ROS accumulation. |
| Downstream Effects | Inhibition of Ras and STAT3 signaling, induction of apoptosis.[1][8] | Induction of cell cycle arrest, apoptosis, and autophagy.[4][9] |
| Validation with NAC | NAC blocks this compound-induced apoptosis, caspase-3 activity, and inhibition of Ras and STAT3 phosphorylation.[1][8] | NAC reverses Piperlongumine-induced ROS accumulation, cell death, and cell cycle arrest.[4][5][10] |
Table 1: Comparison of this compound and Piperlongumine as ROS-Inducing Agents.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments validating the ROS-dependent effects of this compound and Piperlongumine.
| Treatment | Cell Line | Percentage of TUNEL-Positive (Apoptotic) Cells | Reference |
| Control | Glioma | ~5% | [8] |
| This compound | Glioma | ~45% | [8] |
| This compound + NAC | Glioma | ~10% | [8] |
Table 2: Effect of this compound and NAC on Apoptosis in Glioma Cells (TUNEL Assay). [8]
| Treatment | Cell Line | Relative ROS Levels (Fold Change vs. Control) | Reference |
| Control | EJ (Bladder Cancer) | 1.0 | [10] |
| Piperlongumine (10 µM) for 3h | EJ (Bladder Cancer) | ~3.5 | [10] |
| Piperlongumine (10 µM) + NAC (3 mM) for 3h | EJ (Bladder Cancer) | ~1.2 | [10] |
Table 3: Effect of Piperlongumine and NAC on ROS Production in EJ Cancer Cells (DCFDA Assay). [10]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound-induced ROS production and apoptosis.
Caption: General experimental workflow for validating ROS-dependent effects.
Detailed Experimental Protocols
Measurement of Intracellular ROS Production using DCFDA/H2DCFDA
This protocol outlines the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Seeding: Seed cells in a 96-well plate or other suitable culture vessel and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or Piperlongumine for the specified duration. For NAC validation, pre-incubate cells with NAC (typically 1-5 mM) for 1-2 hours before adding the ROS-inducing agent.
-
Staining: Remove the treatment medium and wash the cells once with phosphate-buffered saline (PBS). Incubate the cells with 10-20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Measurement: After incubation, wash the cells again with PBS. Add PBS or a suitable buffer to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes.
-
TUNEL Reaction: Wash the cells with deionized water. Perform the TdT-mediated dUTP nick end labeling reaction according to the manufacturer's instructions of the chosen TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing TdT and a fluorescently labeled dUTP.
-
Analysis: Mount the coverslips with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope.
Western Blot Analysis for Phospho-STAT3
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) by Western blotting to assess the impact of ROS on this signaling pathway.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control protein such as β-actin or GAPDH.
Conclusion
The validation of this compound's effect on ROS production with NAC provides a clear and reproducible experimental framework for investigating ROS-dependent anticancer mechanisms. By comparing its effects with other ROS-inducing agents like Piperlongumine, researchers can gain a broader perspective on the therapeutic potential and mechanistic nuances of targeting redox homeostasis in cancer. The provided protocols and diagrams serve as a practical resource for designing and interpreting experiments in this critical area of drug discovery.
References
- 1. Manumycin inhibits STAT3, telomerase activity, and growth of glioma cells by elevating intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Piperlongumine selectively kills cancer cells and increases cisplatin antitumor activity in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperlongumine, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Piperlongumine Induces Cellular Apoptosis and Autophagy via the ROS/Akt Signaling Pathway in Human Follicular Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Manumycin F vs. Asukamycin: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two closely related manumycin-type antibiotics, Manumycin F and Asukamycin. While both compounds exhibit promising anti-cancer properties, their primary molecular targets and downstream cellular effects show notable distinctions. This document summarizes key experimental findings, presents quantitative data for comparison, details relevant experimental protocols, and visualizes the signaling pathways involved.
Overview of this compound and Asukamycin
This compound and Asukamycin are natural products isolated from Streptomyces species.[1] They share a common structural scaffold, including a central epoxycyclohexenone core, but differ in their polyketide side chains.[1][2] These structural variations are believed to contribute to their distinct biological activities.
A Note on this compound Data: Detailed mechanistic studies on this compound are limited. Therefore, this guide extensively refers to data from its close structural analog, Manumycin A, as a proxy to infer the mechanism of action of this compound. This is a common practice in the field due to the high structural similarity between these compounds.
Comparative Mechanism of Action
While both this compound (via its analog Manumycin A) and Asukamycin converge on pathways that induce apoptosis in cancer cells, their primary molecular initiating events differ.
Asukamycin primarily functions as a molecular glue , inducing a novel protein-protein interaction between the E3 ubiquitin ligase UBR7 and the tumor suppressor protein p53 .[3][4] This induced proximity leads to the activation of p53's transcriptional activity, promoting the expression of pro-apoptotic genes.[3] Additionally, the cytotoxic effects of Asukamycin are associated with the activation of the p38 MAPK signaling pathway and subsequent activation of caspases 8 and 3 .[5]
This compound , inferred from studies on Manumycin A, has a more multifaceted mechanism of action. It was initially identified as a farnesyltransferase (FTase) inhibitor .[6] However, recent research has revealed that it is a much more potent inhibitor of thioredoxin reductase-1 (TrxR-1) .[7][8][9] Inhibition of TrxR-1 disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis.[7][8] Furthermore, Manumycin A has been shown to inhibit the PI3K-AKT signaling pathway , a key survival pathway in many cancers.[10] Notably, like Asukamycin, Manumycin A has also been demonstrated to act as a molecular glue between UBR7 and p53 .[3][11]
Quantitative Data Comparison
The following tables summarize the available quantitative data on the biological activities of Asukamycin and Manumycin A (as a proxy for this compound).
| Compound | Assay | Cell Line/Enzyme | IC50 / Ki | Reference |
| Asukamycin | Cell Growth Inhibition | Various Tumor Cell Lines | 1-5 µM | [5] |
| Manumycin A | Farnesyltransferase Inhibition | Human FTase | IC50: 58.03 µM | [12][13] |
| Ki: 4.40 µM | [12][13] | |||
| Manumycin A | Thioredoxin Reductase-1 Inhibition | Mammalian TrxR-1 | IC50: 272 nM (with preincubation) | [7][8][9][14] |
| IC50: 1586 nM (without preincubation) | [8][14] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Asukamycin and this compound (based on Manumycin A).
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. Biochemical and Genetic Insights into Asukamycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manumycin Polyketides Act as Molecular Glues Between UBR7 and P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of asukamycin, a secondary metabolite from the actinomycete bacterium Streptomyces nodosus subspecies asukaensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Manumycin A Is a Potent Inhibitor of Mammalian Thioredoxin Reductase-1 (TrxR-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manumycin A Is a Potent Inhibitor of Mammalian Thioredoxin Reductase-1 (TrxR-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manumycin polyketides act as molecular glues between UBR7 and P53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 13. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Manumycin F and G: A Guide for Researchers
A detailed examination of the biological activities of Manumycin F and G, offering insights into their potential as antimicrobial and anticancer agents. This guide provides a comparative overview, experimental methodologies, and key signaling pathway information for researchers, scientists, and drug development professionals.
This compound and Manumycin G belong to the manumycin class of antibiotics, a family of natural products primarily isolated from Streptomyces species. These compounds have garnered interest in the scientific community for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. This guide presents a comparative analysis of this compound and G, focusing on their known biological effects and the underlying mechanisms of action.
Comparative Biological Activities
| Biological Activity | This compound | Manumycin G |
| Antibacterial Activity | Active against Gram-positive bacteria[1] | Active against Gram-positive bacteria[1] |
| Farnesyltransferase Inhibition | Moderate inhibitory effect on p21as farnesylation[1] | Moderate inhibitory effect on p21as farnesylation[1] |
| Cytotoxicity | Weak cytotoxic activity against HCT-116 human colon tumor cells[1] | Weak cytotoxic activity against HCT-116 human colon tumor cells[1] |
Experimental Protocols
To aid researchers in the further investigation of this compound and G, detailed protocols for key biological assays are provided below. These methodologies are based on standard practices and can be adapted for the specific evaluation of these compounds.
Farnesyltransferase Inhibition Assay
This assay is crucial for determining the inhibitory potential of compounds against farnesyltransferase, a key enzyme in the Ras signaling pathway.
Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate. Inhibition of this transfer by a test compound results in a decreased signal.
Materials:
-
Purified farnesyltransferase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Ras protein or a suitable peptide substrate (e.g., biotinylated-KKSKTKCVIM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
Scintillation cocktail (if using radiolabeled FPP) or a fluorescence-based detection system
-
Test compounds (this compound and G) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Ras protein/peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding FPP (radiolabeled or fluorescently tagged).
-
Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Capture the farnesylated substrate onto a streptavidin-coated plate (for biotinylated substrates) or separate it by SDS-PAGE.
-
Quantify the amount of farnesylated product using a scintillation counter or a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is incubated with a standardized bacterial inoculum. The MIC is the lowest concentration that prevents visible turbidity.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Test compounds (this compound and G)
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (medium only)
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria in medium without any antibiotic).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HCT-116 human colon cancer cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (this compound and G)
Procedure:
-
Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and G for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The primary molecular target of manumycin-class antibiotics is farnesyltransferase, an enzyme critical for the post-translational modification of Ras proteins. Inhibition of this enzyme disrupts the Ras signaling pathway, which is implicated in cell proliferation, differentiation, and survival.
Caption: Ras Signaling Pathway Inhibition by this compound and G.
The diagram above illustrates the canonical Ras signaling cascade and the point of intervention for this compound and G. By inhibiting farnesyltransferase, these compounds prevent the localization of Ras to the cell membrane, thereby blocking downstream signaling that promotes cell growth and survival.
Caption: General Experimental Workflow for Biological Activity Screening.
This flowchart outlines a typical workflow for the comparative biological evaluation of this compound and G. It encompasses the preparation of the compounds and biological materials, the execution of the key assays, and the subsequent data analysis to determine their respective potencies.
References
Synergistic effects of Manumycin F with chemotherapy drugs
A detailed guide on the synergistic effects of Manumycin A with conventional chemotherapy drugs, offering insights for researchers and drug development professionals.
Manumycin A, a natural product originally identified as a farnesyltransferase inhibitor, has emerged as a promising agent in combination cancer therapy. Its ability to enhance the efficacy of traditional chemotherapy drugs offers a potential strategy to overcome drug resistance and improve treatment outcomes. This guide provides a comprehensive comparison of the synergistic effects of Manumycin A with various chemotherapy agents, supported by available experimental data and detailed methodologies.
Synergistic Effects of Manumycin A with Chemotherapy Drugs
Manumycin A has been investigated in combination with several chemotherapy drugs, demonstrating synergistic or enhanced anti-cancer effects in various cancer types. This section summarizes the key findings.
Manumycin A and Paclitaxel in Ovarian Cancer
Manumycin A and Photoactivated Hypericin in Colorectal Cancer
A synergistic anti-cancer effect has been observed when Manumycin A is combined with photoactivated hypericin in the human colon adenocarcinoma cell line, HT-29. This combination leads to an enhanced antiproliferative and apoptotic response compared to individual treatments[1][2]. The synergistic effect is linked to a significant reduction in the total Ras protein level, a common target for both agents[1][2]. While the study notes "elevated caspase-3/7 activity" as a marker for apoptosis, specific percentage values from apoptosis assays are not provided[1].
| Drug Combination | Cancer Type | Cell Line | Key Synergistic Outcomes | Reference |
| Manumycin A + Paclitaxel | Ovarian Cancer | Paclitaxel-resistant | Enhanced growth inhibition and apoptosis. | [Qualitative reports] |
| Manumycin A + Photoactivated Hypericin | Colorectal Cancer | HT-29 | Enhanced antiproliferative and apoptotic response; increased caspase-3/7 activity. | [1][2] |
| Manumycin A + Doxorubicin | Various | Not Specified | Data on synergistic effects, including IC50 and CI values, are not readily available in published literature. | - |
| Manumycin A + Cisplatin | Various | Not Specified | Data on synergistic effects, including IC50 and CI values, are not readily available in published literature. | - |
Mechanism of Action: Targeting the Ras/Raf/ERK Signaling Pathway
Manumycin A primarily exerts its anti-cancer effects by inhibiting farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. This inhibition prevents the localization of Ras to the cell membrane, thereby blocking the downstream Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer and plays a key role in cell proliferation, survival, and differentiation.
Caption: Mechanism of Manumycin A and its synergistic action with chemotherapy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the synergistic effects of Manumycin A and chemotherapy drugs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: A simplified workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of Manumycin A, the chemotherapy drug, or a combination of both. Include untreated cells as a control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) can be determined by plotting cell viability against drug concentration. The Combination Index (CI) can be calculated using software like CompuSyn to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
Workflow:
Caption: A simplified workflow for the Annexin V apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with Manumycin A, the chemotherapy drug, or their combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to analyze the activation state of signaling pathways like Ras/Raf/ERK.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-ERK, total ERK, Ras) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.
Conclusion
The available evidence strongly suggests that Manumycin A can act as a potent synergistic partner for conventional chemotherapy drugs. Its ability to inhibit the Ras/Raf/ERK signaling pathway provides a clear mechanism for its anti-cancer activity and its potential to enhance the efficacy of other treatments. While more comprehensive quantitative data is needed to fully delineate the synergistic potential of Manumycin A with a broader range of chemotherapeutics, the existing findings warrant further investigation and highlight its promise in the development of novel combination therapies for cancer. Researchers are encouraged to utilize the provided experimental protocols to further explore and quantify the synergistic effects of Manumycin A in various cancer models.
References
- 1. Enhanced Antiproliferative and Apoptotic Response of HT-29 Adenocarcinoma Cells to Combination of Photoactivated Hypericin and Farnesyltransferase Inhibitor Manumycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antiproliferative and apoptotic response of HT-29 adenocarcinoma cells to combination of photoactivated hypericin and farnesyltransferase inhibitor manumycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Manumycin F: A Potential Alternative in the Landscape of Ras Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
The Ras family of small GTPases, central to cellular signaling pathways that govern proliferation, differentiation, and survival, are among the most frequently mutated oncogenes in human cancers. The relentless pursuit of effective Ras pathway inhibitors has led to a diverse arsenal of therapeutic strategies. This guide provides a comparative analysis of Manumycin F, a natural product farnesyltransferase inhibitor, against other classes of Ras pathway inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: An Indirect Approach to Taming Ras
This compound belongs to the class of Farnesyltransferase Inhibitors (FTIs). The Ras protein requires a post-translational modification called farnesylation to anchor to the inner leaflet of the cell membrane, a prerequisite for its activation and downstream signaling. Farnesyltransferase (FTase) is the key enzyme that catalyzes this lipid modification.
This compound, originally isolated from Streptomyces parvulus, acts as a competitive inhibitor of FTase, preventing the farnesylation of Ras and other farnesylated proteins.[1] This disruption of membrane localization effectively abrogates Ras-mediated signaling cascades.
Below is a diagram illustrating the Ras signaling pathway and the point of intervention for various inhibitor classes.
Figure 1: The Ras signaling pathway and points of inhibition.
Comparative Analysis of Ras Pathway Inhibitors
The landscape of Ras-targeted therapies has evolved from indirect methods like FTIs to direct, mutation-specific inhibitors and broader-acting pan-Ras inhibitors.
| Inhibitor Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Farnesyltransferase Inhibitors (FTIs) | This compound , Tipifarnib, Lonafarnib | Indirectly inhibit Ras by preventing its farnesylation and membrane localization.[1] | Broad activity against Ras isoforms (H-Ras, K-Ras, N-Ras). | Limited clinical efficacy in many solid tumors due to alternative prenylation of K-Ras and N-Ras by geranylgeranyltransferase-I (GGTase-I).[2] Potential for off-target effects.[3] |
| Direct KRAS G12C Inhibitors | Sotorasib, Adagrasib | Covalently bind to the mutant cysteine in KRAS G12C, locking it in an inactive state.[1] | High specificity and demonstrated clinical efficacy in KRAS G12C-mutant cancers, particularly NSCLC.[1] | Only effective against the KRAS G12C mutation.[4] Acquired resistance can develop through various mechanisms.[4] |
| Pan-Ras Inhibitors | RMC-6236, Daraxonrasib | Target multiple Ras isoforms and mutations by binding to the active (GTP-bound) or inactive (GDP-bound) state.[5][6] | Potential to overcome the limitations of mutant-specific inhibitors and address a wider range of Ras-driven cancers.[7] | Early in clinical development; potential for on-target toxicities due to inhibition of wild-type Ras.[8] |
Quantitative Performance Data
Direct comparative IC50 data for this compound is limited in the literature. However, data for the closely related Manumycin A provides a valuable reference point. It is important to note that this compound has been reported to have moderate inhibitory effects on the farnesylation of p21 ras protein.[9]
| Inhibitor | Target | Assay Type | IC50 | Cell Line / Conditions | Reference |
| Manumycin A | Farnesyltransferase | Cell-free | 58.03 µM | Human FTase | [10] |
| Manumycin A | Cell Viability | Cell-based | 8.79 µM | LNCaP (Prostate Cancer) | [10] |
| Manumycin A | Cell Viability | Cell-based | 6.60 µM | HEK293 (Embryonic Kidney) | [10] |
| Manumycin A | Cell Viability | Cell-based | 11.00 µM | PC3 (Prostate Cancer) | [10] |
| Tipifarnib | Farnesyltransferase | In vitro | 7.9 nM | KRAS prenylation | [11] |
| Lonafarnib | Cell Viability | Cell-based | 3.978 µM | SARS-CoV-2 infected Calu-3 | [12] |
| Sotorasib | KRAS G12C | Clinical Trial | - | NSCLC patients | [1] |
| Adagrasib | KRAS G12C | Clinical Trial | - | NSCLC patients | [1] |
Note: The IC50 values for Manumycin A against FTase are in the micromolar range, which is significantly higher than the nanomolar potency of other FTIs like Tipifarnib. This has led some researchers to question whether FTase is the primary target responsible for Manumycin A's cellular effects.[10]
Experimental Protocols
Western Blotting for Ras Pathway Proteins
This protocol is used to determine the levels of total and phosphorylated proteins in the Ras signaling cascade (e.g., Ras, Raf, MEK, ERK, Akt).
Figure 2: A typical workflow for Western Blotting.
Methodology:
-
Cell Lysis: Treat cells with this compound or other inhibitors for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Ras, anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Imaging and Quantification: Capture the signal using a chemiluminescence imaging system and quantify the band intensities using densitometry software. Normalize to a loading control like GAPDH or β-actin.
Ras Activation Pulldown Assay
This assay is designed to specifically measure the amount of active, GTP-bound Ras in a cell lysate.
Methodology:
-
Cell Treatment and Lysis: Treat cells with inhibitors and lyse them in a magnesium-containing lysis buffer (MLB).
-
Lysate Incubation: Incubate the cleared cell lysates with a GST-fusion protein containing the Ras-binding domain (RBD) of Raf1, which is coupled to glutathione-agarose beads. The RBD of Raf1 specifically binds to the GTP-bound form of Ras.
-
Pulldown: The beads will pull down the active Ras-GTP from the lysate.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using a pan-Ras antibody to detect the amount of active Ras. A sample of the total cell lysate should also be run as a control to determine the total Ras levels.
Conclusion
This compound, as a farnesyltransferase inhibitor, represents an early approach to targeting the Ras pathway. While it demonstrates activity in preclinical models, its broad mechanism of action and the development of alternative prenylation pathways for some Ras isoforms have limited its clinical translation compared to newer, more specific inhibitors. The advent of direct KRAS inhibitors like sotorasib and adagrasib has marked a significant breakthrough for patients with specific KRAS mutations. Furthermore, the emerging class of pan-Ras inhibitors holds the promise of treating a wider spectrum of Ras-driven cancers.
The choice of a Ras pathway inhibitor for research or therapeutic development will depend on the specific cancer type, the underlying Ras mutation, and the desired therapeutic window. While this compound may not be at the forefront of clinical development, it remains a valuable tool for studying the biological consequences of inhibiting farnesylation and can serve as a benchmark for the development of novel indirect Ras inhibitors. Further research into combination therapies, potentially pairing FTIs with direct Ras inhibitors or other signaling pathway modulators, may yet unveil new therapeutic opportunities.
References
- 1. The next generation of KRAS targeting: reasons for excitement and concern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revolution sets sights on Phase III trial for pan-RAS inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. letswinpc.org [letswinpc.org]
- 7. qlgntx.com [qlgntx.com]
- 8. onclive.com [onclive.com]
- 9. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 11. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of farnesyltransferase inhibitors on SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Effects of Manumycin F in 3D Spheroids: A Comparative Guide
Three-dimensional (3D) spheroid models are increasingly recognized for their ability to mimic the complex microenvironment of solid tumors, offering a more physiologically relevant platform for evaluating anti-cancer therapeutics compared to traditional 2D cell cultures.[1][2][3] This guide provides a comprehensive overview of the anti-tumor effects of Manumycin F in 3D spheroids, comparing its performance with other agents and detailing the experimental protocols to validate its efficacy. This compound is a natural microbial metabolite that acts as a potent and selective farnesyltransferase inhibitor, showing promise against various cancers.[4][5]
Comparative Efficacy of this compound
This compound has demonstrated significant dose-dependent inhibitory effects on the growth of various cancer cell lines.[6] Its primary mechanism involves the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins, which are key regulators of cell growth and proliferation.[7] This inhibition leads to the induction of apoptosis (programmed cell death) and suppression of signaling pathways vital for tumor survival, such as the PI3K-AKT pathway.[4][8]
The following table summarizes the inhibitory concentrations (IC50) of this compound in different cancer cell lines. For a comparative perspective, IC50 values for commonly used chemotherapeutic agents, Cisplatin and Paclitaxel, are also presented. It is important to note that the efficacy of anti-cancer agents can be lower in 3D spheroid models compared to 2D monolayer cultures due to challenges in drug penetration and the development of hypoxic cores within the spheroids.[1]
| Compound | Cell Line | Culture Type | IC50 | Citation |
| This compound | SW480 (Colorectal Cancer) | 2D Monolayer | 45.05 µM (24h) | [4] |
| This compound | Caco-2 (Colorectal Cancer) | 2D Monolayer | 43.88 µM (24h) | [4] |
| This compound | SUIT-2 (Pancreatic Cancer) | 2D Monolayer | Lower than BxPC-3 | [6] |
| This compound | MIA PaCa-2 (Pancreatic Cancer) | 2D Monolayer | Lower than BxPC-3 | [6] |
| This compound | AsPC-1 (Pancreatic Cancer) | 2D Monolayer | Lower than BxPC-3 | [6] |
| This compound | BxPC-3 (Pancreatic Cancer) | 2D Monolayer | Higher than mutant K-ras lines | [6] |
| Cisplatin | HCT116 (Colorectal Cancer) | 3D Spheroid | Varies by study | [1] |
| Irinotecan | HCT116 (Colorectal Cancer) | 3D Spheroid | Varies by study | [1] |
Experimental Protocols
To validate the anti-tumor effects of this compound in 3D spheroids, a series of well-defined experiments are required. Below are detailed protocols for key assays.
3D Tumor Spheroid Formation
This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment plates.
-
Cell Seeding:
-
Culture cancer cells to 70-80% confluency.
-
Trypsinize and resuspend cells in complete culture medium to a desired concentration (e.g., 1,000-5,000 cells/100 µL, to be optimized for each cell line).[9]
-
Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment round-bottom plate.[10][11]
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator. Spheroids will typically form within 2-4 days.[10]
-
-
Spheroid Culture and Maintenance:
-
Monitor spheroid formation daily using an inverted microscope.
-
Every 2-3 days, carefully remove 50% of the culture medium and replace it with fresh, pre-warmed medium.[12]
-
Cell Viability Assay (CellTiter-Glo® 3D)
This assay quantifies cell viability by measuring ATP levels, which is an indicator of metabolically active cells. The CellTiter-Glo® 3D reagent is specifically designed for enhanced lytic capacity to penetrate large spheroids.[13]
-
Treatment:
-
After spheroid formation (Day 3-4), treat the spheroids with varying concentrations of this compound and control compounds. Include a vehicle-only control (e.g., DMSO).[14]
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
Assay Procedure:
-
Equilibrate the 96-well plate containing spheroids and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[13]
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[13]
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[13][14]
-
Measure the luminescence using a plate-reading luminometer.
-
Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Treatment:
-
Treat spheroids with this compound and controls as described for the viability assay.
-
-
Assay Procedure:
-
Equilibrate the plate with spheroids and the Caspase-Glo® 3/7 3D reagent to room temperature.[9][15]
-
Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of culture medium in each well.[9][16]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[9]
-
Incubate at room temperature for 30 minutes to 3 hours.[16] The optimal incubation time should be determined empirically.[9]
-
Measure the luminescence with a luminometer. The luminescent signal is proportional to the amount of caspase activity.[15][16]
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins to understand the molecular mechanisms of this compound's action.
-
Spheroid Collection and Lysis:
-
Collect spheroids from each treatment condition (pooling multiple spheroids may be necessary to obtain sufficient protein).[17]
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Disrupt the spheroids by sonication or by passing the lysate through a syringe and needle.[17]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[11]
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the experimental design and the molecular mechanism of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating the anti-tumor effects of this compound in 3D spheroids.
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
References
- 1. The Influence of Antitumor Unsymmetrical Bisacridines on 3D Cancer Spheroids Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advancements in 3D Cell Culture Systems for Personalizing Anti-Cancer Therapies [frontiersin.org]
- 3. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Inhibition of growth and invasive activity of human pancreatic cancer cells by a farnesyltransferase inhibitor, manumycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. mdpi.com [mdpi.com]
- 12. Video: Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
- 13. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
- 14. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.sg]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
Unraveling Manumycin's Cellular Targets: A Comparative Guide to Gene Expression Analysis
While the specific farnesyltransferase (FTase) inhibitory effects of Manumycin F are noted, comprehensive gene expression data to confirm its targets are limited in publicly available research. However, extensive studies on its close analog, Manumycin A, provide a robust framework for understanding how gene expression analysis is employed to elucidate the mechanism of action for this class of compounds. This guide will focus on the experimental data for Manumycin A to illustrate the process of target validation, comparing its effects on gene expression with its presumed role as an FTase inhibitor.
Recent research has challenged the long-held belief that Manumycin A's primary mode of action is the specific inhibition of farnesyltransferase.[1][2] Gene expression studies, in conjunction with enzymatic assays, have revealed that while Manumycin A can inhibit FTase, it does so at micromolar concentrations, which are significantly higher than the nanomolar concentrations at which other cellular effects are observed.[1][2] Evidence now points towards thioredoxin reductase 1 (TrxR1) as a more sensitive target, suggesting a different primary mechanism of action.[1][2]
This guide will present the key experimental data that has led to this re-evaluation, providing researchers with a comparative analysis of Manumycin A's effects on different cellular pathways and the methodologies used to obtain these insights.
Comparative Inhibitory Activity of Manumycin A
The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) of Manumycin A against farnesyltransferase, alongside its cytotoxic effects on various cancer cell lines. For comparison, the IC50 values of well-established FTase inhibitors are also included.
| Compound | Target/Cell Line | IC50 / Ki | Reference |
| Manumycin A | Human Farnesyltransferase (cell-free) | IC50: 58.03 µM, Ki: 4.40 µM | [1] |
| C. elegans Farnesyltransferase (cell-free) | IC50: 45.96 µM, Ki: 3.16 µM | [1] | |
| LNCaP (Prostate Cancer) | IC50: 8.79 µM | [1] | |
| HEK293 (Human Embryonic Kidney) | IC50: 6.60 µM | [1] | |
| PC3 (Prostate Cancer) | IC50: 11.00 µM | [1] | |
| COLO320-DM (Colon Cancer) | IC50: 3.58 ± 0.27 µM (cell growth) | [3] | |
| Thioredoxin Reductase 1 (TrxR1) | IC50: 272 nM | [4] | |
| Lonafarnib | Farnesyltransferase | IC50: 1.9 nM | [1] |
| Tipifarnib | Farnesyltransferase | IC50: 0.86 nM | [1] |
Gene Expression Changes Induced by Manumycin A
Gene expression analysis in C. elegans treated with Manumycin A revealed significant upregulation of apoptosis-related genes, while the effect on FTase subunit genes was less pronounced and occurred at much higher concentrations.
| Gene | Function | Manumycin A Concentration | Fold Change in Expression | Reference |
| ced-4 | Apoptosis activation (human homolog: APAF-1) | 3 µM | ~27-fold | [1] |
| 9 µM | ~80-fold | [1] | ||
| 25 µM | ~123-fold | [1] | ||
| 50 µM | ~14.7-fold | [1] | ||
| 100 µM | ~10.9-fold | [1] | ||
| fnta | Farnesyltransferase alpha subunit | 3 µM | ~1.3-fold | [1] |
| 25 µM | ~4.7-fold | [1] | ||
| fntb | Farnesyltransferase beta subunit | 100 µM | ~4.2-fold | [1] |
In human myeloma cells, Manumycin treatment was found to prevent cell proliferation and induce apoptosis, which was associated with the inhibition of NF-kB and FLIP expression.[5] Furthermore, studies in human monocytes showed that Manumycin A can downregulate the mRNA expression of pro-inflammatory cytokines such as IL-6, TLR-8, IL-1 beta, and IL-10.[6]
Experimental Protocols
Cell Viability Assay (MTT)
Prostate cancer (LNCaP, PC3) and human embryonic kidney (HEK293) cell lines were cultured in appropriate media (RPMI for LNCaP, DMEM for HEK293, and a 50/50 mix of RPMI and Ham's F-12 for PC3), all supplemented with 10% FBS and 1% Penicillin/Streptomycin.[1] Cells were maintained at 37°C in a 5% CO2 humidified atmosphere. For the assay, cells were incubated with increasing concentrations of Manumycin A for 48 hours. Cell viability was then determined using a standard MTT assay, which measures the metabolic activity of the cells.[1]
Gene Expression Analysis by RT-qPCR in C. elegans
Wild-type C. elegans were exposed to varying concentrations of Manumycin A (3, 9, 25, 50, or 100 µM) or DMSO as a control.[1] Following exposure, total RNA was extracted from the worms. Reverse transcription was performed to synthesize cDNA, which was then used as a template for quantitative polymerase chain reaction (qPCR). The relative expression levels of target genes (fnta, fntb, ced-3, and ced-4) were quantified and normalized to a reference gene.[1]
Microarray Analysis in Human Myeloma Cells
Myeloma cells were purified from bone marrow aspirates of patients using CD138-microbeads.[5] The cells were then incubated with 10 µM Manumycin A for 6 to 24 hours. Changes in the gene expression profile between treated and untreated control cells were evaluated using an Atlas Glass Array, which contained a panel of 7600 genes.[5]
Visualizing the Molecular Impact of Manumycin A
The following diagrams illustrate the experimental workflow for gene expression analysis and the key signaling pathways affected by Manumycin A.
Conclusion
The case of Manumycin A serves as a critical example for researchers in drug development, underscoring the necessity of comprehensive gene expression analysis to confirm drug targets. While initial enzymatic assays suggested farnesyltransferase as the primary target, gene expression data revealed a more complex mechanism of action, with thioredoxin reductase 1 inhibition and subsequent apoptosis induction appearing to be more significant at physiologically relevant concentrations.[1][4] This guide demonstrates that a multi-faceted approach, combining enzymatic assays, cell viability studies, and broad-scale gene expression profiling, is essential for accurately elucidating the molecular mechanisms of potential therapeutic compounds. Further research is warranted to perform similar analyses on this compound and other analogs to determine if they share this mechanism or exhibit a more specific inhibition of farnesyltransferase.
References
- 1. Manumycin inhibits farnesyltransferase and induces apoptosis of drug-resistant interleukin 6-producing myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Manumycin A downregulates release of proinflammatory cytokines from TNF alpha stimulated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Ras in Manumycin F's Anticancer Activity: A Comparative Guide
This guide provides a comprehensive comparison of experimental approaches to validate the role of the Ras signaling pathway in the therapeutic activity of Manumycin F. It is intended for researchers, scientists, and drug development professionals working in oncology and signal transduction.
Introduction: this compound and the Ras Signaling Pathway
This compound is a natural product isolated from Streptomyces parvulus that has been identified as an inhibitor of farnesyltransferase.[1][2][3] Farnesyltransferase is a crucial enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases.[2] The Ras proteins (H-Ras, K-Ras, and N-Ras) are key regulators of cellular growth, proliferation, and survival.[3] Mutations that lock Ras in a permanently active state are implicated in approximately 30% of all human cancers, making the Ras signaling pathway a critical target for anticancer therapies.[2]
The biological activity of Ras is dependent on its localization to the inner surface of the plasma membrane.[1] This localization is facilitated by a series of post-translational modifications, beginning with the farnesylation of a cysteine residue in the C-terminal CAAX motif, a reaction catalyzed by farnesyltransferase.[2] By inhibiting this enzyme, this compound is thought to prevent Ras processing and membrane association, thereby blocking its downstream signaling cascades, such as the RAF/MEK/ERK and PI3K/AKT pathways, which in turn inhibits cancer cell proliferation and induces apoptosis.[1][4]
Knockdown Studies: A Tool for Target Validation
To experimentally validate that the anticancer effects of this compound are mediated through the inhibition of the Ras pathway, researchers can employ knockdown studies. By specifically reducing the expression of Ras proteins using techniques like small interfering RNA (siRNA), one can assess how the absence of the target protein affects cellular sensitivity to the drug. If this compound's primary mechanism of action is through Ras, cells with reduced Ras levels should exhibit an altered response to the compound compared to control cells.
Quantitative Data on this compound Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound in various cancer cell lines. This data is crucial for comparing the compound's efficacy and for designing effective knockdown experiments.
Table 1: Inhibitory Concentrations (IC50) of this compound on Ras Pathway Components
| Target/Process | Cell Line | IC50 (µM) | Reference |
| p21 Ras Farnesylation (Cell Membranes) | COLO320-DM | 2.51 ± 0.11 | [4][5] |
| p21 Ras Farnesylation (Total Lysates) | COLO320-DM | 2.68 ± 0.20 | [4][5] |
| p42MAPK/ERK2 Phosphorylation | COLO320-DM | 2.40 ± 0.67 | [4][5] |
| Cell Growth | COLO320-DM | 3.58 ± 0.27 | [4][5] |
| Human Farnesyltransferase (Cell-free) | N/A | 58.03 | [6][7] |
Table 2: Comparison of this compound with Other Farnesyltransferase Inhibitors (FTIs)
| Inhibitor | Target | IC50 | Reference |
| Manumycin A | Human Farnesyltransferase | ~58 µM | [6][7] |
| Lonafarnib | Human Farnesyltransferase | 1.9 nM | [6][7] |
| Tipifarnib | Human Farnesyltransferase | 0.86 nM | [6][7] |
Note: While this compound has been shown to inhibit Ras processing in cells at low micromolar concentrations, its direct inhibitory effect on purified farnesyltransferase is less potent compared to other well-established FTIs like Lonafarnib and Tipifarnib.[6][7] This suggests that this compound may have other mechanisms of action contributing to its overall cellular effects.[6][7]
Experimental Protocols
Ras Knockdown using siRNA
This protocol describes the transient knockdown of KRAS expression in a cancer cell line.
Materials:
-
KRAS-specific siRNA oligonucleotides and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX or a similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Cancer cell line of interest (e.g., A549, HCT116).
-
6-well plates.
-
Complete culture medium.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 nM of siRNA into Opti-MEM I medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with further experiments.[8][9]
-
Validation of Knockdown: After the incubation period, harvest the cells to verify the knockdown efficiency by Western blotting or RT-qPCR for Ras protein or mRNA levels, respectively.[10]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[11]
Materials:
-
96-well plates.
-
This compound.
-
Complete culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the Ras-knockdown and control cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the supernatant and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] The absorbance is proportional to the number of viable cells.
Visualizations: Diagrams of Pathways and Workflows
Caption: The Ras signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's on-target activity.
Comparison with Alternative Ras Pathway Inhibitors
While this compound targets an upstream processing step of Ras, other strategies to inhibit the Ras pathway exist.
-
Direct Ras Inhibitors: For many years, Ras was considered "undruggable." However, recent advances have led to the development of inhibitors that directly target specific Ras mutants, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), which are covalent inhibitors of KRAS G12C.
-
Downstream Pathway Inhibitors: Another approach is to target downstream effectors of Ras signaling. This includes inhibitors of RAF (e.g., Vemurafenib), MEK (e.g., Trametinib), and PI3K (e.g., Alpelisib).[12] These are often used in combination to overcome resistance.[12]
-
Other Farnesyltransferase Inhibitors (FTIs): As noted in Table 2, compounds like Lonafarnib and Tipifarnib are more potent FTIs than this compound.[6][7] These have been evaluated in clinical trials for various cancers.
The knockdown study approach detailed in this guide can be adapted to validate the on-target effects of these alternative inhibitors as well, providing a versatile framework for research in Ras-driven cancers.
References
- 1. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 7. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Identification of Mutant K-Ras-dependent Phenotypes Using a Panel of Isogenic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precision delivery of RAS-inhibiting siRNA to KRAS driven cancer via peptide-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Silencing of KRAS using Systemically Delivered siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
Manumycin F: A Comparative Analysis of IC50 Values and Anti-Cancer Activity
Manumycin F, a natural product isolated from Streptomyces parvulus, has garnered significant interest in the scientific community for its potential as an anti-cancer agent. Primarily known as a farnesyltransferase inhibitor, this compound disrupts key cellular signaling pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines. This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of this compound across different studies, details the experimental methodologies used for its evaluation, and illustrates its mechanism of action.
Quantitative Analysis of this compound IC50 Values
The IC50 value, representing the concentration of a drug that is required for 50% inhibition in vitro, is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound (often referred to as Manumycin A in the literature) across a range of cancer cell lines and experimental conditions.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| COLO320-DM | Colon Adenocarcinoma | 3.58 ± 0.27 | Cell Growth Inhibition | [1][2] |
| MSTO-311H | Malignant Pleural Mesothelioma | 8.3 | MTS Assay | [3] |
| H28 | Malignant Pleural Mesothelioma | 4.3 | MTS Assay | [3] |
| LNCaP | Prostate Cancer | 8.79 | MTT Assay | [4] |
| PC3 | Prostate Cancer | 11.00 | MTT Assay | [4] |
| HEK293 | Human Embryonic Kidney Cells | 6.60 | MTT Assay | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5 | MTT Assay | [5] |
| BT-20 | Triple-Negative Breast Cancer | ~5 | MTT Assay | [5] |
| HCC1937 | Triple-Negative Breast Cancer | ~5 | MTT Assay | [5] |
| Human FTase (cell-free) | - | 58.03 | Fluorescence Assay | [4] |
| C. elegans FTase (cell-free) | - | 45.96 | Fluorescence Assay | [4] |
Note: The IC50 values can vary between studies due to differences in experimental protocols, including cell density, passage number, and incubation time.
Experimental Protocols
The determination of IC50 values for this compound relies on specific in vitro assays that measure cell viability or enzyme activity. Below are detailed methodologies for the commonly cited experiments.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[6]
-
Drug Treatment: The cells are then treated with various concentrations of this compound, typically in a serial dilution, and incubated for a specified period (e.g., 48 hours).[7][8]
-
MTT Addition: Following incubation, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for a further 4 hours.[6]
-
Formazan Solubilization: The MTT solution is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 490 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.[6]
-
IC50 Calculation: The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Farnesyltransferase (FTase) Inhibition Assay (Cell-Free)
This assay measures the direct inhibitory effect of this compound on the farnesyltransferase enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing purified human or other species' farnesyltransferase, a fluorescently labeled farnesyl pyrophosphate (FPP) substrate, and the protein substrate (e.g., a peptide with a CAAX box motif).
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C for human FTase) to allow for the enzymatic reaction to occur.[4]
-
Fluorescence Measurement: The change in fluorescence, resulting from the transfer of the farnesyl group to the protein substrate, is measured over time.
-
IC50 Determination: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value.[9]
Signaling Pathways and Experimental Workflow
This compound and the Ras Signaling Pathway
This compound's primary mechanism of action is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins.[10][11] This modification is essential for Ras to localize to the cell membrane and participate in downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[12] By inhibiting farnesyltransferase, this compound prevents Ras activation, thereby blocking these critical pathways and inducing apoptosis in cancer cells.[1][2]
Caption: this compound inhibits Farnesyltransferase, blocking Ras activation.
General Workflow for IC50 Determination
The process of determining the IC50 value for a compound like this compound follows a standardized experimental workflow, ensuring reproducibility and accuracy of the results.
Caption: A typical workflow for determining the IC50 value of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manumycin A inhibits triple-negative breast cancer growth through LC3-mediated cytoplasmic vacuolation death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. dovepress.com [dovepress.com]
- 8. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Manumycin F: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Manumycin F, a member of the manumycin class of antibiotics known for its biological activity and potential environmental hazards.
This compound, like other manumycins such as Manumycin A, is recognized for its potent biological effects, including antibacterial and antitumor activities.[1] Due to its inherent toxicity and potential harm to aquatic ecosystems, it is imperative that this compound be handled and disposed of as hazardous chemical waste.[2] Improper disposal can lead to environmental contamination and may be in violation of local, state, and federal regulations.
Hazard Profile and Safety Considerations
These hazards underscore the need for meticulous disposal procedures to prevent human exposure and environmental release.
Quantitative Hazard Data for Manumycin A (Applicable as a close analog to this compound)
| Hazard Classification | GHS Category | Description | Source |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [2] |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life. | [2] |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects. | [2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles or face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and absorbent materials used for spill cleanup in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Waste Container Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
List all chemical constituents and their approximate concentrations.
-
Accumulation start date.
-
The primary hazard(s) (e.g., "Toxic," "Ecotoxic").
-
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from drains and sources of ignition.[2]
5. Scheduling Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[2]
Experimental Workflow for Disposal
References
Essential Safety and Handling Guide: Personal Protective Equipment for Manumycin A
This guide provides essential safety protocols and logistical information for handling Manumycin A, a polyketide antibiotic and an inhibitor of thioredoxin reductase 1 (TrxR-1), recognized for its anti-tumor properties.[1][2] Given its potential hazards, including being harmful if swallowed or in contact with skin and causing serious eye irritation, strict adherence to proper personal protective equipment (PPE) protocols is crucial to ensure the safety of researchers, scientists, and drug development professionals. This document outlines the necessary PPE, procedural guidance for its use, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Note: This document addresses Manumycin A, as "Manumycin F" did not yield specific safety data. It is presumed to be a typographical error.
Hazard Identification and Risk Assessment
Manumycin A is classified as harmful if swallowed or in contact with skin and can cause serious eye irritation. It is imperative to handle this compound with care, considering it hazardous until more comprehensive information is available.[3] Key hazards include:
-
Acute Toxicity: Harmful if swallowed or absorbed through the skin.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[5]
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling Manumycin A in various laboratory settings.
| Task | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Double-gloving with chemotherapy-tested gloves (ASTM D6978)[6] | Disposable, solid-front gown with tight-fitting cuffs | Safety glasses with side shields or goggles | If not in a containment hood, an N95 respirator is recommended |
| Solution Preparation | Double-gloving with chemotherapy-tested gloves | Disposable, fluid-resistant gown | Chemical splash goggles and a face shield | Work within a certified chemical fume hood or biological safety cabinet |
| Cell Culture and In Vitro Assays | Nitrile gloves (single pair sufficient if not handling stock solutions) | Standard lab coat | Safety glasses | Work within a biological safety cabinet |
| Animal Handling and Dosing | Double-gloving with chemotherapy-tested gloves | Disposable, solid-front gown | Safety glasses with side shields or goggles and a face shield | If aerosolization is possible, an N95 respirator is recommended |
| Spill Cleanup | Heavy-duty, chemical-resistant gloves | Fluid-resistant disposable gown or coveralls | Chemical splash goggles and a face shield | Self-contained breathing apparatus may be necessary for large spills[4] |
| Waste Disposal | Double-gloving with chemotherapy-tested gloves | Disposable gown or lab coat | Safety glasses | Not generally required |
Operational Plans: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as important as selecting the right equipment to prevent contamination.
Donning Sequence:
-
Gown: Select the appropriate size and tie it securely.
-
Respiratory Protection (if required): Perform a seal check.
-
Eye and Face Protection: Ensure a snug fit.
-
Gloves: Don the first pair of gloves, extending the cuffs over the gown's cuffs. Don the second pair of gloves over the first.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown: Untie the gown and pull it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[4]
-
Eye and Face Protection: Remove by handling the earpieces or strap.
-
Respiratory Protection: Remove without touching the front.
-
Hand Hygiene: Wash hands again thoroughly.
Spill and Disposal Plans
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Procedure:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Wear appropriate PPE for spill cleanup as detailed in the table above.[4]
-
Containment: For liquid spills, absorb with an inert material such as diatomite or universal binders.[4] For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleaning: Decontaminate the area by scrubbing with alcohol.[4]
-
Disposal: Collect all contaminated materials in a sealed container for hazardous waste disposal.[4]
-
Doff PPE and Wash: Follow the doffing procedure and wash hands thoroughly.
Disposal Plan:
All waste contaminated with Manumycin A, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of Manumycin A or its containers in the regular trash or down the drain.[4]
By adhering to these safety guidelines, researchers can handle Manumycin A with the necessary precautions to ensure personal safety and maintain a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
